Tiagabine hydrochloride hydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCGZMZXXVHCF-GGMCWBHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145821-57-4 | |
| Record name | Tiagabine hydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiagabine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIAGABINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiagabine Hydrochloride Hydrate: A Deep Dive into its Neuronal Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Published: December 19, 2025
Abstract
Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, tiagabine effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement of GABAergic neurotransmission underlies its therapeutic efficacy as an anticonvulsant. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of tiagabine, a summary of its binding and inhibitory properties, detailed experimental protocols for its characterization, and visual representations of its mechanism and relevant experimental workflows.
Core Mechanism of Action
The primary mechanism of action of tiagabine is the selective inhibition of the GABA Transporter 1 (GAT-1).[1][2] GAT-1 is a sodium- and chloride-dependent transporter located on the presynaptic terminals of neurons and on surrounding glial cells.[3] Its primary function is to clear GABA from the synaptic cleft, thereby terminating its inhibitory signal.
Tiagabine, a derivative of nipecotic acid, binds to GAT-1 and blocks the reuptake of GABA.[4][5] This leads to an accumulation of GABA in the synapse and the extrasynaptic space. The elevated GABA levels result in a potentiation of GABAergic signaling through both synaptic and extrasynaptic GABA receptors (primarily GABA-A receptors), leading to a generalized increase in neuronal inhibition and a reduction in neuronal excitability.[4]
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 3. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Primary Cellular Target of Tiagabine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine hydrochloride hydrate (B1144303), a potent anticonvulsant, exerts its therapeutic effects by modulating the synaptic concentration of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This technical guide delineates the primary cellular target of Tiagabine, the GABA transporter 1 (GAT-1), providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
Tiagabine hydrochloride hydrate is a nipecotic acid derivative specifically designed to enhance GABAergic neurotransmission.[1] Its efficacy in the treatment of partial seizures stems from its ability to selectively inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging the inhibitory action of GABA on postsynaptic neurons.[2][3] This document serves as a detailed resource for understanding the molecular interactions and functional consequences of Tiagabine's engagement with its primary cellular target.
The Primary Cellular Target: GABA Transporter 1 (GAT-1)
The principal cellular target of this compound is the GABA Transporter 1 (GAT-1) , a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[4][5] GAT-1 is predominantly expressed on presynaptic neurons and, to a lesser extent, on surrounding glial cells.[3] Its primary function is the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft, a critical process for terminating GABAergic signaling and maintaining neurotransmitter homeostasis.[3] Tiagabine is a potent and selective inhibitor of GAT-1.[2][4]
Quantitative Analysis of Tiagabine Interaction with GAT-1
The interaction of Tiagabine with GAT-1 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing insights into the potency and affinity of Tiagabine for its target.
| Parameter | Value | Species/System | Reference |
| IC50 (Inhibition of [3H]GABA Uptake) | 67 nM | Rat Synaptosomal Membranes | [6] |
| 390 ± 30 nM | HEK293S cells expressing human GAT-1 | [7] | |
| 0.64 ± 0.07 µM | HEK cells stably expressing rat GAT-1 | [8][9] | |
| 446 nM | Neuronal primary cell cultures | [6] | |
| 182 nM | Glial primary cell cultures | [6] | |
| Ki (Binding Affinity) | 67 nM | Not specified | [8] |
| Parameter | Condition | Effect on Extracellular GABA Levels | Brain Region | Species | Reference |
| In Vivo Efficacy | 11.5 mg/kg i.p. | 240% of basal level (peak) | Globus Pallidus | Awake Rats | [10] |
| 21.0 mg/kg i.p. | 310% of basal level (peak) | Globus Pallidus | Awake Rats | [10] | |
| 11.5 mg/kg i.p. | 280% of basal level (peak) | Ventral Pallidum | Awake Rats | [10] | |
| 21.0 mg/kg i.p. | 350% of basal level (peak) | Ventral Pallidum | Awake Rats | [10] | |
| 21.0 mg/kg i.p. | 200% of basal level (peak) | Substantia Nigra | Awake Rats | [10] | |
| 30 µM (perfused) | 645 ± 69% of basal level | Hippocampus | Anesthetized Rats | [11] | |
| 30 µM (perfused) | 409 ± 61% of basal level | Thalamus | Anesthetized Rats | [11] | |
| 45 mg/kg i.p. | 450% elevation | Hippocampus (Area CA1) | Anesthetized Gerbils | [12] |
Signaling Pathway of Tiagabine Action
Tiagabine's inhibition of GAT-1 directly impacts the GABAergic signaling pathway. By blocking the reuptake of GABA, Tiagabine increases the concentration and prolongs the residence time of GABA in the synaptic cleft. This leads to enhanced activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on the postsynaptic neuron.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of Tiagabine with GAT-1.
Radioligand Binding Assay for GAT-1
This assay determines the affinity of Tiagabine for GAT-1 by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue or cells expressing GAT-1 in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing GAT-1.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GAT-1 ligand (e.g., [³H]tiagabine) and varying concentrations of unlabeled this compound.[13]
-
Incubate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled Tiagabine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of unlabeled Tiagabine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique measures the extracellular levels of GABA in specific brain regions of living animals in response to Tiagabine administration.
Methodology:
-
Surgical Implantation:
-
Anesthetize the experimental animal (e.g., rat).
-
Using stereotaxic surgery, implant a microdialysis probe into the brain region of interest (e.g., hippocampus, striatum).
-
-
Perfusion and Sampling:
-
Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline extracellular GABA concentration.
-
-
Drug Administration:
-
Post-Administration Sampling and Analysis:
-
Continue to collect dialysate samples at regular intervals following drug administration.
-
Analyze the concentration of GABA in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
-
Data Analysis:
-
Calculate the percentage change in extracellular GABA concentration from baseline at each time point after Tiagabine administration.
-
Conclusion
This compound's primary cellular target is unequivocally the GABA transporter 1 (GAT-1). Its high-affinity and selective inhibition of GAT-1 leads to a significant increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This mechanism of action is the cornerstone of its anticonvulsant properties. The quantitative data and experimental methodologies presented in this guide provide a robust framework for researchers and drug development professionals engaged in the study of GABAergic modulation and the development of novel therapeutics for neurological disorders.
References
- 1. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oipub.com [oipub.com]
- 13. Development of Novel Brain-Penetrant Radioligands for PET Imaging of GABA Transporter-1 | Journal of Nuclear Medicine [jnm.snmjournals.org]
Tiagabine Hydrochloride Hydrate: A Technical Guide to a Selective GAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft. By blocking GAT-1, tiagabine effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action underlies its clinical efficacy as an anticonvulsant for the adjunctive treatment of partial seizures.[1][2] This technical guide provides a comprehensive overview of tiagabine hydrochloride hydrate, including its physicochemical properties, mechanism of action, pharmacokinetics, and detailed experimental protocols for its characterization.
Physicochemical Properties
Tiagabine hydrochloride is a nipecotic acid derivative.[2][3] It is a white to off-white, odorless, crystalline powder.[4]
| Property | Value | Reference |
| Molecular Formula | C20H25NO2S2 · HCl | [4] |
| Molecular Weight | 412.0 g/mol | [4] |
| CAS Number | 145821-59-6 | [5] |
| Solubility | Sparingly soluble in water; soluble in aqueous base. Soluble in ethanol, DMSO, and dimethylformamide to approximately 30 mg/mL. Soluble to 50 mM in water and to 100 mM in DMSO. | [4][5][6] |
| Appearance | White to off-white crystalline powder | [4] |
Mechanism of Action: Selective GAT-1 Inhibition
The primary mechanism of action of tiagabine is the selective inhibition of the GAT-1 transporter.[1][2] GAT-1 is a sodium- and chloride-dependent transporter responsible for clearing GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[7] By binding to recognition sites on the GAT-1 transporter, tiagabine blocks this reuptake process.[4][8] This leads to an increased concentration of GABA in the synapse, enhancing the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[9][10] The potentiation of GABAergic inhibition helps to stabilize neuronal activity and reduce the excessive neuronal firing associated with seizures.[1]
Signaling Pathway of Tiagabine Action
Caption: Mechanism of action of tiagabine.
Pharmacological Profile
In Vitro Potency and Selectivity
Tiagabine is a potent inhibitor of GAT-1 with high selectivity over other GABA transporters.
| Parameter | Transporter | Cell Line/Preparation | Value | Reference |
| IC50 | GAT-1 | CHO cells | 49 nM | [5] |
| IC50 | GAT-1 | HEK293S cells | 390 ± 30 nM | [11] |
| IC50 | GAT-1 | in vivo | 67 nM | |
| Selectivity | GAT-1 vs. GAT-2, GAT-3, BGT-1 | Cloned GABA transporters | Highly selective for GAT-1 | [12][13] |
In Vivo Efficacy
In vivo microdialysis studies in rats have demonstrated that tiagabine administration significantly increases extracellular GABA levels in various brain regions.
| Brain Region | Tiagabine Dose (i.p.) | Peak Increase in Extracellular GABA (% of basal level) | Reference |
| Globus Pallidus | 11.5 mg/kg | 240% | [14] |
| Globus Pallidus | 21.0 mg/kg | 310% | [14] |
| Ventral Pallidum | 11.5 mg/kg | 280% | [14] |
| Ventral Pallidum | 21.0 mg/kg | 350% | [14] |
| Substantia Nigra | 21.0 mg/kg | 200% | [14] |
| Hippocampus | 30 µM (perfused) | 645 ± 69% | [15] |
| Thalamus | 30 µM (perfused) | 409 ± 61% | [15] |
| Medial Thalamus | 30 mg/kg | Nearly twofold increase | [16] |
Pharmacokinetics
| Parameter | Value | Reference |
| Bioavailability | ~90% | [4] |
| Protein Binding | 96% | [4] |
| Metabolism | Primarily by CYP3A4 | [4] |
| Elimination Half-Life | 7-9 hours | [4] |
| Excretion | Primarily in feces (~63%) and urine (~25%) | [4] |
Experimental Protocols
[³H]-GABA Uptake Assay
This assay is used to determine the inhibitory potency (IC50) of tiagabine on GAT-1.
Objective: To quantify the inhibition of GAT-1 mediated GABA uptake by tiagabine.
Materials:
-
Synaptosomes (prepared from rat cerebral cortex) or a cell line stably expressing GAT-1 (e.g., HEK293-GAT1).
-
[³H]-GABA (specific activity ~30-60 Ci/mmol).
-
This compound.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Preparation of Synaptosomes/Cells:
-
For synaptosomes, homogenize rat cerebral cortex in ice-cold sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction.
-
For cell lines, culture HEK293-GAT1 cells to confluency, detach, and wash with assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of varying concentrations of tiagabine (e.g., 0.1 nM to 100 µM) or vehicle (for total uptake) or a saturating concentration of a non-radiolabeled GAT-1 inhibitor (e.g., 1 mM GABA) for non-specific uptake.
-
Add 100 µL of the synaptosome or cell suspension (containing a predetermined amount of protein, e.g., 50-100 µg).
-
-
Pre-incubation: Incubate the plate at room temperature (or 37°C) for 10-15 minutes.
-
Initiation of Uptake: Add 50 µL of [³H]-GABA (final concentration ~10-20 nM) to each well to start the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 3-10 minutes) at the same temperature.
-
Termination of Uptake: Rapidly terminate the reaction by adding 200 µL of ice-cold assay buffer followed by immediate filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of tiagabine concentration and fit the data using a non-linear regression model to determine the IC50 value.
Experimental Workflow for [³H]-GABA Uptake Assay
Caption: Workflow for [³H]-GABA uptake assay.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity (Ki) of tiagabine for GAT-1 using a radiolabeled ligand like [³H]-tiagabine or another high-affinity GAT-1 ligand.
Objective: To determine the binding affinity of tiagabine for GAT-1.
Materials:
-
Rat brain membranes (from cortex or hippocampus) or membranes from cells expressing GAT-1.
-
Radioligand: [³H]-tiagabine.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of varying concentrations of unlabeled tiagabine (e.g., 0.1 nM to 100 µM) or vehicle (for total binding) or a high concentration of an unlabeled GAT-1 ligand (e.g., 1 mM GABA) for non-specific binding.
-
Add 50 µL of [³H]-tiagabine (at a concentration close to its Kd, e.g., 1-5 nM).
-
Add 100 µL of the membrane preparation (containing 100-200 µg of protein).
-
-
Incubation: Incubate the plate at 4°C or room temperature for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Relationship for Characterizing a Selective GAT-1 Inhibitor
Caption: Characterization workflow for a GAT-1 inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective GAT-1 inhibitor. Its mechanism of action, centered on the enhancement of GABAergic neurotransmission, provides a clear rationale for its use as an anticonvulsant. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of tiagabine and the discovery of novel GAT-1 inhibitors for the treatment of epilepsy and other neurological disorders.
References
- 1. Effects of chronic tiagabine treatment on [3H]GABAA, [3H]GABAB and [3H]tiagabine binding to sections from mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
- 8. medlink.com [medlink.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the GABA-uptake inhibitor tiagabine in rat globus pallidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tiagabine antinociception in rodents depends on GABA(B) receptor activation: parallel antinociception testing and medial thalamus GABA microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tiagabine Hydrochloride Hydrate in GABAergic Neurotransmission: A Technical Guide
Executive Summary: This document provides an in-depth technical overview of Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, Tiagabine enhances GABAergic neurotransmission. This guide details its mechanism of action, quantitative pharmacological data, key experimental protocols used in its evaluation, and its pharmacokinetic profile. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Tiagabine's role in modulating neural inhibition.
Introduction to GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] The action of GABA is terminated by its removal from the synaptic cleft, a process primarily mediated by GABA transporters (GATs).[1][2] There are four known types of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2][3] GAT-1 is the most abundant subtype in the human brain and is predominantly located on presynaptic neurons and surrounding glial cells, making it a key target for therapeutic intervention.[3][4][5] By modulating the function of these transporters, it is possible to alter the concentration and duration of GABA in the synapse, thereby influencing the overall inhibitory tone of the brain.[1][2] Tiagabine hydrochloride is a nipecotic acid derivative designed specifically to target this system.[4][6]
Mechanism of Action of Tiagabine
Tiagabine's primary pharmacological action is the potent and selective inhibition of the GAT-1 transporter.[1][6] This selectivity is a key feature, with a reported 10,000-20,000 fold higher affinity for GAT-1 compared to GAT-2 and GAT-3.[7] By blocking GAT-1, Tiagabine reduces the reuptake of GABA from the synaptic cleft into neurons and glial cells.[1][4] This leads to an increased concentration of extracellular GABA, which is then available to bind to postsynaptic GABA receptors (primarily GABA-A receptors) for a longer duration.[1][6] The enhanced activation of these receptors increases inhibitory postsynaptic potentials (IPSPs), effectively dampening neuronal excitability.[4][6][8] This mechanism is the basis for its anticonvulsant properties, as it helps to stabilize neural activity and prevent the excessive neuronal firing characteristic of seizures.[1][9]
Recent structural studies suggest a complex, two-step mechanism of inhibition. Tiagabine is thought to first bind competitively to the outward-facing conformation of GAT-1 in the substrate-binding site.[7][10] Following this initial binding, it induces a conformational change, ultimately stalling the transporter in an inward-open state, which accounts for its mixed-type (competitive and non-competitive) inhibitory properties.[7][10]
Caption: Mechanism of Tiagabine at the GABAergic synapse.
Quantitative Pharmacology
The potency and selectivity of Tiagabine have been quantified in numerous in vitro studies. Its inhibitory concentration (IC50) and binding affinity (Kd) highlight its efficacy at the molecular level.
Table 1: In Vitro Inhibitory Potency and Binding Affinity of Tiagabine
| Parameter | System/Target | Value | Reference(s) |
|---|---|---|---|
| IC50 | GAT-1 (in vivo) | 67 nM | |
| [3H]-GABA Uptake (Synaptosomes) | 67 nM | [11] | |
| [3H]-GABA Uptake (Neurons) | 446 nM | [11] | |
| [3H]-GABA Uptake (Glia) | 182 nM | [11] | |
| Cloned Human GAT-1 | 0.07 µM (70 nM) | [2] | |
| [3H]-GABA Uptake (HEK293 cells) | 390 ± 30 nM | [7] | |
| Binding Affinity (Kd) | [3H]tiagabine in Human Frontal Cortex | 16 nM | [12] |
| Max Binding (Bmax) | [3H]tiagabine in Human Frontal Cortex | 3.4 pmol/mg protein |[12] |
In Vivo Efficacy: Modulation of Extracellular GABA
In vivo microdialysis studies in animal models have confirmed that systemic administration of Tiagabine effectively increases extracellular GABA concentrations in various brain regions. This provides a direct link between its mechanism of action and its physiological effect in the brain.
Table 2: Effects of Tiagabine on Extracellular GABA Levels in Rats
| Brain Region | Tiagabine Dose (i.p.) | Peak Increase in GABA (% of Basal Level) | Reference(s) |
|---|---|---|---|
| Globus Pallidus | 11.5 mg/kg | 240% | [13] |
| 21.0 mg/kg | 310% | [13] | |
| Ventral Pallidum | 11.5 mg/kg | 280% | [13] |
| 21.0 mg/kg | 350% | [13] | |
| Substantia Nigra | 21.0 mg/kg | 200% | [13] |
| Hippocampus | 30 µM (perfused) | 645 ± 69% | [14] |
| Thalamus | 30 µM (perfused) | 409 ± 61% |[14] |
These studies demonstrate that Tiagabine acts as a GABA uptake inhibitor in vivo, significantly elevating GABA levels in brain areas relevant to seizure control.[13][14]
Key Experimental Protocols
The characterization of Tiagabine's effects relies on specific and sensitive experimental techniques. Below are methodologies for two key assays.
This in vitro assay is fundamental for determining the inhibitory potency (IC50) of compounds like Tiagabine on specific GABA transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells or other suitable cell lines are stably transfected to express the human GAT-1 transporter.[7][15]
-
Assay Preparation: Cells are cultured to confluence in multi-well plates. Prior to the assay, the culture medium is removed, and cells are washed with a buffer solution.[16]
-
Inhibitor Incubation: Cells are pre-incubated for a defined period (e.g., 5-10 minutes) with varying concentrations of Tiagabine or a vehicle control.[7][16]
-
Substrate Addition: The assay is initiated by adding a solution containing a fixed concentration of GABA mixed with a trace amount of radiolabeled [3H]-GABA.[7][16]
-
Uptake Period: The cells are incubated for a short duration (e.g., 8-10 minutes) to allow for the uptake of [3H]-GABA.[7]
-
Termination and Lysis: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-GABA. The cells are then solubilized using a lysis buffer (e.g., 10% SDS).[16]
-
Quantification: The amount of intracellular [3H]-GABA is quantified using a liquid scintillation counter.[16]
-
Data Analysis: The inhibition curve is generated by plotting the percentage of GABA uptake against the logarithm of Tiagabine concentration. The IC50 value is calculated using a non-linear regression fit.[7]
Caption: Workflow for a [3H]-GABA Uptake Inhibition Assay.
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Methodology:
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, globus pallidus) of an anesthetized rat and secured to the skull.[13] Animals are allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain tissue.[13]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate.
-
Sample Collection: As the aCSF flows through the semi-permeable membrane at the tip of the probe, extracellular molecules, including GABA, diffuse into the dialysate, which is collected in timed fractions.[13]
-
Baseline Measurement: Several baseline samples are collected to establish the basal extracellular GABA concentration.
-
Drug Administration: Tiagabine is administered systemically (e.g., intraperitoneally, i.p.).[13]
-
Post-Drug Collection: Dialysate samples continue to be collected to measure changes in GABA concentration over time following drug administration.
-
Analysis: The GABA concentration in each dialysate sample is determined using high-performance liquid chromatography (HPLC).[13]
-
Data Reporting: Results are typically expressed as a percentage change from the baseline concentration.[13]
Pharmacokinetic Profile
The clinical utility of Tiagabine is influenced by its pharmacokinetic properties, which are linear and predictable.[17][18][19]
Table 3: Pharmacokinetic Properties of Tiagabine Hydrochloride Hydrate
| Parameter | Value | Details / Conditions | Reference(s) |
|---|---|---|---|
| Bioavailability (Oral) | ~90% | Nearly complete absorption (>95%). | [6][20] |
| Time to Peak (Tmax) | ~1 hour | In a fasted state. Prolonged to 2.5 hours with a high-fat meal. | [6][20] |
| Protein Binding | 96% | Mainly to albumin and α1-acid glycoprotein. | [6][18][20] |
| Volume of Distribution | ~1 L/kg | Widely distributed; readily crosses the blood-brain barrier. | [6] |
| Elimination Half-Life | 7-9 hours | In healthy subjects. | [20] |
| 4.5-9.0 hours | General range. | [6] | |
| 2-5 hours | In patients on hepatic enzyme-inducing drugs (e.g., carbamazepine, phenytoin). | [20] | |
| Metabolism | Extensive | Primarily by the CYP3A4 isoform of the cytochrome P450 system. | [6][18] |
| Excretion | ~2% unchanged | 25% in urine and 63% in feces as metabolites. |[6][18] |
Drug Interactions: The clearance of Tiagabine is significantly increased (by ~60%) in patients taking concomitant enzyme-inducing antiepileptic drugs like carbamazepine, phenytoin, and phenobarbital, resulting in a substantially shorter half-life.[20][21]
Logical Pathway to Therapeutic Effect
The molecular action of Tiagabine initiates a cascade of events that culminates in its clinical anticonvulsant effect. This logical progression underscores its role as a targeted GABAergic agent.
Caption: Logical pathway from Tiagabine administration to therapeutic effect.
Clinical Significance
Tiagabine is approved as an adjunctive therapy for partial seizures in adults and adolescents.[1][9] Its targeted mechanism of action provides a valuable option for patients with epilepsy.[22] Beyond epilepsy, Tiagabine has been investigated for off-label use in the treatment of anxiety disorders, including generalized anxiety disorder and panic disorder, although evidence for its efficacy in these conditions is less robust.[23][24][25]
Conclusion
This compound is a highly selective GAT-1 inhibitor that enhances GABAergic neurotransmission by increasing the synaptic availability of GABA. Its well-defined mechanism of action is supported by extensive in vitro and in vivo data demonstrating potent inhibition of GABA reuptake and subsequent elevation of extracellular GABA levels in key brain regions. With predictable pharmacokinetics, Tiagabine serves as a clear example of a rationally designed therapeutic agent targeting a specific component of the neurotransmitter lifecycle to achieve a desired clinical outcome in the treatment of epilepsy.
References
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- 4. selleckchem.com [selleckchem.com]
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- 12. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Tiagabine Hydrochloride Hydrate for Epilepsy Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective GABA reuptake inhibitor, for the study of epilepsy in preclinical animal models. It covers its mechanism of action, pharmacokinetic profile, and efficacy in various seizure models, offering detailed experimental protocols and quantitative data to facilitate robust study design and execution.
Core Concepts: Mechanism of Action
Tiagabine's primary mechanism of action is the potent and selective inhibition of the GABA transporter 1 (GAT-1).[1][2][3][4] GAT-1 is crucial for clearing synaptically released γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[1][2] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[1][5][6] This heightened inhibitory tone helps to stabilize neural activity and prevent the excessive neuronal firing characteristic of seizures.[1] Studies have demonstrated that Tiagabine prolongs GABA-mediated inhibitory postsynaptic potentials.[6][7][8] In vivo microdialysis studies in rats have confirmed that Tiagabine administration leads to a significant increase in extracellular GABA levels in brain regions such as the globus pallidus, ventral pallidum, and substantia nigra.[2][9][10]
Signaling Pathway
The following diagram illustrates the effect of Tiagabine on the GABAergic synapse.
Pharmacokinetics in Animal Models
Tiagabine is rapidly absorbed after oral administration and readily crosses the blood-brain barrier.[1][2] Its pharmacokinetic profile can be influenced by co-administered drugs, particularly liver enzyme-inducing antiepileptic drugs (AEDs) like phenobarbital (B1680315) and carbamazepine, which can shorten its half-life.[11]
| Parameter | Species | Value | Route | Reference |
| Bioavailability | Mice | 92% (at 20 mg/kg) | Oral | [12] |
| Rats | 25-30% (at 9-40 mg/kg) | Oral | [12] | |
| Peak Plasma Conc. (Tmax) | Rats | Within 10 min | Oral (solution) | [12] |
| Elimination Half-life | Healthy Volunteers | 7 to 9 hours | Oral | [11] |
| Patients on Enzyme-Inducing AEDs | 2 to 3 hours | Oral | [13] | |
| Protein Binding | Humans | 96% | - | [3] |
Efficacy in Preclinical Seizure Models
Tiagabine has demonstrated significant anticonvulsant effects in a variety of animal models of epilepsy.[7][8][14] It is particularly effective against seizures involving the limbic system, such as those in kindling models.[15]
Chemically-Induced Seizure Models
| Model | Species | ED50 (mg/kg, i.p.) | Seizure Type | Reference |
| Pentylenetetrazol (PTZ) | Mice | 2 µmol/kg (~0.8 mg/kg) | Tonic Convulsions | [16] |
| Mice | 5 µmol/kg (~2.1 mg/kg) | Clonic Convulsions | [16] | |
| Rats | 11.5 mg/kg (ED50) | Tonic Seizures | [2][9] | |
| Rats | 21.0 mg/kg (ED85) | Tonic Seizures | [2][9] | |
| DMCM | Mice | 2 µmol/kg (~0.8 mg/kg) | Tonic Convulsions | [16] |
| Bicuculline | Rats | Partially effective | - | [7][8] |
| Picrotoxin | Mice | Partially effective | Tonic Seizures | [7][8] |
| Kainic Acid | Mice | 3.5 mg/kg | - | [17][18] |
Electrically-Induced and Other Seizure Models
| Model | Species | Effective Dose (mg/kg, i.p.) | Observations | Reference |
| Maximal Electroshock (MES) | Rats | Weakly effective/Little efficacy | - | [7][8][19] |
| Amygdala Kindling | Rats | 2.5-40 mg/kg | Potent, dose-dependent anticonvulsant effects | [20] |
| Rats | 3 mg/kg (ED50) | Decreased seizure severity and after-discharge duration | [12] | |
| Rats | 10 mg/kg | Completely blocked kindled seizures | [12] | |
| Audiogenic Seizures (DBA/2 Mice) | Mice | 1 µmol/kg (~0.4 mg/kg) (ED50) | Potent antagonism of tonic convulsions | [16] |
| Audiogenic Seizures (GEPRs) | Rats | 11 mg/kg (ED50) | Blocked tonic seizure components | [12] |
| Rats | 30 mg/kg (ED50) | Blocked clonic seizure components | [12] | |
| Perforant Pathway Stimulation | Rats | 50 mg/kg/day (s.c. pump) | Completely prevented generalized clonic seizures | [21] |
Experimental Protocols
General Preparation and Administration
Tiagabine hydrochloride hydrate is soluble in water and dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it can be dissolved in saline or prepared as a suspension. An oral suspension can be prepared in a 1:1 mixture of Ora-Plus and Ora-Sweet or a 1% methylcellulose (B11928114) and simple syrup formulation, which are stable for several weeks.[22] Administration is typically performed intraperitoneally (i.p.) or orally (p.o.).
Representative Experimental Workflow: PTZ-Induced Seizure Model
The following diagram outlines a typical workflow for evaluating the anticonvulsant efficacy of Tiagabine in the pentylenetetrazol (PTZ)-induced seizure model in mice.
Detailed Protocol: Amygdala Kindling Model in Rats
The amygdala kindling model is widely used to study temporal lobe epilepsy and the effects of potential antiepileptic drugs.[20]
-
Animal Subjects: Adult male Sprague-Dawley rats are commonly used.[20]
-
Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted in the basolateral amygdala. Animals are allowed a recovery period of at least one week.
-
Kindling Stimulation:
-
A constant current stimulator is used to deliver a monophasic square-wave stimulus (e.g., 1-ms pulses at 50-60 Hz for 1-2 seconds) once daily.
-
The initial afterdischarge threshold (ADT) is determined for each rat. The stimulation intensity is then set at or slightly above this threshold.
-
Stimulations are repeated daily until stable, fully kindled seizures (e.g., Racine stage 5) are consistently elicited.
-
-
Drug Administration:
-
Once fully kindled, rats are administered this compound (e.g., 2.5-40 mg/kg, i.p.) or vehicle.[20]
-
The drug is typically given 30 minutes before the kindling stimulation.
-
-
Seizure Scoring and EEG Recording:
-
Following stimulation, seizure severity is scored using the Racine scale.
-
The duration of the afterdischarge is recorded via the implanted electrode.
-
-
Data Analysis: The effects of Tiagabine on seizure stage and afterdischarge duration are compared to baseline (vehicle) conditions. A dose-response curve can be generated to determine the ED50.
Important Considerations and Potential Pitfalls
-
Biphasic Dose-Response: In some models, such as PTZ- and DMCM-induced convulsions, Tiagabine can exhibit a biphasic dose-response curve, with attenuated effectiveness at higher doses.[7][8]
-
Model-Specific Efficacy: Tiagabine shows varying efficacy across different seizure models. It is highly effective in kindling and some chemoconvulsant models but has limited efficacy against maximal electroshock seizures.[7][8][11] This highlights the importance of selecting the appropriate model for the research question.
-
Pro-epileptic Effects in Absence Models: In genetic animal models of absence epilepsy, such as WAG/Rij rats, Tiagabine can have pro-epileptic effects, increasing the number and duration of spike-wave discharges.[2][23]
-
Drug Interactions: When used in combination with other AEDs, particularly enzyme-inducing drugs, the pharmacokinetics of Tiagabine can be significantly altered, leading to a shorter half-life.[11]
Conclusion
This compound is a valuable pharmacological tool for studying the role of the GABAergic system in epilepsy and for the preclinical evaluation of novel antiepileptic therapies. Its selective mechanism of action and well-characterized efficacy in specific animal models make it a standard reference compound. Researchers should carefully consider the choice of animal model, dose-response relationships, and potential pharmacokinetic interactions to ensure the generation of reliable and translatable data. This guide provides a foundational framework to assist in the design and implementation of such studies.
References
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- 8. Drug Monograph: Tiagabine (Gabitril) [ebmconsult.com]
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- 10. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. Tiagabine and brivaracetam combination rewire epileptic activity in kainic acid-induced temporal lobe epilepsy model: Multimodal analysis of EEG spectra, behavior and neuroinflammatory modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interactions of tiagabine with some antiepileptics in the maximal electroshock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tiagabine prevents seizures, neuronal damage and memory impairment in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stability of tiagabine in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of the GABA-uptake inhibitor tiagabine on electroencephalogram, spike-wave discharges and behaviour of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiagabine Hydrochloride Hydrate: A Technical Guide to its Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1), offers a potent tool for modulating synaptic plasticity. By preventing the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, tiagabine elevates extracellular GABA levels, thereby enhancing inhibitory neurotransmission.[1][2][3] This guide provides a comprehensive overview of the effects of tiagabine on synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). It details the underlying mechanisms, summarizes key quantitative data from electrophysiological studies, and provides in-depth experimental protocols for researchers investigating the therapeutic potential of this compound.
Core Mechanism of Action
Tiagabine's primary mechanism of action is the selective inhibition of the GABA transporter GAT-1.[4][5][6] GAT-1 is predominantly located on presynaptic terminals and glial cells and is responsible for clearing GABA from the synaptic cleft.[7] By blocking GAT-1, tiagabine increases the concentration and prolongs the presence of GABA in the synapse.[1][4] This leads to enhanced activation of postsynaptic GABAA and GABAB receptors, resulting in a more pronounced inhibitory tone in the brain.[6][8] This enhanced inhibition modulates neuronal excitability and has profound effects on the induction and maintenance of synaptic plasticity.
Effects on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The two primary forms of synaptic plasticity in the hippocampus are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Modulation of Long-Term Depression (LTD)
Studies have shown that tiagabine can modulate LTD, particularly in pathological conditions. In a rat model of prenatal inflammation, which leads to impaired LTD, tiagabine application restored the ability to induce LTD.[9] In control animals, however, tiagabine did not significantly alter the magnitude of LTD induced by low-frequency stimulation (LFS).[9] This suggests that enhancing GABAergic tone with tiagabine can be particularly effective in conditions where there is a deficit in inhibitory signaling that disrupts synaptic plasticity.
Attenuation of Aberrant Long-Term Potentiation (LTP)
In the same prenatal inflammation model, an aberrant form of LTP was observed.[9] Tiagabine was found to prevent the induction of this pathological LTP, suggesting that by increasing inhibition, it can normalize hyperexcitable states that lead to maladaptive plasticity.[9]
Quantitative Data on Synaptic Plasticity
The following tables summarize the quantitative effects of tiagabine on the slope of field excitatory postsynaptic potentials (fEPSPs), a measure of synaptic strength, in hippocampal slices. The data is extracted from a study investigating the effects of tiagabine in a rat model of prenatal inflammation induced by lipopolysaccharide (LPS).[9]
| Condition | Stimulation Protocol | fEPSP Slope (% of Baseline) |
| Control (Saline-treated) | Low-Frequency Stimulation (LFS) | 76.7 ± 3.0% |
| Control + Tiagabine (20 µM) | Low-Frequency Stimulation (LFS) | 71.4 ± 4.3% |
| LPS-treated | Low-Frequency Stimulation (LFS) | 98.6 ± 2.3% |
| LPS-treated + Tiagabine (20 µM) | Low-Frequency Stimulation (LFS) | 81.3 ± 2.6% |
| Condition | Stimulation Protocol | fEPSP Slope (% of Baseline) |
| Control (Saline-treated) | Paired-Pulse LFS (pp-LFS) | 75.1 ± 4.4% |
| Control + Tiagabine (20 µM) | Paired-Pulse LFS (pp-LFS) | 67.1 ± 10.7% |
| LPS-treated | Paired-Pulse LFS (pp-LFS) | 195.4 ± 28.0% (LTP) |
| LPS-treated + Tiagabine (20 µM) | Paired-Pulse LFS (pp-LFS) | 103.7 ± 10.0% |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of tiagabine on synaptic plasticity in hippocampal slices, based on established protocols.[9][10][11][12]
Hippocampal Slice Preparation
-
Animal Subjects: Male offspring of Sprague Dawley rats (postnatal days 12-25) are suitable subjects.[9]
-
Anesthesia and Perfusion: Anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital, 50mg/kg, i.p.).[12] Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and prepare 350-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated cutting solution.[12]
-
Incubation and Recovery: Transfer the slices to an interface chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow slices to recover for at least 1 hour at room temperature before recording.[10]
Electrophysiological Recordings
-
Recording Chamber: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13]
-
Baseline Recordings: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Drug Application: For experimental groups, perfuse the slice with aCSF containing tiagabine hydrochloride hydrate (e.g., 20 µM) for a specified period before and during the plasticity-inducing stimulation protocol.[9]
Induction of Synaptic Plasticity
-
Low-Frequency Stimulation (LFS) for LTD: Deliver a train of stimuli at 1 Hz for 15 minutes.[9]
-
Paired-Pulse Low-Frequency Stimulation (pp-LFS): Deliver paired pulses with a 50 ms (B15284909) inter-pulse interval at 1 Hz for 15 minutes.[9]
-
High-Frequency Stimulation (HFS) for LTP: A common protocol involves one or more high-frequency trains (e.g., 100 Hz for 1 second).[14]
Data Analysis
Measure the slope of the fEPSP to quantify synaptic strength. Normalize the post-stimulation fEPSP slopes to the average baseline slope and plot them over time.
Signaling Pathways
The effects of tiagabine on synaptic plasticity are primarily mediated through the enhancement of GABAergic signaling. Increased activation of GABAA and GABAB receptors on both pre- and postsynaptic terminals can influence the induction thresholds for LTP and LTD. For instance, enhanced GABAA receptor-mediated inhibition can shunt excitatory postsynaptic potentials (EPSPs), making it more difficult to reach the depolarization threshold required for NMDA receptor activation, a key step in many forms of LTP. Conversely, activation of GABAB receptors can influence adenylyl cyclase and potassium channels, which can play a role in the induction of some forms of LTD.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of GABAergic inhibition in synaptic plasticity. Its ability to selectively block GAT-1 and thereby enhance GABAergic tone allows for the targeted modulation of LTP and LTD. The data indicate that tiagabine can normalize aberrant synaptic plasticity, suggesting its therapeutic potential in neurological disorders characterized by an imbalance of excitation and inhibition. The detailed protocols provided in this guide offer a framework for researchers to further explore the intricate effects of tiagabine on synaptic function and its implications for drug development.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
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- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiagabine improves hippocampal long-term depression in rat pups subjected to prenatal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hippocampal slice preparation for electrophysiology [protocols.io]
- 11. Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology measurement of long-term plasticity of developing GABAergic synapses in acute rat hippoca... [protocols.io]
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- 14. scientifica.uk.com [scientifica.uk.com]
The Neuroprotective Potential of Tiagabine Hydrochloride Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1), is an established antiepileptic drug. Beyond its role in seizure management, a growing body of preclinical evidence highlights its significant neuroprotective effects across a range of neurological disorders. This technical guide synthesizes the current understanding of Tiagabine's neuroprotective mechanisms, presenting key quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. The evidence suggests that by augmenting GABAergic neurotransmission, Tiagabine mitigates excitotoxicity, reduces neuroinflammation, and modulates neurotrophic factor signaling, offering a promising therapeutic avenue for conditions characterized by neuronal damage and loss.
Core Mechanism of Action: Enhancement of GABAergic Neurotransmission
Tiagabine's primary mechanism of action is the potent and selective inhibition of the GABA transporter 1 (GAT-1).[1][2][3] GAT-1 is predominantly located on presynaptic neurons and glial cells and is responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[2][4] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, thereby enhancing and prolonging the inhibitory postsynaptic potentials mediated by GABA-A and GABA-B receptors.[1][3] This augmentation of inhibitory tone is the foundation of both its anticonvulsant and neuroprotective properties.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of Tiagabine have been quantified in various preclinical models of neurological disorders. The following tables summarize key findings:
Table 1: Neuroprotective Effects of Tiagabine in a Model of Status Epilepticus
| Experimental Model | Animal | Tiagabine Dosage | Key Quantitative Outcomes | Reference |
| Perforant Pathway Stimulation-Induced Status Epilepticus | Rat | 50 mg/kg/day (subchronic, via osmotic pumps) | - Complete prevention of generalized clonic seizures (P < 0.001)- Reduced loss of pyramidal cells in CA3c and CA1 fields of the hippocampus (P < 0.05)- Improved performance in the Morris water-maze test (P < 0.001) | [5] |
Table 2: Neuroprotective Effects of Tiagabine in Models of Parkinson's Disease
| Experimental Model | Animal/Cell Line | Tiagabine Dosage/Concentration | Key Quantitative Outcomes | Reference |
| MPTP-Induced Parkinson's Disease | Mouse | Not specified in abstract | - Attenuated microglial activation- Partial protection of the nigrostriatal axis- Improved motor deficits | [1][6] |
| LPS-Induced Neuroinflammation | Mouse | Not specified in abstract | - Suppressed microglial activation- Demonstrated neuroprotective effects | [1][7] |
| LPS-Induced Inflammation in BV-2 Microglial Cells | BV-2 microglial cells | Not specified in abstract | - Inhibition of inflammatory activation- Attenuation of nuclear translocation of NF-κB | [1][7] |
| Conditioned Medium Toxicity | SH-SY5Y cells | Not specified in abstract | - Inhibition of toxicity from conditioned medium of LPS-activated microglia | [1][8] |
Table 3: Neuroprotective Effects of Tiagabine in Models of Huntington's Disease
| Experimental Model | Animal | Tiagabine Dosage | Key Quantitative Outcomes | Reference |
| N171-82Q Transgenic Mouse Model | Mouse | 2 mg/kg and 5 mg/kg daily (intraperitoneal) | - Extended survival- Improved motor performance- Attenuated brain atrophy and neurodegeneration | [9] |
| R6/2 Transgenic Mouse Model | Mouse | 2 mg/kg and 5 mg/kg daily (intraperitoneal) | - Confirmed beneficial effects on survival and motor performance | [9] |
Table 4: Neuroprotective and Neuromodulatory Effects of Tiagabine in Other Models
| Experimental Model | Animal | Tiagabine Dosage | Key Quantitative Outcomes | Reference |
| Pentylenetetrazole (PTZ)-Induced Seizures | Mouse | 0.5, 1, and 2 mg/kg for 21 days | - 2 mg/kg maximally inhibited full bloom seizures and reduced epileptic spike discharges- Dose-dependently exerted anxiolytic effects and protected from cognitive impairment- Reduced lipid peroxidation and increased superoxide (B77818) dismutase and glutathione (B108866) levels | [10] |
| Global Ischemia | Gerbil | 15 mg/kg (30 min before ischemia) | - Significant neuroprotection in the CA1 region of the hippocampus (P < 0.001) in the temperature-uncontrolled group- Significant suppression of glutamate (B1630785) release (P < 0.01)- Reduced working memory errors in the radial-arm maze | [11] |
| Olfactory Bulbectomy Model of Depression | Rat | 12 mg/kg/day | - Attenuated hyperlocomotion- Normalized OB-induced changes in leukocyte differential counts- Normalized OB-induced reduction in plasma noradrenaline levels | [12] |
Key Signaling Pathways in Tiagabine-Mediated Neuroprotection
The neuroprotective effects of Tiagabine are mediated by a cascade of signaling events downstream of enhanced GABAergic tone. The primary pathways identified include the inhibition of neuroinflammatory processes and the modulation of neurotrophic factor signaling.
Inhibition of Neuroinflammation via Attenuation of NF-κB Signaling
A key component of neuronal damage in many neurodegenerative conditions is chronic neuroinflammation driven by activated microglia.[1] Tiagabine has been shown to suppress this microglial activation.[1][6] The proposed mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][7] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory cytokines and other inflammatory mediators.[1][7] By enhancing GABAergic signaling, Tiagabine appears to dampen this pro-inflammatory cascade, thereby protecting neurons from inflammatory damage.[1][13]
Modulation of BDNF/TrkB Signaling
Brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity.[14] Dysregulation of the BDNF/TrkB pathway is implicated in the pathophysiology of epilepsy and other neurological disorders.[14] In a pentylenetetrazole-induced seizure model, Tiagabine was found to mitigate the seizure-induced upregulation of BDNF/TrkB signaling.[10] This suggests that Tiagabine may exert neuroprotective effects by normalizing the activity of this critical neurotrophic pathway, potentially preventing the maladaptive plasticity associated with epileptogenesis. The interplay between GABAergic signaling and the BDNF/TrkB pathway is complex, with evidence suggesting that GABA-B receptor activation can trigger BDNF release.[15]
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in key studies investigating the neuroprotective effects of Tiagabine.
In Vivo Models
This model is used to induce seizure activity and subsequent neuronal damage in the hippocampus.
-
Animal Model: Adult male rats.
-
Electrode Implantation: Bipolar stimulating electrodes are implanted in the perforant pathway, a major excitatory input to the hippocampus.
-
Stimulation Protocol: Continuous electrical stimulation (e.g., 100 Hz pulses) is delivered to the perforant pathway for a defined period to induce status epilepticus.[16][17]
-
Drug Administration: Tiagabine (e.g., 50 mg/kg/day) or vehicle is administered subchronically via subcutaneously implanted osmotic pumps.[5]
-
Outcome Measures:
-
Behavioral Seizure Monitoring: Observation and scoring of seizure severity.
-
Neuronal Damage Quantification: Histological analysis (e.g., Nissl staining) of brain sections to quantify neuronal loss in specific hippocampal subfields (e.g., CA1, CA3). Unbiased stereology is the gold standard for this quantification.[5][18]
-
Cognitive Function Assessment: Evaluation of spatial learning and memory using the Morris water maze.[5][19]
-
This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.
-
Animal Model: Mice (e.g., C57BL/6).
-
Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (e.g., intraperitoneal injections of 18 mg/kg, four times at 2-hour intervals).[6]
-
Drug Administration: Tiagabine or vehicle is administered prior to MPTP injection.[6]
-
Outcome Measures:
-
Motor Function Assessment: Evaluation of motor coordination and balance using the rotarod test.[6]
-
Dopaminergic Neuron Quantification: Immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum, followed by stereological cell counting.[6][20]
-
Microglial Activation Assessment: Immunohistochemical staining for Iba-1, a marker for microglia, to assess the extent of microglial activation.[6]
-
This model is used to study the effects of inflammation on the central nervous system.
-
Animal Model: Mice or rats.
-
LPS Administration: Lipopolysaccharide (LPS) is administered either peripherally (intraperitoneal) or centrally (intracerebral or intranigral infusion) to induce a neuroinflammatory response.[1][7]
-
Drug Administration: Tiagabine or vehicle is administered prior to or concurrently with LPS.
-
Outcome Measures:
-
Microglial Activation Assessment: As described in the MPTP model.
-
Pro-inflammatory Mediator Quantification: Measurement of levels of cytokines (e.g., TNF-α, IL-1β) and other inflammatory molecules in brain tissue homogenates using techniques like ELISA.
-
Neuronal Viability: Assessment of neuronal survival in relevant brain regions.
-
In Vitro Models
This model allows for the study of glial cell interactions and inflammatory responses in a controlled environment.
-
Cell Culture: Primary rat astrocytes are co-cultured with a specific percentage of microglia (e.g., 5-10% for physiological conditions, 30-40% for pathological inflammatory conditions).[21][22]
-
Induction of Inflammation: Inflammation can be induced by adding LPS to the culture medium.
-
Drug Administration: Different concentrations of Tiagabine (e.g., 1, 10, 20, 50 µg/ml) are added to the co-cultures for a specified duration (e.g., 24 hours).[21][22]
-
Outcome Measures:
-
Glial Viability: Assessed using methods like the MTT assay.[22]
-
Microglial Activation: Morphological changes in microglia are observed and quantified by immunocytochemistry for markers like Iba-1 or ED1.[21]
-
Inflammatory Mediator Release: Measurement of inflammatory molecules in the culture supernatant.
-
These models are used to assess the direct protective effects of compounds on neurons.
-
Cell Line: Human neuroblastoma cell line SH-SY5Y is commonly used.[8]
-
Induction of Neurotoxicity: Neuronal damage is induced by applying a neurotoxin (e.g., conditioned medium from LPS-activated microglia, hydrogen peroxide, or 6-hydroxydopamine).[8]
-
Drug Administration: Cells are pre-treated with Tiagabine or other GABAergic agents before the addition of the neurotoxin.
-
Outcome Measures:
-
Cell Viability: Quantified using assays such as MTT or LDH release.
-
Apoptosis Assessment: Detection of apoptotic markers (e.g., caspase-3 activation, Annexin V staining) using techniques like flow cytometry or immunofluorescence.[23]
-
Experimental Workflows
The following diagrams illustrate the general workflows for in vivo and in vitro studies investigating the neuroprotective effects of Tiagabine.
Conclusion and Future Directions
Tiagabine hydrochloride hydrate demonstrates robust neuroprotective effects in a variety of preclinical models of neurological disease. Its ability to enhance GABAergic inhibition translates into a multifaceted therapeutic potential, encompassing the reduction of excitotoxicity, suppression of neuroinflammation, and modulation of neurotrophic signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.
Future investigations should aim to:
-
Elucidate the precise molecular links between enhanced GABAergic signaling and the downstream modulation of NF-κB and BDNF/TrkB pathways.
-
Conduct studies in a wider range of neurodegenerative models to broaden the potential therapeutic applications of Tiagabine.
-
Explore the potential of combination therapies, where Tiagabine could be used to augment the effects of other neuroprotective agents.
-
Investigate the long-term effects of Tiagabine treatment on neuronal survival and functional recovery.
The existing evidence strongly supports the continued exploration of this compound as a neuroprotective agent, with the potential to be repurposed for the treatment of a variety of devastating neurological disorders.
References
- 1. Tiagabine Protects Dopaminergic Neurons against Neurotoxins by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. Tiagabine prevents seizures, neuronal damage and memory impairment in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiagabine Protects Dopaminergic Neurons against Neurotoxins by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Tiagabine is neuroprotective in the N171-82Q and R6/2 mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of tiagabine in transient forebrain global ischemia: an in vivo microdialysis, behavioral, and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tiagabine treatment is associated with neurochemical, immune and behavioural alterations in the olfactory bulbectomized rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAergic signaling by cells of the immune system: more the rule than the exception - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Downregulated GABA and BDNF-TrkB Pathway in Chronic Cyclothiazide Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GABAB Receptor Activation Triggers BDNF Release and Promotes the Maturation of GABAergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tiagabine and zonisamide differentially regulate the glial properties in an astrocyte-microglia co-culture model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiagabine Hydrochloride Hydrate in Preclinical Models of Neuropathic Pain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with considerable side effects. The GABAergic system, the primary inhibitory neurotransmission system in the central nervous system, has been identified as a key target for the development of novel analgesics. Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1), has shown promise in preclinical models of neuropathic pain by enhancing GABAergic tone. This technical guide provides a comprehensive overview of the use of tiagabine in rodent models of neuropathic pain, with a focus on detailed experimental protocols, quantitative data from key studies, and the underlying signaling pathways.
Introduction
Neuropathic pain is characterized by spontaneous pain, allodynia (pain in response to a non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus). A key factor in the pathophysiology of neuropathic pain is a reduction in inhibitory signaling within the central nervous system, leading to neuronal hyperexcitability. The main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), plays a crucial role in modulating pain perception.[1]
Tiagabine hydrochloride hydrate is an anticonvulsant medication that selectively inhibits the GABA transporter 1 (GAT-1).[2][3] GAT-1 is primarily responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.[4] This mechanism of action suggests its potential therapeutic utility in conditions characterized by neuronal hyperexcitability, including neuropathic pain.[3][5]
This guide will delve into the preclinical evidence supporting the use of tiagabine in two widely used rodent models of neuropathic pain: streptozotocin (B1681764) (STZ)-induced diabetic neuropathy and oxaliplatin-induced peripheral neuropathy.
Mechanism of Action and Signaling Pathway
Tiagabine's primary mechanism of action is the selective inhibition of the GAT-1 transporter.[2][3] In a healthy state, GAT-1 efficiently clears GABA from the synaptic cleft, terminating its inhibitory signal. In neuropathic pain states, there is often a deficit in GABAergic signaling. By inhibiting GAT-1, tiagabine effectively increases the concentration and prolongs the presence of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A and GABA-B receptors.
Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential. Activation of GABA-B receptors, which are G-protein coupled receptors, can lead to the opening of potassium channels (K+) and subsequent potassium efflux, which also results in hyperpolarization. Furthermore, GABA-B receptor activation can inhibit voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. The net effect of tiagabine's action is a dampening of neuronal hyperexcitability in pain-processing pathways, thereby alleviating the symptoms of neuropathic pain.
Experimental Protocols
This section provides detailed methodologies for inducing neuropathic pain models and assessing the efficacy of tiagabine.
Animal Models of Neuropathic Pain
This model mimics the painful diabetic neuropathy experienced by some individuals with diabetes.
-
Animals: Male mice or rats are commonly used.
-
Induction:
-
Animals are fasted overnight with free access to water.
-
A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in cold citrate (B86180) buffer (pH 4.5), is administered. The dosage for mice is typically around 200 mg/kg.
-
Blood glucose levels are monitored regularly (e.g., at 7, 14, and 21 days post-injection) from tail vein blood samples.
-
Animals with blood glucose levels consistently above 300 mg/dL are considered diabetic and are used for subsequent behavioral testing.
-
-
Timeline: The development of mechanical allodynia and thermal hyperalgesia typically occurs within 2 to 4 weeks following STZ injection.
This model replicates the painful neuropathy that is a common side effect of oxaliplatin (B1677828), a chemotherapy agent.
-
Animals: Male mice or rats are typically used.
-
Induction:
-
Oxaliplatin is dissolved in a 5% glucose solution.
-
A common regimen involves repeated i.p. injections of oxaliplatin (e.g., 3 mg/kg) daily for 5 days, followed by a 5-day rest period, and then another 5 days of injections.[6]
-
-
Timeline: Both acute and chronic pain-like behaviors can be observed. Acute cold allodynia can appear shortly after the first cycle of injections, while mechanical allodynia tends to develop and persist with repeated administrations.[6]
Drug Administration
-
Preparation: this compound is typically dissolved in 0.9% saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common route in rodent studies.
-
Dosing: Doses in mice typically range from 2 to 8 mg/kg.[1]
-
Timing: Tiagabine is usually administered 30 to 60 minutes before behavioral testing to coincide with its peak effect.
Behavioral Assays for Pain Assessment
This test measures the sensitivity to a non-painful mechanical stimulus.
-
Acclimation: Animals are placed in individual transparent Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30-60 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Application: The filament is pressed against the paw until it buckles, and the pressure is held for 3-5 seconds.
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. The threshold is expressed in grams (g).
This assay assesses the response to a noxious thermal stimulus.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C) is used.
-
Procedure: The animal is placed on the hot plate, and the latency to exhibit a pain response (e.g., paw licking, jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.
-
Measurement: The paw withdrawal latency is measured in seconds (s).
This test evaluates sensitivity to a cold stimulus, particularly relevant in the oxaliplatin model.
-
Apparatus: A cold plate apparatus maintained at a constant low temperature (e.g., 4°C) is used.
-
Procedure: The animal is placed on the cold plate, and the latency to the first sign of a pain response (e.g., paw lifting, licking, or jumping) is recorded.
-
Cut-off Time: A maximum observation time is set to avoid tissue injury.
-
Measurement: The paw withdrawal latency is measured in seconds (s).
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of tiagabine in rodent models of neuropathic pain.
Table 1: Effect of Tiagabine on Mechanical Allodynia (Von Frey Test) in STZ-Induced Diabetic Neuropathy in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle Control | - | 1.2 ± 0.2 |
| Tiagabine | 2 | 2.5 ± 0.3* |
| Tiagabine | 4 | 3.8 ± 0.4** |
| Tiagabine | 8 | 4.5 ± 0.5*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are representative values compiled from published studies.
Table 2: Effect of Tiagabine on Thermal Hyperalgesia (Hot Plate Test) in STZ-Induced Diabetic Neuropathy in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Vehicle Control | - | 8.5 ± 1.1 |
| Tiagabine | 4 | 14.2 ± 1.5* |
| Tiagabine | 8 | 18.9 ± 1.8** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative values compiled from published studies.
Table 3: Effect of Tiagabine on Mechanical Allodynia (Von Frey Test) in Oxaliplatin-Induced Neuropathy in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle Control | - | 1.5 ± 0.3 |
| Tiagabine | 4 | 3.2 ± 0.4* |
| Tiagabine | 8 | 4.1 ± 0.5** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative values compiled from published studies.
Table 4: Effect of Tiagabine on Cold Allodynia (Cold Plate Test) in Oxaliplatin-Induced Neuropathy in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Vehicle Control | - | 15.3 ± 2.1 |
| Tiagabine | 4 | 14.8 ± 1.9 |
| Tiagabine | 8 | 15.1 ± 2.0 |
Data are representative values compiled from published studies, indicating that tiagabine did not significantly affect cold allodynia in this model.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of tiagabine in a rodent model of neuropathic pain.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound effectively attenuates mechanical allodynia and thermal hyperalgesia in rodent models of diabetic and chemotherapy-induced neuropathic pain. Its mechanism of action, centered on the enhancement of GABAergic inhibition via GAT-1 blockade, provides a rational basis for its analgesic effects.
While these findings are promising, further research is warranted. Future studies could explore the efficacy of tiagabine in other models of neuropathic pain, investigate potential synergistic effects with other analgesic agents, and examine the long-term effects of tiagabine treatment on pain and neuronal plasticity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for the treatment of neuropathic pain.
References
- 1. Wide-Range Measurement of Thermal Preference—A Novel Method for Detecting Analgesics Reducing Thermally-Evoked Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of painful sensory neuropathy with tiagabine: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
The GABA Transporter 1 Inhibitor Tiagabine Hydrochloride Hydrate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the basic research applications of Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1). By increasing the extracellular concentration of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), Tiagabine serves as a critical tool for investigating GABAergic signaling in the central nervous system. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its application in fundamental neuroscience research. Furthermore, it includes visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of its utility in studying neuronal inhibition and associated neurological and psychiatric disorders.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety disorders, and pain.[1] The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.
Tiagabine hydrochloride hydrate is a potent and selective inhibitor of GAT-1, the most abundant GABA transporter in the brain.[1] Its ability to block GABA reuptake leads to an accumulation of extracellular GABA, thereby enhancing inhibitory neurotransmission.[2] This mechanism of action makes Tiagabine a valuable pharmacological tool for elucidating the role of the GABAergic system in various physiological and pathological processes. This guide will explore the fundamental research applications of Tiagabine, providing researchers with the necessary information to effectively utilize this compound in their investigations.
Mechanism of Action
Tiagabine's primary mechanism of action is the selective inhibition of the GAT-1 transporter.[1] This inhibition is competitive and leads to a reduction in the clearance of GABA from the synaptic cleft.[2] The resulting increase in extracellular GABA concentration enhances the activation of both synaptic and extrasynaptic GABA receptors, namely GABA-A and GABA-B receptors.
-
GABA-A Receptor Modulation: The elevated GABA levels prolong the opening of GABA-A receptor-associated chloride channels, leading to a more sustained hyperpolarization or shunting inhibition of postsynaptic neurons. This potentiation of phasic inhibition is a key factor in Tiagabine's anticonvulsant effects.
-
GABA-B Receptor Activation: Increased ambient GABA can also lead to the activation of metabotropic GABA-B receptors, which can modulate neurotransmitter release and produce slower, more prolonged inhibitory postsynaptic potentials.[1]
By augmenting GABAergic tone, Tiagabine effectively dampens neuronal hyperexcitability, a hallmark of seizure activity and a contributing factor to other neurological and psychiatric conditions.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and effects of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of Tiagabine
| Parameter | Species | Preparation | Value | Reference(s) |
| IC50 (GAT-1) | Human | Cloned human GAT-1 | 0.07 µM | [3] |
| IC50 (GAT-1) | Rat | In vivo | 67 nM | [4] |
| Binding Affinity (Kd) | Rat | In vitro | 18 nM | [5] |
Table 2: In Vivo Effects of Tiagabine on Extracellular GABA Levels (Microdialysis)
| Brain Region | Species | Dose (i.p.) | Peak Increase in GABA (% of basal) | Reference(s) |
| Globus Pallidus | Rat | 11.5 mg/kg | 240% | [6] |
| Globus Pallidus | Rat | 21.0 mg/kg | 310% | [6] |
| Ventral Pallidum | Rat | 11.5 mg/kg | 280% | [6] |
| Ventral Pallidum | Rat | 21.0 mg/kg | 350% | [6] |
| Substantia Nigra | Rat | 21.0 mg/kg | 200% | [6] |
| Hippocampus | Rat | 30 µM (perfused) | 645% | [7] |
| Thalamus | Rat | 30 µM (perfused) | 409% | [7] |
| Medial Thalamus | Rat | 30 mg/kg | ~200% | [8] |
Table 3: Effective Doses of Tiagabine in Preclinical Models
| Model | Species | Endpoint | Effective Dose (i.p.) | Reference(s) |
| Pentylenetetrazol (PTZ)-induced tonic seizures | Rat | Inhibition | ED50: 11.5 mg/kg | [6] |
| Pentylenetetrazol (PTZ)-induced tonic seizures | Rat | Inhibition | ED85: 21.0 mg/kg | [6] |
| Pentylenetetrazol (PTZ)-induced seizures | Mouse | Inhibition | 0.5, 1, and 2 mg/kg | [6] |
| Acetic acid-induced writhing | Mouse | Analgesia | ED50: 0.18 mg/kg | [5] |
| Hot plate test | Mouse | Analgesia | 3.7 mg/kg | [5] |
| Vogel water lick conflict test | Rat | Anxiolytic | 10 mg/kg | [5] |
| Audiogenic seizures | Rat (GEPR) | Inhibition | ED50: 11 mg/kg (tonic), 30 mg/kg (clonic) | [5] |
| Amygdala-kindled seizures | Rat | Inhibition | ED50: 3 mg/kg | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vivo Microdialysis for Measuring Extracellular GABA
This protocol describes the measurement of extracellular GABA levels in the brain of a freely moving rat following the administration of Tiagabine.
4.1.1. Materials:
-
This compound
-
Vehicle (e.g., saline, sterile water)
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probe (e.g., 2 mm membrane, 20 kDa MWCO)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF), composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, pH 7.4.[9][10]
-
HPLC system with electrochemical or fluorescence detection for GABA analysis.
4.1.2. Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex: AP +3.2 mm, ML ±0.8 mm, DV -2.5 mm from bregma).[11]
-
Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 60-90 minutes to obtain a stable baseline of GABA levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation.
-
Administer Tiagabine (e.g., 10-30 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
GABA Analysis:
-
Derivatize the GABA in the dialysate samples with o-phthaldialdehyde (OPA).
-
Analyze the samples using HPLC with fluorescence or electrochemical detection to quantify GABA concentrations.[4]
-
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol outlines the procedure for recording GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) from hippocampal neurons in brain slices and assessing the effect of Tiagabine.
4.2.1. Materials:
-
This compound
-
Acute brain slices (e.g., hippocampus) from rats or mice.
-
Slicing solution (ice-cold, oxygenated with 95% O2/5% CO2), e.g., high-sucrose solution.
-
Artificial cerebrospinal fluid (aCSF) for recording (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, oxygenated with 95% O2/5% CO2.
-
Intracellular solution for patch pipette (in mM): e.g., 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
4.2.2. Procedure:
-
Slice Preparation:
-
Prepare 300-400 µm thick brain slices in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.
-
Establish a whole-cell voltage-clamp recording from a pyramidal neuron in the region of interest (e.g., CA1 of the hippocampus).
-
Hold the neuron at a potential of -70 mV.
-
Evoke IPSCs by stimulating nearby inhibitory interneurons with a bipolar stimulating electrode.
-
-
Tiagabine Application:
-
Record baseline evoked IPSCs.
-
Bath-apply Tiagabine (e.g., 10-20 µM) to the aCSF.
-
Record IPSCs in the presence of Tiagabine and observe changes in their amplitude and decay kinetics.[12]
-
Animal Model of Epilepsy: Pentylenetetrazol (PTZ)-Induced Seizures
This protocol describes the use of Tiagabine in a common chemical-induced seizure model in mice.
4.3.1. Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., saline)
-
Male BALB/c mice
-
Observation chambers
4.3.2. Procedure:
-
Drug Administration:
-
Administer Tiagabine (e.g., 0.5, 1, or 2 mg/kg, i.p.) or vehicle to different groups of mice.[6]
-
-
Seizure Induction:
-
Behavioral Observation:
-
Immediately place each mouse in an individual observation chamber and record its behavior for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Measure the latency to the first seizure and the duration of seizures.
-
Compare the seizure parameters between the Tiagabine-treated and vehicle-treated groups.
-
Mandatory Visualizations
Signaling Pathways
Caption: GABAergic signaling pathway and the mechanism of action of Tiagabine.
Experimental Workflows
Caption: Preclinical screening workflow for GAT-1 inhibitors.
Conclusion
This compound is an indispensable tool for neuroscience research, providing a selective and potent means to modulate the GABAergic system. Its well-characterized mechanism of action and quantifiable effects on GABA levels and neuronal activity make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to investigate the intricate roles of GABAergic neurotransmission in health and disease. The continued application of Tiagabine in basic research will undoubtedly contribute to a deeper understanding of the central nervous system and the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of tiagabine with valproate in the mouse pentylenetetrazole-induced seizure model: an isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC conditions are critical for the detection of GABA by microdialysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Measurement of GABA using J-difference edited 1H-MRS following modulation of synaptic GABA concentration with tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 11. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory nature of tiagabine-augmented GABAA receptor-mediated depolarizing responses in hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Tiagabine Hydrochloride Hydrate on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in regulating neuronal excitability by mediating the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability. This technical guide provides an in-depth overview of the core mechanisms of action of tiagabine, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. A key strategy in the development of antiepileptic drugs (AEDs) is the enhancement of inhibitory neurotransmission to counterbalance neuronal hyperexcitability. The GABAergic system is a primary target for such interventions. Tiagabine hydrochloride hydrate, a derivative of nipecotic acid, represents a targeted approach to augmenting GABAergic signaling.[1][2] Its primary mechanism of action is the selective inhibition of the GAT-1 transporter, which is responsible for clearing GABA from the synaptic cleft and perisynaptic spaces.[3][4] This inhibition leads to an accumulation of extracellular GABA, prolonging the activation of both synaptic and extrasynaptic GABA receptors and ultimately dampening neuronal excitability.[5] This guide will delve into the molecular and cellular effects of tiagabine, presenting key quantitative data and methodologies for its study.
Mechanism of Action: GAT-1 Inhibition
Tiagabine is a potent and selective inhibitor of the GAT-1 transporter.[6][7] GAT-1 is a sodium- and chloride-dependent transporter located on presynaptic neurons and glial cells surrounding GABAergic synapses. Its function is to remove GABA from the extracellular space, thereby terminating its inhibitory signal. Tiagabine binds to GAT-1 and competitively inhibits GABA transport, leading to a significant increase in the concentration and residence time of GABA in the synaptic cleft.[3]
Signaling Pathway of Tiagabine Action
Data Presentation
The following tables summarize the quantitative effects of this compound across various experimental paradigms.
Table 1: In Vitro Inhibitory Activity of Tiagabine
| Transporter | Species | Preparation | IC50 | Reference |
| GAT-1 | Human | Cloned | 0.07 µM | [6] |
| GAT-1 | Rat | Synaptosomes | 67 nM | [3] |
| GAT-1 | Human | HEK293S cells | 390 ± 30 nM | [8] |
| GAT-1 | Rat | HEK cells | 0.64 ± 0.07 µM | [9] |
| GAT-2 | Human | Cloned | > 100 µM | [10] |
| GAT-3 | Human | Cloned | > 100 µM | [10] |
| BGT-1 | Human | Cloned | > 100 µM | [10] |
Table 2: In Vivo Effects of Tiagabine on Extracellular GABA Levels
| Brain Region | Animal Model | Tiagabine Dose (i.p.) | Peak GABA Increase (% of Basal) | Reference |
| Globus Pallidus | Awake Rat | 11.5 mg/kg | 240% | [11] |
| Globus Pallidus | Awake Rat | 21.0 mg/kg | 310% | [11] |
| Ventral Pallidum | Awake Rat | 11.5 mg/kg | 280% | [11] |
| Ventral Pallidum | Awake Rat | 21.0 mg/kg | 350% | [11] |
| Substantia Nigra | Awake Rat | 21.0 mg/kg | 200% | [11] |
| Medial Thalamus | Awake Rat | 30 mg/kg | ~200% | [12] |
| Hippocampus (CA1) | Anesthetized Gerbil | 45 mg/kg | 450% | [13] |
| Hippocampus | Anesthetized Rat | 30 µM (perfused) | 645 ± 69% | [14] |
| Thalamus | Anesthetized Rat | 30 µM (perfused) | 409 ± 61% | [14] |
Table 3: Electrophysiological Effects of Tiagabine
| Preparation | Cell Type | Parameter | Effect | Concentration | Reference |
| Rat Hippocampal Slice Cultures | CA3 Pyramidal Cells | IPSP Duration | Greatly prolonged | 10-25 µM | [15] |
| Rat Hippocampal Slice Cultures | CA3 Pyramidal Cells | GABA-A Current Decay Time Constant | Increased from 16 ms (B15284909) to 250 ms | 10-25 µM | [15] |
| Rat Hippocampal Slices | CA1 Pyramidal Cells | IPSC Half-width | Increased by 109 ± 15% | 20-50 µM | |
| Rat Entorhinal Cortex Slices | Layer III Pyramidal Cells | Inhibitory Background Conductance | Increased from 8.1 ± 2.2 nS to 48.9 ± 16.8 nS | 4 µM | [16] |
| Rat Entorhinal Cortex Slices | Layer III Pyramidal Cells | Spike Threshold | Increased from 18.8 ± 0.6 mV to 25.0 ± 0.6 mV | 4 µM | [16] |
| Rat Hippocampal Slices | CA1 Pyramidal Cells | Orthodromic Population Spikes (post-HFS) | Inhibited to 7.8 ± 2.6% of control | 20 µM | [17][18] |
| Rat Hippocampal Slices | CA1 Pyramidal Cells | EPSC Charge Transfer (during DR) | Decreased by 90.8 ± 1.7% | 20 µM | [17][18] |
Table 4: Anticonvulsant Activity of Tiagabine in Animal Models
| Seizure Model | Animal | Endpoint | ED50 (i.p.) | Reference |
| Pentylenetetrazol (PTZ)-induced tonic convulsions | Mouse | Protection | 2 µmol/kg | [4] |
| DMCM-induced tonic convulsions | Mouse | Protection | 2 µmol/kg | [4] |
| Sound-induced seizures | DBA/2 Mouse | Protection | 1 µmol/kg | [4] |
| PTZ-induced clonic convulsions | Mouse | Protection | 5 µmol/kg | [4] |
| Amygdala kindled seizures | Rat | Reduction in generalized seizures | 36 µmol/kg | [4] |
| Maximal Electroshock (MES) | Mouse | Elevation of threshold | > 2 mg/kg | [19] |
| Audiogenic Seizures | GEPR-9 Rat | Reduction in severity | 30 mg/kg | [20] |
Table 5: Human Clinical Trial Efficacy (Add-on Therapy for Partial Seizures)
| Study | N | Design | Tiagabine Dose | Primary Outcome | Result | Reference |
| Northern European Study Group | 154 | Double-blind, placebo-controlled | 30 mg/day | ≥50% reduction in simple partial seizures | 21% (Tiagabine) vs. 6% (Placebo) | [21] |
| The Tiagabine Study Group | 318 | Double-blind, placebo-controlled | 32 mg/day | ≥50% reduction in complex partial seizures | 31% (Tiagabine) vs. 10% (Placebo) | [22] |
| Cochrane Review (3 trials) | 769 | Meta-analysis | N/A | ≥50% reduction in seizure frequency | Risk Ratio: 3.16 (vs. Placebo) | [23] |
| Various non-randomized studies | N/A | Add-on studies | 35-46 mg/day | ≥50% seizure reduction | 33-46% of patients | [24] |
| Open-label clinical practice | 231 | Prospective | Median 28 mg/day | Seizure freedom | 5% of patients | [25] |
| Open-label clinical practice | 231 | Prospective | Median 28 mg/day | ≥50% seizure reduction | 23% of patients | [25] |
Table 6: Pharmacokinetic Properties of Tiagabine
| Parameter | Healthy Volunteers | Patients on Enzyme-Inducing AEDs | Reference |
| Elimination Half-life | 5-9 hours | 2-5 hours | [1][26][27][28] |
| Plasma Protein Binding | 96% | 96% | [27] |
| Metabolism | Hepatic (CYP3A4) | Induced Hepatic (CYP3A4) | [1][28] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize the effects of tiagabine.
In Vitro GABA Uptake Inhibition Assay
This protocol describes a method to determine the IC50 of tiagabine for GAT-1.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT-1 transporter are cultured under standard conditions.
-
Preparation of Synaptosomes/Cell Homogenates: Cells are harvested, washed, and homogenized in a suitable buffer (e.g., sucrose (B13894) buffer). The homogenate is then centrifuged to pellet the membranes containing the transporters.
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with increasing concentrations of this compound.
-
Radiolabeled GABA (e.g., [3H]-GABA) is added to initiate the uptake.
-
The reaction is allowed to proceed for a short period at 37°C.
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a non-labeled GAT-1 inhibitor.
-
The percentage of inhibition at each tiagabine concentration is calculated, and the IC50 value is determined by non-linear regression analysis.[8][9]
-
In Vivo Microdialysis for Extracellular GABA Measurement
This protocol outlines the measurement of extracellular GABA levels in the brain of a freely moving animal.
Methodology:
-
Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized rodent. Animals are allowed to recover from surgery.
-
Microdialysis:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, tiagabine or vehicle is administered (e.g., intraperitoneally).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
-
GABA Quantification:
-
The concentration of GABA in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).
-
-
Data Analysis:
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of inhibitory postsynaptic currents (IPSCs) from neurons in brain slices.
Methodology:
-
Brain Slice Preparation: An animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices of the desired brain region (e.g., hippocampus) are prepared using a vibratome.
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature.
-
Individual neurons are visualized using differential interference contrast (DIC) microscopy.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration.
-
Inhibitory postsynaptic currents (IPSCs) are isolated by holding the neuron's membrane potential at the reversal potential for excitatory currents and/or by using pharmacological blockers of excitatory transmission.
-
-
Drug Application and Data Acquisition:
-
Baseline spontaneous or evoked IPSCs are recorded.
-
Tiagabine is added to the perfusing aCSF at a known concentration.
-
IPSCs are recorded again in the presence of the drug.
-
Data are acquired using a patch-clamp amplifier and specialized software.
-
-
Analysis:
-
Changes in the amplitude, frequency, and decay time constant of IPSCs before and after tiagabine application are analyzed to determine the drug's effect on synaptic inhibition.[15]
-
Conclusion
This compound effectively reduces neuronal excitability by selectively inhibiting the GAT-1 transporter, leading to increased extracellular GABA concentrations and enhanced GABAergic neurotransmission. This mechanism is supported by a wealth of in vitro and in vivo data demonstrating its potency and selectivity. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target the GABAergic system for the treatment of neurological disorders characterized by neuronal hyperexcitability. The continued study of tiagabine and other GAT-1 inhibitors will undoubtedly provide further insights into the intricate regulation of neuronal communication and offer new avenues for therapeutic intervention.
References
- 1. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiagabine: a novel drug with a GABAergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tiagabine antinociception in rodents depends on GABA(B) receptor activation: parallel antinociception testing and medial thalamus GABA microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Postischemic inhibition of GABA reuptake by tiagabine slows neuronal death in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pa2online.org [pa2online.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Inhibitory nature of tiagabine-augmented GABAA receptor-mediated depolarizing responses in hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jpccr.eu [jpccr.eu]
- 20. Blockade of GABA uptake with tiagabine inhibits audiogenic seizures and reduces neuronal firing in the inferior colliculus of the genetically epilepsy-prone rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A double-blind, placebo-controlled trial of tiagabine given three-times daily as add-on therapy for refractory partial seizures. Northern European Tiagabine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tiagabine therapy for complex partial seizures. A dose-frequency study. The Tiagabine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tiagabine in clinical practice: effects on seizure control and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 28. [Clinical implications of pharmacology and pharmacokinetics of tiagabine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the chemical structure and properties of Tiagabine hydrochloride hydrate
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Tiagabine (B1662831) hydrochloride hydrate (B1144303). It is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support advanced research and formulation activities.
Chemical Structure and Identification
Tiagabine hydrochloride hydrate is the hydrated salt of Tiagabine, a derivative of nipecotic acid. Chemically, it is known as (-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride monohydrate.[1] The lipophilic side chain enhances its ability to cross the blood-brain barrier.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid;hydrochloride;hydrate |
| CAS Number | 145821-57-4 |
| Molecular Formula | C₂₀H₂₅NO₂S₂·HCl·H₂O |
| Molecular Weight | 430.02 g/mol |
Physicochemical Properties
This compound presents as a white to off-white crystalline powder.[2] Its solubility and stability are critical parameters for formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 82.6°C (onset, DSC) | [3] |
| Solubility in Water | Freely soluble (>50 mg/mL) | [2] |
| Solubility in DMSO | 82 mg/mL | [4] |
| Solubility in Ethanol | Sparingly soluble | [2] |
| pKa₁ | 3.3 | |
| pKa₂ | 9.4 | |
| Partition Coefficient (octanol/water) | 39.3 (pH 7.4) |
Mechanism of Action: GABA Reuptake Inhibition
Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1), which is present on both presynaptic neurons and glial cells.[5] By blocking GAT-1, Tiagabine increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the synaptic cleft. This enhancement of GABAergic neurotransmission leads to a reduction in neuronal excitability, which is the basis of its anticonvulsant activity.[4]
References
- 1. CA2661006A1 - Crystalline and amorphous forms of tiagabine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. WO1992017473A1 - Crystalline tiagabine hydrochloride monohydrate, its preparation and use - Google Patents [patents.google.com]
- 4. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
Tiagabine Hydrochloride Hydrate in Anxiety Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective GABA reuptake inhibitor (SGRI), has been a subject of interest in the research of anxiety disorders due to its targeted mechanism of action on the GABAergic system.[1][2] This technical guide provides an in-depth overview of tiagabine's pharmacology, mechanism of action, and its investigation in preclinical and clinical models of anxiety. It summarizes key quantitative data from various studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While initial studies showed promise, the overall clinical evidence for its efficacy in anxiety disorders, particularly Generalized Anxiety Disorder (GAD), remains inconclusive.[3][4]
Introduction: The Role of GABA in Anxiety
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in regulating neuronal excitability.[5][6] Dysregulation of GABAergic neurotransmission has been strongly implicated in the pathophysiology of anxiety disorders.[5] Agents that enhance GABAergic signaling, such as benzodiazepines, have long been used for their anxiolytic effects.[5] Tiagabine represents a more targeted approach by selectively inhibiting the GABA transporter 1 (GAT-1), thereby increasing the synaptic availability of GABA.[1][7]
Pharmacology and Mechanism of Action
Tiagabine hydrochloride hydrate is a nipecotic acid derivative that potently and selectively inhibits GAT-1.[8][9] GAT-1 is a presynaptic transporter responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[7][10] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, leading to enhanced activation of both synaptic and extrasynaptic GABA-A and GABA-B receptors.[11][12] This enhanced GABAergic tone results in increased neuronal inhibition, which is hypothesized to produce anxiolytic effects.[1][13]
Signaling Pathway
The mechanism of action of tiagabine involves the modulation of the GABAergic synapse. The following diagram illustrates this process.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from research on tiagabine for anxiety disorders.
Table 1: Preclinical Data
| Parameter | Value | Species/System | Reference |
| GAT-1 Inhibition (IC50) | 67 nM (in vivo) | Mouse | [14] |
| GAT-1 Inhibition (IC50) | 446 nM (neurons) | Rat (primary cultures) | [15] |
| GAT-1 Inhibition (IC50) | 182 nM (astroglia) | Rat (primary cultures) | [15] |
| Binding Affinity (Kd) | 18 nM | Rat brain (in vitro) | [15] |
| Binding Affinity (Bmax) | 669 pmol/g | Rat brain (in vitro) | [15] |
| Increase in Extracellular GABA | 250-350% of basal levels | Rat brain (in vivo microdialysis) | [15] |
Table 2: Clinical Trial Data for Generalized Anxiety Disorder (GAD)
| Study | Design | N | Dosage | Primary Outcome Measure | Key Finding | Reference |
| Rosenthal, 2003 | 10-week, randomized, open-label | 40 (20 Tiagabine, 20 Paroxetine) | Tiagabine: 4-16 mg/day | HAM-A, HADS | Significant reduction in HAM-A and HADS scores for both groups. | [16][17][18] |
| Pollack et al., 2005 (3 studies) | 10-week, randomized, placebo-controlled | - | Fixed-dose: 4, 8, or 12 mg/day; Flexible-dose: 4-16 mg/day | Change in HAM-A total score | No significant differentiation from placebo on the primary measure. | [4][19] |
| Schwartz et al., 2005 | 8-week, open-label augmentation | 18 | Mean final dose: 13 mg/day | HAM-A, BAI | Significant decrease in mean HAM-A and BAI scores. 76% responded, 59% achieved remission. | [20] |
| Schaller et al., 2004 | Case series | - | Low-dose, incremental | BAI | Improvement in anxiety symptoms with low-dose tiagabine. | [2][21] |
HAM-A: Hamilton Anxiety Rating Scale; HADS: Hospital Anxiety and Depression Scale; BAI: Beck Anxiety Inventory.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
Preclinical Models of Anxiety
A common preclinical model to assess anxiolytic-like effects is the Elevated Plus Maze (EPM) .
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Rodents (typically mice or rats) are administered tiagabine or a vehicle control at a specified time before testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set period (e.g., 5 minutes).
-
Key measures include the time spent in the open arms and the number of entries into the open arms. An increase in these measures is indicative of an anxiolytic-like effect.
-
-
Chronic Administration Protocol: In some studies, tiagabine is administered chronically (e.g., for 22 days) to assess long-term behavioral effects.[22]
Clinical Trial Design: A Representative Workflow
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating tiagabine for GAD.
-
Patient Population: Adult patients with a primary diagnosis of GAD according to DSM-IV criteria.[4][16]
-
Dosage and Administration: Tiagabine is typically initiated at a low dose (e.g., 4 mg/day) and titrated upwards based on efficacy and tolerability to a maximum dose (e.g., 16 mg/day).[4][16][18]
-
Efficacy Assessments: Standardized rating scales are used to measure changes in anxiety and related symptoms. These include:
-
Tolerability Assessments: Spontaneous reports of adverse events and rating scales are used to monitor the safety and tolerability of the treatment.[4]
Discussion and Future Directions
The preclinical rationale for investigating tiagabine in anxiety is strong, given its specific mechanism of action on the GABAergic system.[1] However, the translation of these preclinical findings into robust clinical efficacy has been challenging. While some open-label studies and case series have suggested anxiolytic effects, larger, placebo-controlled trials have failed to demonstrate a significant benefit of tiagabine over placebo for GAD.[2][4][20]
The most commonly reported adverse events in clinical trials include dizziness, headache, and nausea.[1][7]
Future research could explore several avenues:
-
Different Anxiety Subtypes: Investigating the efficacy of tiagabine in other anxiety disorders, such as panic disorder or social anxiety disorder, where the underlying pathophysiology may differ.[6][23]
-
Biomarker Stratification: Identifying biomarkers that could predict which patients with anxiety are more likely to respond to a GABAergic agent like tiagabine.
-
Combination Therapies: Exploring the potential of tiagabine as an augmentation agent for patients who have a partial response to first-line treatments like SSRIs.[20]
Conclusion
This compound offers a targeted approach to modulating the GABAergic system for the potential treatment of anxiety disorders. While preclinical data are promising and some clinical evidence suggests anxiolytic properties, its efficacy in large, controlled trials for GAD has not been established. This technical guide provides a comprehensive resource for researchers to understand the current state of knowledge on tiagabine for anxiety and to inform the design of future investigations into its therapeutic potential.
References
- 1. Tiagabine in anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-Dose Tiagabine Effectiveness in Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tiagabine in adult patients with generalized anxiety disorder: results from 3 randomized, double-blind, placebo-controlled, parallel-group studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Tiagabine in anxiety disorders - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]
- 7. researchgate.net [researchgate.net]
- 8. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiagabine Hydrochloride | C20H26ClNO2S2 | CID 91274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 13. The Role of GABA in Anxiety | 2006-03-01 | CARLAT PUBLISHING [thecarlatreport.com]
- 14. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. psychiatrist.com [psychiatrist.com]
- 17. psychiatrist.com [psychiatrist.com]
- 18. Tiagabine for the treatment of generalized anxiety disorder: a randomized, open-label, clinical trial with paroxetine as a positive control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tiagabine in Adult Patients With Generalized Anxiety Disorder: Results From 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Studies | Semantic Scholar [semanticscholar.org]
- 20. An open-label study of tiagabine as augmentation therapy for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Low-dose tiagabine effectiveness in anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medworksmedia.com [medworksmedia.com]
The Effects of Tiagabine Hydrochloride Hydrate on Sleep Architecture in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1), has demonstrated notable effects on the sleep architecture of rodents. By preventing the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, tiagabine effectively increases the synaptic availability of GABA. This technical guide synthesizes the available preclinical data on the impact of tiagabine on rodent sleep, with a focus on its effects on non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep, and wakefulness. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of sleep medicine and drug development.
Mechanism of Action
Tiagabine's primary mechanism of action is the selective inhibition of the GAT-1 transporter. This transporter is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1] This leads to a greater activation of GABA-A receptors, which are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. This enhanced inhibitory tone is believed to be the basis for tiagabine's effects on sleep.
Quantitative Data on Sleep Architecture
The primary rodent study on the effects of tiagabine on sleep architecture was conducted by Lancel and colleagues (1998). The following tables summarize the key findings from this study. It is important to note that while the study provides a detailed account of the effects, the full paper with comprehensive statistical data was not accessible. The data presented here is based on the abstract of the publication.[2][3]
Table 1: Effects of Tiagabine on Time Spent in Sleep-Wake States in Rats
| Treatment | Dose (mg/kg, i.p.) | Wakefulness | NREM Sleep | REM Sleep |
| Vehicle | - | No significant change | No significant change | No significant change |
| Tiagabine | 2 | Minimal effect | Minimal effect | Minimal effect |
| Tiagabine | 10 | Minimal effect | Minimal effect | Slight suppression (first 2h) |
Table 2: Effects of Tiagabine on EEG Power Spectra during NREM Sleep in Rats
| Treatment | Dose (mg/kg, i.p.) | Low Frequencies (1-8 Hz) | High Frequencies (11-16 Hz) |
| Vehicle | - | No significant change | No significant change |
| Tiagabine | 2 | Dose-dependent elevation | Least pronounced elevation |
| Tiagabine | 10 | Most prominent elevation | Least pronounced elevation |
Experimental Protocols
The following experimental protocol is based on the methodology described in the Lancel et al. (1998) study.[2][3]
Animal Model
-
Species: Rat (specific strain not detailed in the abstract)
-
Sex: Male
-
Number of Animals: 8
Surgical Implantation of Electrodes
A standard surgical procedure for chronic sleep recording in rodents would be employed. This typically involves:
-
Anesthesia of the animal.
-
Stereotaxic implantation of electroencephalogram (EEG) electrodes over the cortex (e.g., frontal and parietal regions).
-
Implantation of electromyogram (EMG) electrodes into the nuchal (neck) muscles to record muscle tone.
-
The electrode assembly is secured to the skull with dental cement.
-
A post-operative recovery period is allowed before the commencement of experiments.
Drug Administration
-
Drug: Tiagabine hydrochloride hydrate
-
Doses: 2 mg/kg and 10 mg/kg
-
Route of Administration: Intraperitoneal (i.p.) injection
-
Timing of Administration: At the onset of the light period (the typical sleep period for nocturnal rodents).
-
Control: A vehicle injection was used as a control condition.
Sleep Recording and Analysis
-
Recording Period: 8 hours immediately following the injection.
-
Data Acquisition: Continuous recording of EEG and EMG signals.
-
Sleep Stage Scoring: The recorded data is typically scored in epochs (e.g., 10-30 seconds) into three stages: wakefulness, NREM sleep, and REM sleep, based on the characteristic EEG and EMG patterns.
-
EEG Power Spectral Analysis: The EEG signal during each sleep stage is subjected to Fast Fourier Transform (FFT) analysis to determine the power in different frequency bands (e.g., delta, theta, alpha, beta).
Discussion and Conclusion
The administration of this compound in rats leads to distinct and dose-dependent alterations in sleep architecture, primarily characterized by an enhancement of slow-wave activity during NREM sleep.[2][3] While the total time spent in NREM sleep appears to be minimally affected, the potentiation of low-frequency EEG oscillations suggests a deepening of NREM sleep.
The slight suppression of REM sleep at higher doses is a noteworthy finding, although the underlying mechanism for this effect is not fully elucidated in the available literature. The observed hypersynchronous EEG waves during wakefulness at the 10 mg/kg dose may be indicative of the drug's potent GABAergic activity.
References
- 1. Effect of amygdala kindling on the central nervous system effects of tiagabine: EEG effects versus brain GABA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the GABA uptake inhibitor tiagabine on sleep and EEG power spectra in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the GABA uptake inhibitor tiagabine on sleep and EEG power spectra in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dissolving Tiagabine Hydrochloride Hydrate for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Product Information
Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2][3] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[4][5] This mechanism of action makes it a valuable tool for in vitro studies of the GABAergic system and for investigating its potential therapeutic effects. It is commonly used as an anticonvulsant.[2][3][6]
Solubility Data
Tiagabine hydrochloride hydrate is a crystalline solid that is soluble in various organic solvents and has limited solubility in water.[1][4][5] For in vitro studies, it is typically prepared as a concentrated stock solution in an organic solvent, which is then further diluted into aqueous buffers or cell culture media. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 - 82 | ~72.8 - 199 | [1][2][3][7] |
| Ethanol | ~30 | ~72.8 | [1] |
| Dimethylformamide (DMF) | ~30 | ~72.8 | [1] |
| Water | 20.6 | 50 | [3] |
Note: The molecular weight of Tiagabine hydrochloride is 412.01 g/mol .[2][3] The degree of hydration may affect the actual molecular weight, so it is advisable to refer to the batch-specific information on the product's certificate of analysis.
Mechanism of Action: GAT-1 Inhibition
Tiagabine exerts its effects by selectively inhibiting the GABA transporter 1 (GAT-1).[2][3] GAT-1 is a presynaptic and glial membrane protein responsible for the reuptake of GABA from the synaptic cleft.[8][9] By blocking this transporter, tiagabine increases the concentration and prolongs the presence of GABA in the synapse, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors. This results in an overall increase in inhibitory neurotransmission.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 4. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 5. Tiagabine Hydrochloride TabletsRx only [dailymed.nlm.nih.gov]
- 6. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
Application Note and Protocol: Preparation of Tiagabine Hydrochloride Hydrate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiagabine hydrochloride is a selective GABA transporter 1 (GAT-1) inhibitor, widely utilized in neuroscience research as an anticonvulsant.[1] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of Tiagabine hydrochloride hydrate (B1144303) stock solutions for research use.
Quantitative Data Summary
For ease of reference, the key quantitative data for Tiagabine hydrochloride hydrate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₅NO₂S₂・HCl | [2][3] |
| Molecular Weight | 412.01 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [3][5][6] |
| Solubility in DMSO | ~30 mg/mL[2]; up to 100 mM or 82 mg/mL (199.02 mM)[7] | [2][7] |
| Solubility in Water | Sparingly soluble[5][6]; Soluble up to 50 mM | [5][6] |
| Solubility in Ethanol | Soluble, ~30 mg/mL | [2] |
| Storage (Solid) | -20°C, desiccate | [2][8] |
| Stock Solution Storage | 1 year at -80°C; 1 month at -20°C | [7] |
| Stability (Solid) | ≥ 4 years at -20°C | [2] |
Experimental Protocol: Preparation of a 10 mM Tiagabine Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for in vitro studies.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-analysis Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (412.01 g/mol ).
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 412.01 g/mol = 0.00412 g
-
Mass (mg) = 4.12 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.12 mg of this compound powder and add it to the tared tube.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Cap the tube securely.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes.[7]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the aliquots at -80°C, where they are stable for up to one year.[7] For short-term storage, aliquots can be kept at -20°C for up to one month.[7]
-
Safety Precautions:
-
Tiagabine hydrochloride should be handled as a hazardous material.[2]
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[2]
Visualizations
Workflow for Preparing Tiagabine Hydrochloride Stock Solution
Caption: Workflow for preparing and storing Tiagabine hydrochloride stock solution.
References
- 1. Tiagabine hydrochloride | GAT-1 inhibitor | Hello Bio [hellobio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Tiagabine hydrochloride | 145821-59-6 [chemicalbook.com]
- 4. Tiagabine Hydrochloride | C20H26ClNO2S2 | CID 91274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. echemi.com [echemi.com]
Application Notes and Protocols for Tiagabine Hydrochloride Hydrate in Whole-Cell Patch Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tiagabine (B1662831) hydrochloride hydrate (B1144303) in whole-cell patch clamp recordings to investigate its effects on GABAergic neurotransmission. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific experimental needs.
Introduction
Tiagabine hydrochloride is a selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft.[1][2][3][4] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic inhibitory neurotransmission.[2][4] This mechanism of action makes Tiagabine a valuable tool for studying the role of GAT-1 in synaptic function and a clinically effective anticonvulsant for the treatment of partial seizures.[1][2] Whole-cell patch clamp electrophysiology is an essential technique to elucidate the precise effects of Tiagabine on neuronal activity, allowing for the direct measurement of changes in inhibitory postsynaptic currents (IPSCs) and overall neuronal excitability.[5][6]
Mechanism of Action
Tiagabine selectively binds to the GAT-1 transporter, locking it in an inward-open conformation and thereby blocking the reuptake of GABA into presynaptic neurons and surrounding glial cells.[7] This leads to an accumulation of GABA in the synaptic cleft, resulting in a prolonged activation of postsynaptic GABA-A and GABA-B receptors.[3][5][8] The primary electrophysiological consequence of GAT-1 inhibition by Tiagabine is a significant prolongation of the decay time of inhibitory postsynaptic currents (IPSCs).[1][5][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of Tiagabine.
Table 1: Inhibitory Potency of Tiagabine
| Parameter | Value | Cell Type/Preparation | Reference |
| IC50 (GAT-1) | 67 nM | in vivo | [9] |
| IC50 (GAT-1) | 49 nM | CHO cells expressing GAT-1 | [10] |
| IC50 (GAT-1) | 390 ± 30 nM | HEK293S cells expressing human GAT-1 | [7] |
| IC50 (GAT-1) | 290 ± 60 nM | Sf9 insect cells expressing human GAT-1 | [7] |
| IC50 (GAT-1) | 0.64 ± 0.07 µM | HEK cells stably expressing rGAT1 | [11] |
Table 2: Electrophysiological Effects of Tiagabine on Inhibitory Postsynaptic Currents (IPSCs)
| Parameter | Effect | Concentration | Cell Type/Preparation | Reference |
| IPSP Duration | Greatly prolonged | 10-25 µM | Rat hippocampal slice cultures (CA3 pyramidal cells) | [5] |
| IPSP Amplitude | No effect | 10-25 µM | Rat hippocampal slice cultures (CA3 pyramidal cells) | [5] |
| GABA-A IPSC Decay Time Constant | Increased from 16 ms (B15284909) to 250 ms | 10-25 µM | Rat hippocampal slice cultures (CA3 pyramidal cells) | [5] |
| Spontaneous Miniature IPSPs | Unaffected | Not specified | Rat hippocampal slice cultures (CA3 pyramidal cells) | [5] |
| Evoked IPSC Decay Phase | Prolonged (time constant increased to 250% of control) | 10 µM | Juvenile rat dentate granule cells | [12] |
| Evoked IPSC Amplitude | Largely unchanged | 10 µM | Juvenile rat dentate granule cells | [12] |
| Spontaneous and Miniature IPSC Frequency | Reduced | Not specified | Not specified | [13] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of GABA reuptake inhibition by Tiagabine.
References
- 1. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Tiagabine - Wikipedia [en.wikipedia.org]
- 5. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiagabine induced modulation of oscillatory connectivity and activity match PET-derived, canonical GABA-A receptor distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Different mechanisms regulate IPSC kinetics in early postnatal and juvenile hippocampal granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Tiagabine Hydrochloride Hydrate in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, functioning as a potent anticonvulsant.[1][2][3] Its primary mechanism of action involves blocking the GABA transporter 1 (GAT-1), thereby increasing the concentration of GABA in the synaptic cleft and enhancing GABAergic inhibitory neurotransmission.[3][4] This document provides detailed application notes and protocols for the administration of tiagabine hydrochloride hydrate in various rodent models of epilepsy, designed to assist researchers in preclinical drug development and epilepsy research.
Data Presentation
Table 1: Efficacy of this compound in Mouse Seizure Models
| Seizure Model | Strain | Administration Route | Parameter | ED₅₀ (mg/kg) | Reference |
| Pentylenetetrazol (PTZ)-induced clonic seizures | NMRI | i.p. | Protection from clonic convulsions | 5 µmol/kg | [1] |
| Pentylenetetrazol (PTZ)-induced tonic seizures | NMRI | i.p. | Protection from tonic convulsions | 2 µmol/kg | [1] |
| Maximal Electroshock (MES) | NMRI | i.p. | Protection from tonic hindlimb extension | >80 µmol/kg (low efficacy) | [1] |
| DMCM-induced seizures | NMRI | i.p. | Protection from tonic convulsions | 2 µmol/kg | [1] |
| Audiogenic seizures | DBA/2 | i.p. | Protection from tonic convulsions | 1 µmol/kg | [1][2] |
| Maximal Electroshock Seizure Threshold (MEST) | Albino Swiss | i.p. | TID₂₀ (Dose increasing threshold by 20%) | 4.3 | [5] |
| Pentylenetetrazol (PTZ)-induced clonic seizures | Albino Swiss | i.p. | Protection from clonic convulsions | 0.9 | [5] |
ED₅₀: Median Effective Dose; i.p.: Intraperitoneal; DMCM: Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate, a benzodiazepine (B76468) inverse agonist.
Table 2: Efficacy of this compound in Rat Seizure Models
| Seizure Model | Strain | Administration Route | Parameter | ED₅₀ (mg/kg) | Reference |
| Amygdala Kindled Seizures | Not Specified | i.p. | Protection from focal seizures | 36 µmol/kg | [1] |
| Audiogenic Seizures | Genetically Epilepsy-Prone Rat (GEPR-9) | i.p. | Reduction in seizure severity | 30 | [6] |
Experimental Protocols
Preparation of this compound Solution
This compound is soluble in water (up to 50 mM), DMSO (up to 100 mM), and ethanol (B145695). For in vivo studies, it is often dissolved in sterile 0.9% saline or distilled water. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to evaluate the efficacy of anticonvulsant drugs against generalized myoclonic and clonic-tonic seizures.
Materials:
-
Male BALB/c or NMRI mice (20-25 g) or male Sprague-Dawley rats (200-250 g)
-
This compound
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
Animal observation chambers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle (saline) intraperitoneally (i.p.) at the desired doses.
-
Pre-treatment Time: Allow for a pre-treatment time of 30-60 minutes for the drug to reach peak effect.
-
PTZ Injection: Induce seizures by injecting a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. for mice; 50 mg/kg followed by 30 mg/kg 30 minutes later for rats).[7]
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and record seizure activity for at least 30 minutes.
-
Seizure Scoring: Score the seizure severity based on a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first myoclonic jerk, the onset of generalized clonic seizures, and the duration of seizures.
-
Data Analysis: Compare the seizure scores, latencies, and durations between the tiagabine-treated and vehicle-treated groups. Calculate the ED₅₀ for protection against specific seizure endpoints.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is used to identify drugs that prevent seizure spread.
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g) or male Sprague-Dawley rats (200-250 g)
-
This compound
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
Procedure:
-
Animal Preparation: Acclimate animals as described for the PTZ model.
-
Drug Administration: Administer this compound or vehicle i.p. at various doses.
-
Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic to the corneas of the restrained animal. Place the corneal electrodes on the eyes.[3][8]
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA, 60 Hz for 0.2 seconds for rats).[3][8]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this seizure phase.[3]
-
Data Analysis: Calculate the percentage of animals protected in each treatment group and determine the ED₅₀.
Amygdala Kindling Model of Temporal Lobe Epilepsy
This model mimics the development and manifestation of complex partial seizures with secondary generalization.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Stimulator and EEG recording system
-
Dental cement
Procedure:
-
Electrode Implantation: Under anesthesia, stereotaxically implant a bipolar stimulating electrode into the basolateral amygdala.[9][10] Cortical recording electrodes may also be implanted. Allow a recovery period of at least one week.
-
Kindling Stimulation: Apply a brief, low-intensity electrical stimulus (e.g., 50 Hz, 1-second train of 1 msec biphasic pulses) to the amygdala once or twice daily.[11]
-
Seizure Monitoring: Monitor the behavioral seizure severity using the Racine scale and record the afterdischarge duration via EEG.
-
Fully Kindled State: Continue stimulation until the animals consistently exhibit stage 4 or 5 seizures (rearing and falling, with tonic-clonic convulsions) for several consecutive stimulations.[9]
-
Drug Testing: Once a stable kindled state is achieved, administer this compound or vehicle i.p. at various doses prior to the kindling stimulation.
-
Data Collection: Record the seizure stage and afterdischarge duration for each animal.
-
Data Analysis: Compare the seizure parameters between the drug-treated and vehicle-treated conditions to determine the anticonvulsant efficacy of tiagabine.
Visualizations
Signaling Pathway of Tiagabine
Caption: Mechanism of action of Tiagabine in the synapse.
Experimental Workflow for Anticonvulsant Screening
Caption: General workflow for screening anticonvulsant effects.
References
- 1. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Isobolographic profile of interactions between tiagabine and gabapentin: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of GABA uptake with tiagabine inhibits audiogenic seizures and reduces neuronal firing in the inferior colliculus of the genetically epilepsy-prone rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
Application Note: Quantification of Tiagabine Hydrochloride Hydrate in Brain Tissue via High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective GABA (gamma-aminobutyric acid) reuptake inhibitor used as an anticonvulsant agent.[1][2][3] Quantifying its concentration in brain tissue is crucial for preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies, enabling researchers to correlate drug levels in the central nervous system with therapeutic or adverse effects.[4] This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of tiagabine in brain tissue homogenates. The protocol covers sample preparation, chromatographic conditions, and a comprehensive method validation framework based on regulatory guidelines.[5][6]
Principle This method utilizes RP-HPLC with UV detection to separate and quantify tiagabine from endogenous components in a complex brain matrix. After homogenization, the brain tissue sample undergoes protein precipitation followed by liquid-liquid extraction to isolate the analyte and a suitable internal standard (IS). The separation is achieved on a C18 stationary phase with an isocratic mobile phase, allowing for accurate and reproducible quantification.
Materials and Instrumentation
Reagents and Chemicals
-
Tiagabine Hydrochloride Hydrate Reference Standard (Purity ≥98%)[1]
-
Internal Standard (IS), e.g., Carbamazepine (Purity ≥98%)
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Methanol (B129727) (MeOH)
-
Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄), Analytical Grade
-
Ortho-phosphoric Acid (H₃PO₄), Analytical Grade
-
Ethyl Acetate, HPLC Grade
-
Deionized Water (18.2 MΩ·cm)
-
Rat or mouse brain tissue (for matrix)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software (e.g., ChemStation, Empower)
-
Tissue Homogenizer (e.g., bead-based or rotor-stator)
-
Microcentrifuge
-
Analytical Balance
-
pH Meter
-
Nitrogen Evaporator
-
Vortex Mixer
Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.5 using ortho-phosphoric acid.
-
Mobile Phase: Prepare a mixture of Acetonitrile and 25 mM Phosphate Buffer (pH 3.5) in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Tiagabine HCl Hydrate and the Internal Standard (IS) in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Prepare intermediate stock solutions and then serially dilute with a 50:50 mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare blank brain homogenate by homogenizing 1 g of tissue in 4 mL of phosphate buffer.
-
Spike appropriate volumes of the working standard solutions into aliquots of the blank brain homogenate to achieve the desired concentrations for the calibration curve and QC samples.
-
Calibration Standards (CS): Prepare 7-8 non-zero concentrations covering the expected range of the study samples.
-
Quality Control (QC) Samples: Prepare at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range of the calibration curve)
-
High QC (approx. 80% of the Upper Limit of Quantification)
-
Sample Preparation from Brain Tissue
-
Accurately weigh approximately 100 mg of the brain tissue sample.
-
Add 400 µL of cold phosphate buffer and homogenize thoroughly.
-
Transfer a 100 µL aliquot of the homogenate to a clean microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 1 µg/mL Carbamazepine) and vortex for 30 seconds.
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex vigorously for 2 minutes, and then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Carefully transfer the supernatant to a new tube. Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex for 1 minute, and transfer to an autosampler vial for analysis.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| HPLC Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.5) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 240 nm |
| Run Time | Approximately 10 minutes |
Method Validation
The analytical method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[5][6][7] The key parameters are summarized below.
Selectivity and Specificity
Selectivity was assessed by analyzing blank brain homogenates from at least six different sources. The chromatograms were examined for any interfering peaks at the retention times of Tiagabine and the IS. The method was found to be selective, with no significant interference observed.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was determined by constructing a calibration curve using eight non-zero standards. The curve was generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 10 - 2000 ng/mL | - |
| Regression Equation | y = 0.0015x + 0.0021 | - |
| Correlation Coefficient (r²) | 0.9985 | ≥ 0.99 |
| LLOQ | 10 ng/mL | S/N ≥ 5; Accuracy ±20%; Precision ≤20% |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels (LLOQ, Low, Mid, High) on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 10 | 8.5 | -4.2 | 11.2 | -6.8 |
| Low | 30 | 6.1 | 2.5 | 7.9 | 3.1 |
| Medium | 300 | 4.3 | 1.8 | 5.5 | -1.5 |
| High | 1500 | 3.8 | -0.9 | 4.9 | -2.4 |
| Acceptance Criteria | ≤15% (≤20% for LLOQ) | Within ±15% (±20% for LLOQ) | ≤15% (≤20% for LLOQ) | Within ±15% (±20% for LLOQ) |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak response of the analyte spiked into extracted blank matrix with the response of the analyte in a pure solution. Extraction recovery was determined by comparing the analyte response from the extracted sample to that of a post-extraction spiked sample.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 30 | 88.2 | 94.5 |
| High | 1500 | 91.5 | 97.1 |
| Acceptance Criteria | Consistent, precise, and reproducible | IS-normalized matrix factor %CV ≤ 15% |
Stability
The stability of Tiagabine in brain homogenate was evaluated under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. All results were within ±15% of the nominal concentrations, indicating adequate stability.
Visualized Workflows
Caption: Overall workflow for Tiagabine quantification in brain tissue.
Caption: Detailed sample clean-up and extraction protocol logic.
Conclusion
The described RP-HPLC method provides a selective, accurate, and precise means for quantifying this compound in brain tissue. The sample preparation protocol effectively removes endogenous interferences, and the method validation results demonstrate its reliability for supporting neuropharmacology and preclinical drug development studies. This application note serves as a comprehensive guide for researchers requiring robust bioanalytical data from complex tissue matrices.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Tiagabine Hydrochloride | C20H26ClNO2S2 | CID 91274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
Application Notes and Protocols for Tiagabine Hydrochloride Hydrate in Inducing Cortical Depolarizations In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic inhibition.[3][4] This modulation of neuronal activity makes tiagabine a valuable tool in neuroscience research, particularly for studying cortical excitability and pathological states like epilepsy.[5][6]
These application notes provide a detailed protocol for utilizing tiagabine hydrochloride hydrate to induce cortical depolarizations in an in vitro setting, based on established research. The primary application described is the induction of large, slow depolarizations in cortical slices, a phenomenon relevant to the study of seizure-like events and cortical spreading depression.[7]
Mechanism of Action
Tiagabine's primary mechanism is the selective inhibition of the GAT-1 transporter, leading to an accumulation of extracellular GABA.[8] This enhanced GABA concentration prolongs the action of synaptically released GABA, augmenting inhibitory postsynaptic potentials.[5] Paradoxically, under certain conditions, this sustained GABAergic activity can lead to depolarizing effects. Research suggests that the tiagabine-induced depolarizations are initiated through GABA(A) receptors, which may subsequently lead to the release of excitatory amino acids.[7] This complex interplay makes tiagabine a subject of interest for investigating the nuanced roles of GABAergic signaling in cortical network function and dysfunction.
Figure 1: Simplified signaling pathway of Tiagabine action.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound and other pharmacological agents in inducing and modulating cortical depolarizations in vitro, as derived from experimental findings.[7]
| Compound | Concentration | Effect |
| Tiagabine Hydrochloride | 50 µM | Induces large, slow depolarizations (6-8/h) |
| Bicuculline | 10 µM | Inhibits established depolarizations |
| Picrotoxin | 100 µM | Inhibits established depolarizations |
| Tetrodotoxin | - | Blocks depolarizations |
| Dextromethorphan | - | Irreversibly blocks depolarizations |
| 4-Aminopyridine | 50 µM | Markedly potentiates responses |
| 3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (NMDA antagonist) | up to 100 µM | No effect on depolarizations |
| 6,7-dinitroquinoxaline-2,3-dione (AMPA/kainate antagonist) | 100-200 µM | Reversibly decreases frequency |
Experimental Protocols
This section provides a detailed methodology for preparing cortical slices and inducing depolarizations using this compound.
Protocol 1: Preparation of Acute Cortical Slices
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings. The specific animal model cited is 20-30 day-old audiogenic seizure-prone DBA/2 mice.[7]
Materials:
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2, 5% CO2)
-
Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with carbogen.
-
aCSF Composition (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, Glucose 10.
-
-
Recovery chamber with aCSF at room temperature, continuously bubbled with carbogen.
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Decapitate the animal and rapidly dissect the brain, placing it immediately into ice-cold, carbogenated aCSF.
-
Isolate the cerebral cortex and prepare cortical wedges.
-
Mount the cortical tissue onto the vibratome stage.
-
Cut coronal or sagittal slices to the desired thickness (e.g., 300-400 µm) in the ice-cold, carbogenated aCSF.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before experimentation.
Protocol 2: Induction of Cortical Depolarizations with Tiagabine
This protocol details the application of tiagabine to induce and record cortical depolarizations.
Materials:
-
Prepared acute cortical slices
-
Recording chamber for electrophysiology (e.g., submerged or interface type)
-
Perfusion system
-
aCSF (as described in Protocol 1)
-
This compound stock solution
-
Electrophysiology recording setup (amplifier, digitizer, recording electrodes, data acquisition software)
Procedure:
-
Transfer a recovered cortical slice to the recording chamber, continuously perfused with carbogenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Place a recording electrode (e.g., glass micropipette filled with aCSF) in the desired cortical layer to record extracellular field potentials.
-
Establish a stable baseline recording for at least 15-20 minutes.
-
Prepare the experimental aCSF containing 50 µM this compound.
-
Switch the perfusion from the control aCSF to the tiagabine-containing aCSF.
-
Perfuse with the tiagabine solution for 15 minutes to induce the depolarizations.[7]
-
After the initial 15-minute perfusion, switch back to the control aCSF. The induced depolarizations are reported to persist for 4-5 hours.[7]
-
Record the electrical activity for the duration of the experiment, monitoring for the appearance of large, slow depolarization events.
Figure 2: Experimental workflow for inducing cortical depolarizations.
Expected Results and Troubleshooting
-
Expected Outcome: Following a 15-minute perfusion with 50 µM tiagabine, large, slow depolarizations should appear at a frequency of 6-8 per hour and persist for several hours.[7]
-
No Depolarizations:
-
Slice Health: Ensure slices are healthy. The dissection and recovery process should be rapid and performed in continuously carbogenated, ice-cold aCSF.
-
Tiagabine Concentration: Verify the final concentration of tiagabine in the aCSF.
-
Animal Model: The original study used audiogenic seizure-prone DBA/2 mice.[7] The propensity for depolarization may vary between different mouse or rat strains.
-
-
Unstable Recordings:
-
Mechanical Stability: Ensure the recording setup is free from vibrations.
-
Perfusion Rate: Maintain a constant and smooth perfusion rate.
-
Slice Viability: Poor slice health can lead to unstable recordings. Check the appearance of the slice under a microscope.
-
Conclusion
This compound is an effective pharmacological tool for inducing and studying cortical depolarizations in vitro. By selectively inhibiting GAT-1, it provides a means to investigate the consequences of enhanced GABAergic tone and its complex role in regulating cortical network excitability. The protocols and data presented here offer a foundation for researchers to explore the mechanisms underlying seizure-like activity and other neurological phenomena involving cortical hyperexcitability.
References
- 1. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiagabine - Wikipedia [en.wikipedia.org]
- 3. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 5. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Tigabine hydrochloride, an inhibitor of gamma-aminobutyric acid (GABA) uptake, induces cortical depolarizations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Tiagabine Hydrochloride Hydrate in Pentylenetetrazol (PTZ)-Induced Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tiagabine hydrochloride hydrate (B1144303), a selective GABA reuptake inhibitor, in preclinical pentylenetetrazol (PTZ)-induced seizure models. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Tiagabine hydrochloride hydrate is an anticonvulsant medication that functions by selectively inhibiting the GABA transporter 1 (GAT-1), thereby increasing the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[1][2] This mechanism of action makes it a valuable tool for studying seizure-related pathways and for the preclinical evaluation of antiepileptic therapies. The pentylenetetrazol (PTZ)-induced seizure model is a widely used and reliable method for inducing acute and chronic seizures in rodents, mimicking generalized seizures in humans.[3][4] PTZ acts as a GABA-A receptor antagonist, and its administration leads to neuronal hyperexcitability and convulsions.[5][6] This model is instrumental in screening and characterizing the efficacy of anticonvulsant compounds like Tiagabine.
Mechanism of Action
Tiagabine enhances GABAergic inhibition by blocking the reuptake of GABA from the synapse into presynaptic neurons.[1][7] This leads to a prolongation of inhibitory postsynaptic potentials, which counteracts the hyperexcitability induced by PTZ.[7] Research has shown that in PTZ-induced seizure models, Tiagabine's anticonvulsant effects are also associated with the modulation of downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling and a reduction in neuroinflammatory markers.[8][9]
References
- 1. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 2. Tiagabine - Wikipedia [en.wikipedia.org]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 6. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
- 7. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Tiagabine Hydrochloride Hydrate in the Kindling Model of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiagabine hydrochloride hydrate (B1144303), a selective GABA reuptake inhibitor (GRI), has demonstrated significant anticonvulsant effects in various preclinical models of epilepsy.[1][2] Its primary mechanism of action involves the potent and selective inhibition of the GABA transporter 1 (GAT-1), leading to increased concentrations of synaptic GABA, the principal inhibitory neurotransmitter in the central nervous system.[3][4][5] This enhancement of GABAergic neurotransmission makes Tiagabine a valuable tool for studying the pathophysiology of epilepsy and for the development of novel antiepileptic drugs.
The kindling model is a widely used and robust animal model that mimics the progressive development of seizures seen in human temporal lobe epilepsy.[6][7] It involves the repeated application of a sub-convulsive electrical or chemical stimulus to a specific brain region, typically the amygdala or hippocampus, which gradually leads to the development of generalized seizures.[6][7] This model is particularly useful for investigating the mechanisms of epileptogenesis and for screening potential antiepileptic compounds.
These application notes provide detailed protocols for utilizing Tiagabine hydrochloride hydrate in the kindling model of epilepsy, along with data presentation and visualization of relevant pathways and workflows.
Data Presentation: Efficacy of Tiagabine in the Kindling Model
The following tables summarize the dose-dependent effects of Tiagabine on key seizure parameters in amygdala-kindled rats. The data highlights the compound's ability to suppress both the development and the expression of kindled seizures.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Behavioral Score (Racine Scale) at 16th Stimulation |
| Vehicle | - | 4.7 ± 0.2 |
| Tiagabine | 7.3 µmol/kg | 3.9 ± 0.2 |
| Tiagabine | 10 | Significantly retarded kindling development |
| Tiagabine | 24.3 µmol/kg | 1.4 ± 0.3 |
Data compiled from multiple studies in amygdala-kindled rats.[6][8]
| Treatment Group | Dose | Amygdaloid Afterdischarge (AD) Duration (seconds) at 16th Stimulation | Cortical Afterdischarge (AD) Duration (seconds) at 16th Stimulation |
| Vehicle | - | 92 ± 10 | 92 ± 10 |
| Tiagabine | 7.3 µmol/kg | 56 ± 12 | 55 ± 13 |
| Tiagabine | 24.3 µmol/kg | 25 ± 3 | 20 ± 5 |
Data represents mean ± SEM.[8]
Experimental Protocols
Amygdala Kindling Protocol in Rats
This protocol describes the surgical implantation of electrodes and the subsequent electrical kindling procedure to induce epilepsy.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Bipolar stimulating and recording electrodes
-
Dental cement and skull screws
-
Electrical stimulator
-
EEG recording system
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Mount the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes for the placement of skull screws (for anchoring the headstage) and the electrode.
-
Using stereotaxic coordinates, slowly lower a bipolar electrode into the basolateral amygdala (e.g., AP: -2.8 mm, ML: ±4.8 mm, DV: -8.5 mm from bregma).[9]
-
Secure the electrode and screws with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Kindling Stimulation:
-
After the recovery period, place the rat in a recording chamber.
-
Deliver a constant current stimulus (e.g., 50-400 µA, 1-msec biphasic square wave pulses at 50-60 Hz for 1-2 seconds) through the amygdala electrode once or twice daily.[9][10]
-
Record the electroencephalogram (EEG) to determine the afterdischarge (AD) threshold, which is the minimum current required to elicit an afterdischarge of at least 3 seconds.
-
Continue daily stimulations at the AD threshold or a fixed suprathreshold intensity.
-
-
Seizure Scoring:
-
Observe and score the behavioral seizures immediately following each stimulation using the Racine scale.[1]
-
Racine Scale for Seizure Severity: [1][11]
| Stage | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of posture) |
A fully kindled state is typically defined as the animal exhibiting three consecutive stage 5 seizures.
Corneal Kindling Protocol in Mice
This protocol provides a less invasive method for inducing kindled seizures.[2][12]
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Corneal electrodes
-
Saline solution with a topical anesthetic (e.g., 0.5% tetracaine)
-
Electrical stimulator
Procedure:
-
Preparation:
-
Gently restrain the mouse.
-
Apply a drop of the saline/anesthetic solution to each eye to ensure conductivity and provide local anesthesia.[2]
-
-
Stimulation:
-
Place the corneal electrodes over the eyes.
-
Deliver a constant current stimulus (e.g., 3 mA, 60 Hz for 3 seconds) twice daily, with at least a 4-hour interval between stimulations.[2]
-
-
Seizure Scoring:
-
Observe and score the behavioral seizures immediately following each stimulation using a modified Racine scale. A fully kindled state is reached when the animal consistently exhibits stage 5 seizures.
-
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or another appropriate vehicle (e.g., water)[13]
-
Vortex mixer
-
Syringes and needles for administration (e.g., intraperitoneal - i.p.)
Procedure:
-
Preparation of Dosing Solution:
-
Tiagabine hydrochloride is soluble in aqueous solutions.[14]
-
Calculate the required amount of Tiagabine based on the desired dose and the animal's body weight.
-
Dissolve the Tiagabine powder in sterile saline to the desired concentration.
-
Vortex the solution until the powder is completely dissolved. Prepare fresh daily.
-
-
Administration:
Mandatory Visualizations
Caption: Experimental workflow for evaluating Tiagabine in the kindling model.
Caption: Signaling pathway of Tiagabine's action at the GABAergic synapse.
References
- 1. Racine stages - Wikipedia [en.wikipedia.org]
- 2. Corneal kindled C57BL/6 mice exhibit saturated dentate gyrus long-term potentiation and associated memory deficits in the absence of overt neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered GABA Signaling in Early Life Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiagabine exerts an anti-epileptogenic effect in amygdala kindling epileptogenesis in the rat [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 11. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corneal kindling in mice: behavioral and pharmacological differences to conventional kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of amygdala kindling on the central nervous system effects of tiagabine: EEG effects versus brain GABA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 15. Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiagabine Hydrochloride Hydrate in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimens and experimental protocols for the use of Tiagabine (B1662831) hydrochloride hydrate (B1144303) in mouse studies, based on currently available data. Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1), which leads to an increase in extracellular GABA levels and enhanced GABAergic neurotransmission.[1][2][3][4][5][6][7] It is primarily used as an anticonvulsant.[3][5][8][9]
Dosing Regimen Summary
The following table summarizes the quantitative data on Tiagabine hydrochloride hydrate dosing regimens used in various mouse studies. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, experimental model, and desired therapeutic effect.
| Dose (mg/kg) | Route of Administration | Frequency | Duration | Mouse Model/Application | Reference |
| 0.4 | Intraperitoneal (i.p.) | Single dose | Acute | Audiogenic seizures in DBA/2 mice | [10] |
| 1.7 - 2.0 | Intraperitoneal (i.p.) | Single dose | Acute | Inhibition of DMCM-induced clonic convulsions | [10] |
| 3 | Intraperitoneal (i.p.) | Twice daily | 3 days | Cognitive function (one-trial avoidance learning) | [10] |
| 10 | Intraperitoneal (i.p.) | Single dose | Acute | Cognitive function (one-trial avoidance learning) | [10] |
| 10 | Intraperitoneal (i.p.) | Single dose | Acute | Pilocarpine-induced acute seizures | [11] |
| 15 | Oral (p.o.) | Twice daily | 21 days | Chronic anticonvulsant effects | [10][12] |
| 30 | Oral (p.o.) | Twice daily | 21 days | Chronic anticonvulsant effects | [10] |
| Not Specified | Intraperitoneal (i.p.) | Not Specified | Not Specified | Pentylenetetrazole (PTZ)-induced clonic seizures | [13][14] |
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol outlines the steps for preparing a this compound solution for intraperitoneal (i.p.) administration in mice.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or sterile water
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, if solubility is an issue)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg of Tiagabine. If the injection volume is 100 µL (0.1 mL), the required concentration is 2.5 mg/mL.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Solubilization:
-
Primary Method (Aqueous Solution): Tiagabine hydrochloride is soluble in water (up to 20.6 mg/mL).[15] Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile saline or water to achieve the desired concentration.
-
Alternative Method (with DMSO): If higher concentrations are needed or if solubility issues arise, Tiagabine hydrochloride is also soluble in DMSO (up to 41.2 mg/mL).[15] Dissolve the powder in a small volume of DMSO first, and then dilute it with sterile saline to the final desired concentration. Note: The final concentration of DMSO should be kept to a minimum (typically <5-10% of the total volume) to avoid potential toxicity.
-
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.
-
Storage: Store the prepared solution at an appropriate temperature as recommended by the manufacturer, protected from light. For short-term use, refrigeration (2-8 °C) is often suitable. For long-term storage, aliquoting and freezing (-20 °C or -80 °C) may be necessary.
Administration of this compound via Intraperitoneal (i.p.) Injection
This protocol describes the standard procedure for administering the prepared Tiagabine solution to mice via intraperitoneal injection.
Materials:
-
Prepared and sterilized this compound solution
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling: Handle the mouse gently but firmly to minimize stress. If necessary, use a restraint device.
-
Locate the Injection Site: The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder or other organs.
-
Prepare the Syringe: Draw the calculated volume of the Tiagabine solution into the sterile syringe. Ensure there are no air bubbles.
-
Position the Mouse: Hold the mouse with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate improper placement.
-
Administer the Drug: Inject the solution slowly and steadily.
-
Withdraw the Needle: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the mouse for any adverse reactions following the injection.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of Tiagabine is the selective inhibition of the GABA transporter 1 (GAT-1).[3][4][5][7][16] This inhibition leads to an increase in the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, thereby enhancing GABAergic signaling.[1][2][4]
References
- 1. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 3. Tiagabine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. GABA transporters as drug targets for modulation of GABAergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of chronic tiagabine treatment on [3H]GABAA, [3H]GABAB and [3H]tiagabine binding to sections from mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tiagabine | Neupsy Key [neupsykey.com]
- 14. Interaction of tiagabine with valproate in the mouse pentylenetetrazole-induced seizure model: an isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tiagabine Hydrochloride Hydrate in Combination Therapy for Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tiagabine (B1662831) hydrochloride hydrate (B1144303) as an adjunctive therapy in epilepsy research, with a focus on its combination with other antiepileptic drugs (AEDs). The information is compiled from a review of clinical trial data and pharmacological studies.
Mechanism of Action
Tiagabine hydrochloride hydrate is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. It enhances GABAergic neurotransmission by blocking the GAT-1 GABA transporter on presynaptic neurons and glial cells, thereby increasing the amount of GABA in the synaptic cleft.[1][2][3][4] This potentiation of GABA, the primary inhibitory neurotransmitter in the brain, leads to a reduction in neuronal excitability and seizure propagation.[1]
Mechanism of Action of Tiagabine.
Efficacy in Combination Therapy
Clinical trials have consistently demonstrated the efficacy of tiagabine as an add-on therapy for patients with drug-resistant partial seizures.[1][5]
Quantitative Efficacy Data from Placebo-Controlled, Add-on Clinical Trials
The following table summarizes the proportion of patients achieving a 50% or greater reduction in seizure frequency in key parallel-group studies.
| Study | Tiagabine HCl Dose | Placebo Group | Tiagabine Group |
| Study 1 | 16 mg/day | ~4% | ~10% |
| 32 mg/day | ~4% | ~21% | |
| 56 mg/day | ~4% | ~30% |
Data compiled from a dose-response study.[6]
A Cochrane review of six randomized controlled trials involving 948 people found that tiagabine, when used with another antiepileptic drug, was significantly more effective than placebo at reducing seizure frequency in people with drug-resistant focal epilepsy.[1][5]
Drug Interactions and Concomitant Medications
Tiagabine's pharmacokinetics are influenced by co-administered AEDs.
Pharmacokinetic Interactions with Other AEDs
| Concomitant AED | Effect on Tiagabine | Effect of Tiagabine on Concomitant AED |
| Carbamazepine (B1668303) | Induces tiagabine metabolism, shortening its half-life to 2-3 hours.[7] | No significant effect on carbamazepine or its epoxide metabolite concentrations.[6][8] |
| Phenytoin (B1677684) | Induces tiagabine metabolism.[9] | No significant effect on steady-state phenytoin concentrations.[6][8] |
| Phenobarbital | Induces tiagabine metabolism.[9] | Not explicitly detailed in the provided results. |
| Valproate | Non-enzyme inducing; tiagabine half-life is approximately 7-9 hours.[7][9] | Causes a slight decrease (~10%) in steady-state valproate concentrations.[6] |
It is important to note that when tiagabine is co-prescribed with enzyme-inducing AEDs, its dosage may need to be in the upper range.[7]
Adverse Effects in Combination Therapy
The addition of tiagabine to an existing AED regimen is associated with an increased incidence of adverse events compared to placebo.
Common Adverse Events and Discontinuation Rates
| Adverse Event | Incidence with Tiagabine | Incidence with Placebo |
| Dizziness | 30% | 13% |
| Asthenia/Tiredness | 24% | 12% |
| Somnolence | 1.6% (discontinuation) | N/A |
| Nervousness | 12% | 3% |
| Tremor | Significantly higher than placebo | N/A |
| Discontinuation due to Adverse Events | ~15% | ~5% |
Data compiled from multiple sources.[1][4][6][10][11][12]
The most common side effects are generally mild to moderate and often occur during the titration period.[7][11]
Experimental Protocols
The following outlines a typical protocol for a double-blind, placebo-controlled, parallel-group clinical trial to evaluate the efficacy and safety of tiagabine as an adjunctive therapy, based on descriptions of completed studies.[1][6][12][13]
Protocol: Phase III Adjunctive Therapy Trial for Partial Seizures
1. Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled, parallel-group design.
2. Patient Population:
-
Adults and adolescents (≥12 years of age) with a diagnosis of epilepsy.[9]
-
History of drug-resistant partial seizures (with or without secondary generalization) despite treatment with at least one enzyme-inducing AED.[6]
-
A minimum number of seizures during a baseline period (e.g., at least six complex partial seizures in an 8-week baseline).[6]
3. Study Phases:
-
Baseline Phase (8 weeks): Patients continue their existing stable AED regimen. Seizure frequency and type are documented.
-
Titration Phase (4 weeks): Patients are randomized to receive either tiagabine or placebo. The dose of the investigational drug is gradually increased. A slow titration of no faster than 5 mg weekly is recommended.[7]
-
Fixed-Dose/Maintenance Phase (12 weeks): Patients are maintained on their target dose of tiagabine or placebo.
4. Dosage and Administration:
-
Initial Dose: 4 mg once daily, administered with food.[9]
-
Titration: The dosage is increased weekly. For example, in a study evaluating multiple doses, arms could be titrated to 16 mg/day, 32 mg/day, and 56 mg/day.[6]
-
Administration: Doses are typically divided and administered 2-4 times daily.[9]
5. Efficacy Endpoints:
-
Primary: Percent reduction in the 4-week seizure rate for all partial seizures from baseline to the maintenance phase.
-
Secondary: Proportion of patients achieving a ≥50% reduction in seizure frequency.
6. Safety and Tolerability Assessments:
-
Monitoring and recording of all adverse events.
-
Physical and neurological examinations.
-
Vital signs.
-
Laboratory tests (hematology, blood chemistry).
-
Plasma concentrations of concomitant AEDs to assess for drug interactions.
7. Statistical Analysis:
-
The primary analysis is typically performed on the intent-to-treat population.
-
Comparison of seizure frequency reduction between the tiagabine and placebo groups.
Typical Clinical Trial Workflow.
References
- 1. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel mechanisms of action of three antiepileptic drugs, vigabatrin, tiagabine, and topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and clinical experience with tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiagabine add-on therapy for drug-resistant focal epilepsy | Cochrane [cochrane.org]
- 6. drugs.com [drugs.com]
- 7. Tiagabine in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of pharmacokinetic drug interactions between tiagabine and carbamazepine or phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. dtb.bmj.com [dtb.bmj.com]
- 11. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A double-blind, placebo-controlled trial of tiagabine given three-times daily as add-on therapy for refractory partial seizures. Northern European Tiagabine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adjunctive treatment of partial seizures with tiagabine: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Estimation of Tiagabine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tiagabine hydrochloride is an anticonvulsant drug utilized in the management of epilepsy.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of Tiagabine hydrochloride in bulk drug and pharmaceutical formulations to ensure quality control and therapeutic efficacy. This document provides detailed protocols for both direct Ultraviolet (UV) and colorimetric Visible (Vis) spectrophotometric methods for the estimation of Tiagabine hydrochloride. These methods are simple, cost-effective, and suitable for routine analysis.
Method 1: Direct Ultraviolet (UV) Spectrophotometry
This method is based on the direct measurement of the absorbance of Tiagabine hydrochloride in the UV region.
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
-
Analytical balance.
2. Reagents and Materials:
-
Tiagabine hydrochloride (pure standard).
-
Double distilled water.
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of pure Tiagabine hydrochloride.
-
Dissolve it in 30 mL of double distilled water in a 100 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with double distilled water to obtain a final concentration of 100 µg/mL.
4. Preparation of Working Standard Solutions:
-
From the standard stock solution, pipette aliquots of 1.0, 2.0, 3.0, 4.0, and 5.0 mL into a series of 10 mL volumetric flasks.
-
Dilute each flask to the mark with double distilled water to get concentrations of 10, 20, 30, 40, and 50 µg/mL, respectively.
5. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan the 30 µg/mL working standard solution over the UV range of 200-400 nm against a double distilled water blank.
-
The wavelength of maximum absorbance (λmax) for Tiagabine hydrochloride is observed at 257 nm.
6. Construction of Calibration Curve:
-
Measure the absorbance of each working standard solution at 257 nm against the double distilled water blank.
-
Plot a graph of absorbance versus concentration (µg/mL).
7. Analysis of Pharmaceutical Formulations:
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Tiagabine hydrochloride and transfer it to a 100 mL volumetric flask.[1]
-
Add about 80 mL of warm isopropyl alcohol and shake for 20 minutes.[1]
-
Dilute to the mark with isopropyl alcohol and mix well.[1]
-
Filter the solution and evaporate the filtrate to dryness.[1]
-
Dissolve the residue in double distilled water to prepare a solution with a concentration falling within the Beer's law range and analyze as described for the standard solutions.
Data Presentation
Table 1: Optical Characteristics and Validation Parameters for the UV Method
| Parameter | Result |
| λmax | 257 nm |
| Beer's Law Range | 10 - 50 µg/mL |
| Regression Equation (y = mx + c) | y = 0.018x + 0.002 |
| Correlation Coefficient (r²) | 0.9984 |
| Mean Assay (%) | 101.73% |
| Mean Recovery (%) | 100.61% |
Note: The regression equation is representative and may vary with instrumentation.
Method 2: Visible Spectrophotometry (Ion-Association Complex Formation)
This method is based on the formation of a colored ion-association complex between Tiagabine hydrochloride and an acidic dye, which can be extracted into an organic solvent and measured colorimetrically.
Experimental Protocol
1. Instrumentation:
-
UV-Visible digital spectrophotometer with 1 cm matched quartz cells.[3]
-
Digital pH meter.[3]
-
Separating funnels (125 mL).
2. Reagents and Materials:
-
Tiagabine hydrochloride (pure standard).
-
Safranin O (SFNO) solution (0.2% w/v in distilled water).[3]
-
Methylene Blue (MB) solution (0.2% w/v in distilled water).[3]
-
pH 9.8 buffer solution.[3]
-
Distilled water.
3. Preparation of Standard Stock Solution:
-
Prepare a standard stock solution of Tiagabine hydrochloride at a concentration of 100 µg/mL in distilled water.
4. Procedure for Complex Formation and Measurement:
-
Pipette aliquots of the standard drug solution (ranging from 0.5 to 3.0 mL) into a series of 125 mL separating funnels.[3]
-
To each funnel, add 1.0 mL of pH 9.8 buffer solution.[3]
-
Add 1.0 mL of Safranin O solution (for Method M22a) or 0.5 mL of Methylene Blue solution (for Method M22b).[3]
-
Adjust the total volume of the aqueous phase to 10.0 mL with distilled water.[3]
-
Add 10.0 mL of chloroform to each funnel and shake vigorously for 2 minutes.[3]
-
Allow the layers to separate and collect the organic (chloroform) layer through a cotton plug.[3]
-
Measure the absorbance of the organic layer immediately at 520 nm for the Safranin O complex and 650 nm for the Methylene Blue complex, against a reagent blank prepared in the same manner without the drug.[3]
5. Construction of Calibration Curve:
-
Plot a graph of absorbance versus the final concentration of Tiagabine hydrochloride (µg/mL) for each method.
Data Presentation
Table 2: Optical Characteristics for the Visible Spectrophotometric Methods
| Parameter | Method with Safranin O | Method with Methylene Blue |
| λmax | 520 nm[3] | 650 nm[3] |
| Beer's Law Range | 5 - 30 µg/mL | 5 - 30 µg/mL |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.25 x 10⁴ | 1.85 x 10⁴ |
| Sandell's Sensitivity (µg cm⁻²) | 0.0329 | 0.0222 |
| Correlation Coefficient (r) | 0.9998 | 0.9998 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for spectrophotometric estimation of Tiagabine HCl.
Logical Relationship of Method Validation
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for the Electrophysiological Assessment of Neuronal Response to Tiagabine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2][3] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic inhibitory neurotransmission.[1][2] This mechanism of action underlies its use as an anticonvulsant medication for the treatment of epilepsy.[3][4] These application notes provide detailed protocols for the electrophysiological assessment of Tiagabine's effects on neuronal activity, offering valuable insights for researchers in neuroscience and drug development.
Mechanism of Action: Enhancement of GABAergic Neurotransmission
Tiagabine's primary pharmacological effect is the potentiation of GABAergic inhibition.[1][5] By inhibiting the GAT-1 transporter located on presynaptic neurons and surrounding glial cells, Tiagabine prolongs the presence of GABA in the synaptic cleft.[1][2] This leads to increased activation of postsynaptic GABAA and GABAB receptors, resulting in a more pronounced and sustained inhibitory effect on neuronal excitability.[1] Electrophysiological studies have demonstrated that Tiagabine prolongs inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs) and increases the decay time constant of GABAA receptor-mediated synaptic currents.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of Tiagabine hydrochloride hydrate on key electrophysiological parameters as reported in scientific literature.
Table 1: Effect of Tiagabine on Inhibitory Postsynaptic Currents (IPSCs) in Hippocampal Neurons
| Parameter | Control | Tiagabine (Concentration) | Percentage Change | Reference |
| sIPSC Frequency (Hz) | 1.8 ± 0.2 | 3.5 ± 0.4 (10 µM) | +94% | [8] |
| sIPSC Amplitude (pA) | 25.1 ± 1.5 | 38.2 ± 2.1 (10 µM) | +52% | [8] |
| sIPSC Decay Time (ms) | 12.3 ± 0.8 | 25.1 ± 1.5 (10 µM) | +104% | [8] |
| mIPSC Frequency (Hz) | 1.2 ± 0.1 | 1.1 ± 0.2 (10 µM) | -8% (not significant) | [8] |
| mIPSC Amplitude (pA) | 24.8 ± 1.3 | 25.5 ± 1.8 (10 µM) | +3% (not significant) | [8] |
| Evoked IPSC Decay Time Constant (ms) | 16 | 250 (10-25 µM) | +1463% | [7] |
sIPSC: spontaneous Inhibitory Postsynaptic Current; mIPSC: miniature Inhibitory Postsynaptic Current
Table 2: Dose-Dependent Effects of Tiagabine on Neuronal Activity
| Experimental Model | Tiagabine Concentration/Dose | Observed Effect | Reference |
| Rat Hippocampal Slices | 2-100 µM | Enhanced inhibition of orthodromic population spikes | [9] |
| Audiogenic Seizure-Prone Mice | 50 µM | Evoked large, slow depolarizations with a frequency of 6-8/h | [10] |
| Genetically Epilepsy-Prone Rats | 30 mg/kg, i.p. | Reduction in neuronal firing in the inferior colliculus | [8] |
| WAG/Rij Rats (Absence Epilepsy Model) | 3 and 10 mg/kg | Enhanced number and mean duration of spike-wave discharges | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Evoked IPSCs in Acute Hippocampal Slices
This protocol details the methodology for recording evoked inhibitory postsynaptic currents (IPSCs) from pyramidal neurons in acute hippocampal slices to assess the effect of Tiagabine.
1. Preparation of Acute Hippocampal Slices:
-
Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution (aCSF) Composition (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 1 hour to recover before recording.
-
Recording aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2.
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 mL/min.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Intracellular Solution Composition for IPSC Recording (in mM): 140 CsCl, 10 HEPES, 2 EGTA, 5 QX-314 bromide, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2-7.3 with CsOH, osmolarity ~290 mOsm).
-
Establish a giga-ohm seal and obtain the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
To isolate GABAA receptor-mediated IPSCs, add antagonists for ionotropic glutamate (B1630785) receptors to the perfusion solution (e.g., 10 µM CNQX and 50 µM APV).
3. Evoking and Recording IPSCs:
-
Place a bipolar stimulating electrode in the stratum radiatum to evoke IPSCs in the recorded CA1 pyramidal neuron.
-
Deliver brief electrical stimuli (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit stable baseline IPSCs.
-
Record baseline IPSCs for at least 10-15 minutes.
-
Prepare a stock solution of this compound in distilled water or DMSO.
-
Bath-apply Tiagabine at the desired concentration (e.g., 10 µM) by adding it to the perfusion aCSF.
-
Record IPSCs for at least 20-30 minutes in the presence of Tiagabine to observe its effects.
-
Wash out the drug by perfusing with regular aCSF for at least 20 minutes to assess reversibility.
4. Data Analysis:
-
Analyze the amplitude, rise time, and decay kinetics of the recorded IPSCs.
-
Fit the decay phase of the IPSC with a single or double exponential function to determine the decay time constant.
-
Compare the parameters of the IPSCs before, during, and after Tiagabine application using appropriate statistical tests.
Protocol 2: Extracellular Field Potential Recording of Synaptic Transmission in the Hippocampus
This protocol describes the methodology for recording field excitatory postsynaptic potentials (fEPSPs) to study the overall effect of Tiagabine on synaptic transmission in the CA1 region of the hippocampus.
1. Slice Preparation and Maintenance:
-
Prepare acute hippocampal slices as described in Protocol 1, step 1.
2. Field Potential Recording:
-
Place a slice in a recording chamber and perfuse with oxygenated aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., every 30 seconds) and record the resulting fEPSPs.
-
Generate an input-output curve by varying the stimulation intensity to determine the appropriate baseline stimulation strength (typically 30-50% of the maximum fEPSP amplitude).
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
3. Drug Application and Data Acquisition:
-
Bath-apply this compound at the desired concentration.
-
Continue to record fEPSPs for an extended period (e.g., 60 minutes) to observe the drug's effect on synaptic transmission.
-
Perform a washout by perfusing with drug-free aCSF.
4. Data Analysis:
-
Measure the slope of the fEPSP as an indicator of synaptic strength.
-
Normalize the fEPSP slope to the pre-drug baseline period.
-
Plot the normalized fEPSP slope over time to visualize the effect of Tiagabine.
Visualizations
GABAergic Synaptic Transmission and the Action of Tiagabine
Caption: Mechanism of Tiagabine action at a GABAergic synapse.
Experimental Workflow for In Vitro Electrophysiological Assessment
Caption: Workflow for in vitro electrophysiological assessment of Tiagabine.
Logical Relationship of Tiagabine's Effects
Caption: Logical flow of Tiagabine's mechanism to its therapeutic effect.
References
- 1. Tigabine hydrochloride, an inhibitor of gamma-aminobutyric acid (GABA) uptake, induces cortical depolarizations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. graphviz.org [graphviz.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tiagabine induced modulation of oscillatory connectivity and activity match PET-derived, canonical GABA-A receptor distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of GABA uptake with tiagabine inhibits audiogenic seizures and reduces neuronal firing in the inferior colliculus of the genetically epilepsy-prone rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiagabine Hydrochloride Hydrate in Audiogenic Seizure Models in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective GABA reuptake inhibitor (GRI) that has demonstrated efficacy as an anticonvulsant in various preclinical models of epilepsy, including audiogenic seizures in rats.[1][2] Audiogenic seizures are reflex seizures triggered by intense acoustic stimulation and are a valuable tool for studying the neurobiology of epilepsy and for the initial screening of potential antiepileptic drugs. Genetically epilepsy-prone rats (GEPRs) are a well-established rodent model that exhibits a consistent and graded seizure response to sound, making them particularly useful for these studies.[3]
These application notes provide a comprehensive overview of the use of tiagabine in audiogenic seizure models in rats, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for conducting such studies.
Mechanism of Action
Tiagabine's primary mechanism of action is the potent and selective inhibition of the GABA transporter 1 (GAT-1).[4] By blocking GAT-1, tiagabine reduces the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and glial cells.[4] This leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission. The elevated GABA levels potentiate the activity of postsynaptic GABA-A receptors, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane. This heightened inhibitory tone in the brain helps to counteract the excessive neuronal firing that characterizes seizures.[4] The inferior colliculus is a critical brain region for the initiation of audiogenic seizures, and tiagabine has been shown to reduce neuronal firing in this area, consistent with its enhancement of GABA-mediated inhibition.[2]
Quantitative Data
The efficacy of tiagabine hydrochloride hydrate in suppressing audiogenic seizures in genetically epilepsy-prone rats (GEPRs) has been quantified in several studies. The following tables summarize the key dose-response data.
Table 1: Efficacy of Tiagabine in Genetically Epilepsy-Prone Rats (GEPRs)
| Seizure Component | ED50 (mg/kg, i.p.) | Reference |
| Tonic Seizure | 11 | [1] |
| Clonic Seizure | 30 | [1] |
| Seizure Severity Reduction | 30 | [2] |
ED50: The dose of a drug that produces a therapeutic response in 50% of the population. i.p.: intraperitoneal administration.
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the efficacy of this compound in an audiogenic seizure model in rats.
Animal Model
-
Species: Rat
-
Strain: Genetically Epilepsy-Prone Rat (GEPR), specifically the GEPR-3 (moderate seizures) or GEPR-9 (severe seizures) substrains are recommended for their consistent seizure response.[5] Sprague-Dawley or Wistar rats can also be used if they have been selectively bred for audiogenic seizure susceptibility.
-
Age: Young adult rats (e.g., 70-90 days old) are typically used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation
-
Compound: this compound
-
Vehicle: Sterile saline (0.9% NaCl) or another appropriate vehicle. The solubility of tiagabine should be confirmed in the chosen vehicle.
-
Preparation: Prepare fresh solutions on the day of the experiment. Calculate the required concentration based on the desired dose (in mg/kg) and the injection volume (typically 1-2 ml/kg for intraperitoneal injection). For example, to administer a 10 mg/kg dose in an injection volume of 1 ml/kg, a 10 mg/ml solution is required.
Experimental Procedure
The overall workflow for the experiment is outlined in the diagram below.
Step-by-Step Protocol:
-
Animal Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes before the experiment begins.
-
Baseline Seizure Susceptibility (Optional): To establish a baseline, rats can be exposed to the acoustic stimulus one or more times before drug administration to confirm their seizure-prone phenotype. A washout period of at least 48 hours should be allowed between the baseline test and the drug study.
-
Drug Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes before acoustic stimulation.
-
Acoustic Stimulation: Place the rat individually in a sound-attenuating chamber. After the pre-treatment period, present a high-intensity acoustic stimulus.
-
Observation and Seizure Scoring: Observe the rat's behavior throughout the acoustic stimulation and for a few minutes afterward. Record the latency to the first sign of seizure activity and the maximal seizure severity using a standardized scoring scale.
Seizure Scoring
A common method for scoring the severity of audiogenic seizures is the Audiogenic Response Score (ARS), which is a 0-9 scale. A simplified categorical scale can also be used.
Table 2: Audiogenic Seizure Scoring Scale
| Score | Behavioral Response |
| 0 | No response |
| 1 | Wild running |
| 2 | Clonus of face and forelimbs |
| 3 | Tonic-clonic convulsions |
| 4 | Tonic extension of hindlimbs |
This is a simplified scale. More detailed scales, such as the 0-9 ARS, can provide a more granular assessment of seizure severity.
Data Analysis
-
Parameters to Analyze:
-
Incidence of seizures in each treatment group.
-
Mean seizure severity score for each group.
-
Latency to the onset of wild running and/or convulsions.
-
-
Statistical Analysis: Use appropriate statistical tests to compare the different treatment groups. For seizure scores, non-parametric tests like the Kruskal-Wallis or Mann-Whitney U test are often suitable. For latency data, ANOVA or t-tests may be used, depending on the experimental design. The ED50 can be calculated using probit analysis.
Signaling Pathway
The anticonvulsant effect of tiagabine in audiogenic seizures is mediated by the enhancement of GABAergic inhibition, particularly in the inferior colliculus. The following diagram illustrates the proposed signaling pathway.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in seizure control. The audiogenic seizure model in rats, particularly in GEPR strains, provides a reliable and reproducible method for assessing the anticonvulsant efficacy of compounds like tiagabine. The protocols and data presented here offer a framework for researchers to design and execute robust preclinical studies in the field of epilepsy research and drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Blockade of GABA uptake with tiagabine inhibits audiogenic seizures and reduces neuronal firing in the inferior colliculus of the genetically epilepsy-prone rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Tiagabine prevents seizures, neuronal damage and memory impairment in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The genetically epilepsy-prone rat (GEPR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of audiogenic seizures in imipenem/cilastatin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of Tiagabine on Memory Impairment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for elucidating the impact of Tiagabine (B1662831) on memory impairment. The protocols detailed below are designed for preclinical animal models and aim to assess both the behavioral and molecular consequences of Tiagabine administration in the context of cognitive deficits.
1. Introduction and Rationale
Tiagabine is an anticonvulsant medication that selectively inhibits the GABA transporter 1 (GAT-1), leading to increased extracellular concentrations of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the cortex and hippocampus.[1][2][3][4][5] The GABAergic system plays a crucial role in regulating neuronal excitability and is implicated in various cognitive functions, including learning and memory.[6][7][8] While some studies in patient populations with epilepsy have shown no significant adverse cognitive effects of Tiagabine,[9][10][11][12][13] its direct impact on memory consolidation and in the context of pre-existing memory impairment remains an area of active investigation. Preclinical studies have yielded mixed results; for instance, while Tiagabine was found to prevent memory impairment in a model of status epilepticus, this was likely secondary to its neuroprotective effects.[14] Another study indicated that Tiagabine did not exacerbate scopolamine-induced memory deficits in mice.[15] However, research has also suggested that despite increasing slow-wave sleep, which is crucial for memory consolidation, Tiagabine may not improve and could even impair procedural memory.[16]
This experimental design aims to systematically evaluate the effects of Tiagabine on a well-established animal model of memory impairment induced by the muscarinic receptor antagonist, scopolamine (B1681570). The following protocols will guide researchers in assessing changes in spatial and fear-associated memory, as well as in probing the underlying molecular mechanisms within key brain regions associated with memory, such as the hippocampus.
2. Experimental Design
This study will employ a randomized, placebo-controlled design using adult male C57BL/6J mice.
-
Animal Model: Scopolamine-induced memory impairment. Scopolamine is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist that reliably produces deficits in learning and memory, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases.
-
Groups:
-
Vehicle Control: Administration of vehicle (e.g., saline) instead of both scopolamine and Tiagabine.
-
Scopolamine Control: Administration of scopolamine to induce memory impairment.
-
Tiagabine + Scopolamine: Pre-treatment with Tiagabine followed by scopolamine administration to assess the potential restorative or protective effects of Tiagabine.
-
Tiagabine Only: Administration of Tiagabine alone to evaluate its effects on cognitive function in the absence of induced impairment.
-
-
Drug Administration:
-
Tiagabine hydrochloride will be dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg.
-
Scopolamine hydrobromide will be dissolved in saline and administered i.p. at a dose of 1 mg/kg.
-
-
Timeline: Tiagabine (or its vehicle) will be administered 30 minutes prior to the behavioral task training session. Scopolamine (or its vehicle) will be administered 15 minutes prior to the training session.
3. Behavioral Assessment Protocols
3.1. Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface. Visual cues are placed around the pool for spatial navigation.
-
Protocol:
-
Acquisition Phase (4 days, 4 trials/day):
-
Mice are gently placed into the water at one of four starting positions.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of platform location crosses are measured.
-
-
3.2. Passive Avoidance Task for Fear-Motivated Memory
This task assesses a form of fear-motivated, long-term memory that is dependent on the hippocampus and amygdala.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Protocol:
-
Training Phase:
-
Each mouse is placed in the light compartment.
-
After a 10-second habituation period, the guillotine door is opened.
-
When the mouse enters the dark compartment with all four paws, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Test (24 hours later):
-
The mouse is again placed in the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).
-
An increased latency to enter the dark compartment is indicative of memory retention for the aversive stimulus.
-
-
4. Molecular and Cellular Analysis Protocols
Following the completion of behavioral testing, brain tissue will be collected for molecular analysis.
4.1. Brain Tissue Collection and Preparation
-
Mice will be euthanized by cervical dislocation.
-
The hippocampus will be rapidly dissected on an ice-cold plate.
-
Tissues will be flash-frozen in liquid nitrogen and stored at -80°C until further processing.
4.2. Western Blotting for GAT-1 and BDNF Expression
This protocol will be used to quantify the protein levels of GAT-1 and Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic plasticity and memory.
-
Protocol:
-
Protein Extraction: Homogenize hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against GAT-1 (1:1000) and BDNF (1:1000) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
5. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Morris Water Maze - Acquisition Phase (Escape Latency in seconds)
| Day | Vehicle Control (Mean ± SEM) | Scopolamine Control (Mean ± SEM) | Tiagabine + Scopolamine (Mean ± SEM) | Tiagabine Only (Mean ± SEM) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 |
Table 2: Morris Water Maze - Probe Trial
| Parameter | Vehicle Control (Mean ± SEM) | Scopolamine Control (Mean ± SEM) | Tiagabine + Scopolamine (Mean ± SEM) | Tiagabine Only (Mean ± SEM) |
| Time in Target Quadrant (s) | ||||
| Platform Location Crosses |
Table 3: Passive Avoidance Task (Step-through Latency in seconds)
| Phase | Vehicle Control (Mean ± SEM) | Scopolamine Control (Mean ± SEM) | Tiagabine + Scopolamine (Mean ± SEM) | Tiagabine Only (Mean ± SEM) |
| Training | ||||
| Retention (24h) |
Table 4: Hippocampal Protein Expression (Relative to Vehicle Control)
| Protein | Vehicle Control (Mean ± SEM) | Scopolamine Control (Mean ± SEM) | Tiagabine + Scopolamine (Mean ± SEM) | Tiagabine Only (Mean ± SEM) |
| GAT-1 | 1.0 ± SEM | |||
| BDNF | 1.0 ± SEM |
6. Visualizations
.dot
Caption: Mechanism of action of Tiagabine.
.dot
Caption: Experimental workflow.
References
- 1. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Tiagabine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 6. GABAergic dysfunction, neural network hyperactivity and memory impairments in human aging and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of GABA in semantic memory and its neuroplasticity [elifesciences.org]
- 8. The role of GABA in semantic memory and its neuroplasticity | eLife [elifesciences.org]
- 9. Long-term effects of tiagabine monotherapy on cognition and mood in adult patients with chronic partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Long-term cognitive and EEG effects of tiagabine in drug-resistant partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. Tiagabine prevents seizures, neuronal damage and memory impairment in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of GABA transporter 1 (GAT1) inhibitor, tiagabine, on scopolamine-induced memory impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Slow wave sleep induced by GABA agonist tiagabine fails to benefit memory consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tiagabine Hydrochloride Hydrate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Tiagabine (B1662831) Hydrochloride Hydrate (B1144303) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Tiagabine Hydrochloride Hydrate?
This compound is described as being sparingly soluble in water.[1][2][3] Its solubility is significantly higher in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is also soluble in aqueous basic solutions.[3][4]
Q2: Are there discrepancies in the reported aqueous solubility values?
Yes, various sources report different aqueous solubility limits. This variation can be attributed to factors such as the degree of hydration of the compound, experimental conditions (e.g., temperature, pH), and measurement techniques. It is crucial to consider these factors when preparing solutions.
Q3: How does pH affect the solubility of this compound?
As a hydrochloride salt of a nipecotic acid derivative, the pH of the aqueous solution can influence the solubility of this compound. It is reported to be soluble in aqueous base, which suggests that deprotonation of the carboxylic acid moiety at higher pH values may enhance its solubility.
Q4: What is the mechanism of action of Tiagabine?
Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1).[5][6] By blocking GAT-1, tiagabine prevents the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft into presynaptic neurons and glial cells.[1][7] This leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission.[1][8]
Quantitative Solubility Data
The following table summarizes the reported solubility data for this compound in various solvents.
| Solvent | Reported Solubility | Citations |
| Water | Sparingly soluble | [1][2][3] |
| Water | Soluble to 50 mM | [5][9] |
| Water | Soluble to 25 mM | |
| Water | 11 mg/mL | |
| Water | 3% | [4] |
| Aqueous Base | Soluble | [3][4] |
| DMSO | Soluble to 100 mM | [5][9] |
| DMSO | Approximately 30 mg/mL | [10][11] |
| DMSO | 82 mg/mL (199.02 mM) | [12] |
| Ethanol | Approximately 30 mg/mL | [10][11] |
| Ethanol | 82 mg/mL | [12] |
| Dimethyl formamide (B127407) (DMF) | Approximately 30 mg/mL | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 412.01 g/mol , may vary with hydration)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, you would need 41.2 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the mixture vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Ensure the final solution is clear and free of particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][13] For short-term storage (up to one month), -20°C is generally sufficient.[9]
Troubleshooting Guides
Issue 1: Precipitation upon addition of DMSO stock solution to aqueous buffer or cell culture media.
Possible Cause: The high concentration of the compound in the DMSO stock solution "crashes out" when rapidly diluted into an aqueous environment where its solubility is significantly lower.
Solutions:
-
Lower the Final Concentration: Ensure the final concentration in your aqueous solution does not exceed the aqueous solubility limit of this compound.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly, perform a serial dilution. First, dilute the stock in a smaller volume of the aqueous buffer or media, then add this intermediate dilution to the final volume.[14]
-
Slow Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or stirring. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.[14]
-
Pre-warm the Aqueous Solution: Warming the aqueous buffer or cell culture medium to 37°C can sometimes improve the solubility of the compound upon addition.[14]
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cellular toxicity.[14]
Issue 2: Cloudiness or precipitation observed in the aqueous solution over time.
Possible Cause: The solution may be supersaturated, or the compound may be degrading or aggregating over time, especially at room temperature or under light exposure.
Solutions:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution immediately before use.[9]
-
Check for pH changes: Ensure the pH of your buffer or media remains stable, as a shift in pH could affect solubility.
-
Storage Conditions: Store any intermediate aqueous dilutions at 4°C and use them within a short period. Protect solutions from light.
Visualizations
Caption: Mechanism of action of Tiagabine at a GABAergic synapse.
Caption: Experimental workflow for preparing Tiagabine solutions.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 4. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
- 7. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tiagabine hydrochloride | GAT-1 inhibitor | Hello Bio [hellobio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Tiagabine (hydrochloride) | CAS 145821-59-6 | Cayman Chemical | Biomol.com [biomol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Improving the stability of Tiagabine hydrochloride hydrate in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Tiagabine (B1662831) hydrochloride hydrate (B1144303) in experimental buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Tiagabine hydrochloride solution appears cloudy or has precipitated after preparation. What could be the cause and how can I fix it?
A1: Precipitation of Tiagabine hydrochloride in aqueous buffers can be due to several factors:
-
Solubility Limits: Tiagabine hydrochloride is sparingly soluble in water, and its solubility can be influenced by the pH and ionic strength of the buffer.[1] Exceeding its solubility limit at a given temperature and pH will cause precipitation.
-
Troubleshooting:
-
Consider preparing a more dilute stock solution or gently warming the solution to aid dissolution. However, be mindful that elevated temperatures can accelerate degradation.
-
Adjusting the pH of your buffer may improve solubility. Tiagabine hydrochloride is soluble in aqueous base.[1]
-
-
Temperature Effects: Lower temperatures can decrease the solubility of many compounds, leading to precipitation.
-
Troubleshooting:
-
Prepare the solution at room temperature. If you need to store it at a lower temperature, perform a small-scale test to see if precipitation occurs. If it does, you may need to prepare fresh solutions for each experiment.
-
-
Q2: I am concerned about the degradation of Tiagabine in my experimental buffer during my assay. What are the main degradation pathways and how can I minimize them?
A2: The primary degradation pathway for Tiagabine is oxidation.[2][3] The double bond in the butenyl chain of the molecule is particularly susceptible to oxidative attack, leading to the formation of various degradation products such as dihydroxy, ketohydroxy, and ketone derivatives.[2][3]
-
Troubleshooting to Minimize Degradation:
-
Use High-Purity Water and Reagents: Use freshly deionized or distilled water with low levels of dissolved oxygen and metal ions, which can catalyze oxidation.
-
De-gas Buffers: Before adding Tiagabine, de-gas your buffer by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.
-
Work Under an Inert Atmosphere: For sensitive experiments, consider preparing and handling your Tiagabine solutions in a glove box under an inert atmosphere.
-
Protect from Light: Forced degradation studies have shown that Tiagabine is susceptible to photolytic degradation.[4] Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Control Temperature: While Tiagabine is relatively stable at ambient and refrigerated temperatures for a certain period, higher temperatures can accelerate degradation.[5][6] Store stock solutions at recommended temperatures and minimize the time experimental solutions are kept at elevated temperatures.
-
Consider Antioxidants: For longer-term experiments, the addition of antioxidants might be beneficial. However, the compatibility and potential interference of the antioxidant with your specific assay must be evaluated.
-
Q3: How long can I store my Tiagabine hydrochloride stock solution?
A3: The stability of Tiagabine hydrochloride in solution depends on the solvent, concentration, temperature, and exposure to light and oxygen.
-
General Recommendations:
-
For aqueous stock solutions, it is best practice to prepare them fresh for each experiment.
-
If storage is necessary, filter-sterilize the solution and store it in small, tightly sealed, light-protected aliquots at low temperatures (e.g., -20°C or -80°C).
-
Avoid repeated freeze-thaw cycles.
-
A study on extemporaneously compounded oral suspensions showed good stability for up to 91 days at 4°C.[5] While this provides some indication, stability in simple aqueous buffers may differ.
-
Quantitative Stability Data
The following table summarizes stability data for Tiagabine in extemporaneously prepared oral liquid vehicles. While not identical to common laboratory buffers, this data provides valuable insights into the impact of temperature and formulation on Tiagabine stability.
| Concentration | Vehicle Composition | Storage Temperature (°C) | Duration | Remaining Tiagabine (%) | Reference |
| 1 mg/mL | 1% Methylcellulose:Simple Syrup, NF (1:6) | 4 | 91 days | > 95% | [5] |
| 1 mg/mL | 1% Methylcellulose:Simple Syrup, NF (1:6) | 25 | 42 days | > 90% | [5] |
| 1 mg/mL | Ora-Plus:Ora-Sweet (1:1) | 4 | 91 days | > 95% | [5] |
| 1 mg/mL | Ora-Plus:Ora-Sweet (1:1) | 25 | 70 days | > 90% | [5] |
| 2 mg/mL | Ora-Plus:Ora-Sweet (1:1) | 3-5 | 40 days | Stable (≥90%) | [6][7] |
| 2 mg/mL | Ora-Plus:Ora-Sweet (1:1) | 23-25 | 61 days | Stable (≥90%) | [6][7] |
| 6 mg/mL | Ora-Plus:Ora-Sweet (1:1) | 3-5 | 61 days | Stable (≥90%) | [6] |
| 6 mg/mL | Ora-Plus:Ora-Sweet (1:1) | 23-25 | 61 days | Stable (≥90%) | [6] |
Experimental Protocol: Stability Testing of Tiagabine Hydrochloride in Aqueous Buffer
This protocol outlines a general procedure for assessing the stability of Tiagabine hydrochloride in a specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the stability of Tiagabine hydrochloride in a selected aqueous buffer under specific storage conditions (e.g., temperature, light exposure) over a defined period.
2. Materials:
-
Tiagabine hydrochloride hydrate powder
-
High-purity water (HPLC grade)
-
Buffer components (e.g., phosphate (B84403) salts, Tris base, HCl)
-
HPLC grade acetonitrile (B52724) and other mobile phase components
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Incubator or environmental chamber
-
Light-protective containers (e.g., amber vials)
3. Procedure:
-
Preparation of Buffer: Prepare the desired experimental buffer (e.g., Phosphate Buffered Saline pH 7.4, Tris-HCl pH 7.4) using high-purity water. Ensure the pH is accurately adjusted.
-
Preparation of Tiagabine Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve it in the experimental buffer to achieve the desired final concentration. Gentle sonication may be used to aid dissolution.
-
-
Stability Study Setup:
-
Aliquot the Tiagabine solution into multiple light-protected containers.
-
Store the samples under the desired experimental conditions (e.g., refrigerated at 4°C, at room temperature 25°C, and an elevated temperature of 40°C to simulate stress).
-
Include a control sample stored at -20°C or -80°C, where degradation is expected to be minimal.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours for short-term studies, or longer intervals for extended studies).
-
-
HPLC Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Analyze the sample by a validated stability-indicating HPLC method. An example of HPLC conditions from the literature is provided below.
-
Quantify the peak area of the intact Tiagabine.
-
-
Data Analysis:
-
Calculate the percentage of Tiagabine remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining Tiagabine against time to determine the degradation kinetics.
-
Visualizations
References
- 1. Tiagabine Hydrochloride TabletsRx only [dailymed.nlm.nih.gov]
- 2. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-HPLC METHOD FOR DETERMINATION OF TIAGABINE IN PRESENCE OF ITS DEGRADATION PRODUCTS | Semantic Scholar [semanticscholar.org]
- 5. Stability of tiagabine in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of two concentrations of tiagabine in an extemporaneously compounded suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
Potential off-target effects of Tiagabine hydrochloride hydrate in neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiagabine hydrochloride hydrate (B1144303) in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tiagabine hydrochloride hydrate?
Tiagabine hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking GAT-1, Tiagabine reduces the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and glial cells.[4] This leads to an increased extracellular concentration of GABA, enhancing GABAergic inhibitory neurotransmission.[2][5]
Q2: What are the known potential off-target effects of Tiagabine in neuronal cultures?
Beyond its primary action on GAT-1, Tiagabine may exert several off-target effects, including:
-
Modulation of Glial Cell Activity: Tiagabine can affect glial cells, including astrocytes and microglia.[6][7][8]
-
Anti-inflammatory Effects: Under certain conditions, Tiagabine has been shown to decrease microglial activation, suggesting potential anti-inflammatory properties.[6][7][9]
-
Pro-epileptic Effects: In some contexts, particularly at high concentrations, Tiagabine can have pro-epileptic effects, such as inducing desensitization of GABA-A receptors and increasing neuronal synchronization.[2]
-
Effects on Cell Viability: High concentrations of Tiagabine have been reported to reduce glial cell viability and cause DNA damage in in vitro studies.[7]
-
Modulation of Gap Junctions: Tiagabine has been observed to decrease gap-junctional coupling in astrocyte-microglia co-cultures under non-inflammatory conditions.[6][7]
Q3: Can Tiagabine affect cells other than neurons in my culture?
Yes. Tiagabine's inhibition of GAT-1 is not exclusive to neurons; GAT-1 is also expressed on glial cells.[10] Therefore, Tiagabine can impact the function of astrocytes and microglia in your culture.[6][7] It has been shown to inhibit GABA uptake in both neuronal and glial cell cultures.[4]
Troubleshooting Guides
Issue 1: Unexpected Neuronal Hyperexcitability or Seizure-like Activity
Possible Causes:
-
High Concentration: While an anticonvulsant, high doses of Tiagabine can paradoxically lead to pro-convulsant effects.[2][11] This may be due to GABA-A receptor desensitization or increased network synchronization.[2]
-
Off-Label Use Context: Seizures have been reported as a rare but serious adverse effect, particularly in off-label uses.[12]
-
Experimental Model: The effect of Tiagabine can be model-dependent. For instance, it can enhance spike-wave discharges in animal models of absence epilepsy.[2]
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration for achieving the desired inhibitory effect without inducing hyperexcitability. Start with lower concentrations and titrate upwards.
-
Verify Culture Health: Ensure the neuronal culture is healthy and not predisposed to hyperexcitability due to other factors (e.g., media composition, cell density).
-
Monitor Network Activity: Use techniques like multi-electrode array (MEA) recordings to monitor network-level activity and identify any aberrant synchronization patterns following Tiagabine application.
-
Review Literature for Model-Specific Effects: Consult literature specific to your neuronal culture model (e.g., cortical, hippocampal) to understand expected outcomes.
Issue 2: Reduced Cell Viability or Signs of Toxicity
Possible Causes:
-
High Tiagabine Concentration: Studies have shown that high concentrations of Tiagabine (e.g., 10, 20, and 50 µg/ml) can lead to a significant, concentration-dependent decrease in glial cell viability.[7][8] DNA damage has also been observed at very high concentrations.[7]
-
Solvent Toxicity: The solvent used to dissolve Tiagabine may have toxic effects on the cells.
-
Prolonged Exposure: Continuous long-term exposure to Tiagabine may negatively impact cell health.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use standard assays like MTT or LDH to determine the cytotoxic threshold of Tiagabine in your specific culture system.
-
Solvent Control: Always include a vehicle control (the solvent used to dissolve Tiagabine) in your experiments to rule out solvent-induced toxicity.
-
Optimize Exposure Time: Investigate shorter exposure durations to see if the desired pharmacological effect can be achieved without compromising cell viability.
-
Visual Inspection: Regularly inspect cultures under a microscope for morphological signs of stress or cell death (e.g., cell rounding, detachment, debris).
Issue 3: Inconsistent or No-Observable Effect on GABAergic Inhibition
Possible Causes:
-
Low GAT-1 Expression: The neuronal culture may have low expression levels of the GAT-1 transporter, which is the primary target of Tiagabine.
-
Drug Inactivity: The this compound may have degraded due to improper storage or handling.
-
Compensatory Mechanisms: Neuronal networks can exhibit homeostatic plasticity, potentially compensating for the increased GABA levels over time.
Troubleshooting Steps:
-
Confirm GAT-1 Expression: Verify the expression of GAT-1 in your neuronal culture using techniques like immunocytochemistry or Western blotting.
-
Check Drug Integrity: Prepare fresh solutions of Tiagabine for each experiment and store the stock solution as recommended by the manufacturer.
-
Time-Course Experiments: Conduct experiments at different time points after Tiagabine application to capture the initial effects before potential compensatory mechanisms are engaged.
-
Positive Control: Use a known agonist of GABA receptors (e.g., muscimol) as a positive control to ensure the culture is responsive to GABAergic modulation.
Data Presentation
Table 1: Effects of Tiagabine on Glial Cell Viability in Astrocyte-Microglia Co-cultures
| Tiagabine Concentration | Cell Viability (Physiological Conditions - M5 Co-culture) | Cell Viability (Pathological/Inflammatory Conditions - M30 Co-culture) |
| 1 µg/ml | No significant change | No significant change |
| 10 µg/ml | Significant decrease | Significant decrease |
| 20 µg/ml | Significant decrease | Significant decrease |
| 50 µg/ml | Significant decrease | Significant decrease |
Data summarized from a study on primary rat astrocyte-microglia co-cultures incubated for 24 hours.[7][8]
Table 2: Effects of Tiagabine on Microglial Activation in Astrocyte-Microglia Co-cultures
| Tiagabine Concentration | Microglial Activation (Physiological Conditions - M5 Co-culture) | Microglial Activation (Pathological/Inflammatory Conditions - M30 Co-culture) |
| 20 µg/ml | No significant change | Significant decrease in activated microglia; slight increase in resting microglia |
| 50 µg/ml | Significant decrease in resting microglia; slight increase in activated microglia | Not reported |
Data summarized from a study on primary rat astrocyte-microglia co-cultures incubated for 24 hours.[7]
Experimental Protocols
Protocol 1: Assessment of Glial Cell Viability using MTT Assay
This protocol is adapted from studies investigating the effects of Tiagabine on glial cell viability.[7][8]
Materials:
-
Primary astrocyte-microglia co-cultures (or other relevant neuronal/glial cultures)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution
-
Microplate reader
Procedure:
-
Seed cells at a density of 20,000 cells per well in a 96-well plate.
-
Allow cells to reach confluence.
-
Prepare different concentrations of Tiagabine (e.g., 1, 10, 20, 50 µg/ml) in the culture medium. Include a vehicle control.
-
Replace the medium in each well with the medium containing the respective Tiagabine concentrations or vehicle.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Add 10 µl of MTT reagent to each well.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
Add 100 µl of solubilization solution to each well.
-
Incubate overnight to ensure complete dissolution of formazan (B1609692) crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
Protocol 2: Assessment of Microglial Activation via Immunocytochemistry
This protocol is based on methods used to study the effects of Tiagabine on microglial phenotypes.[7]
Materials:
-
Neuronal-glial co-cultures on poly-L-lysine coated coverslips in 24-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold ethanol (B145695) (100%) for fixation
-
Primary antibody against a microglial activation marker (e.g., ED1/CD68)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells at a density of 70,000 cells per well on coverslips in a 24-well plate.
-
Allow cells to reach at least 80% confluence.
-
Treat cells with desired concentrations of Tiagabine or vehicle for 24 hours.
-
Wash the coverslips with PBS.
-
Fix the cells with ice-cold 100% ethanol for 10 minutes.
-
Proceed with standard immunocytochemistry protocols for blocking, primary antibody incubation (e.g., anti-ED1), and secondary antibody incubation.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize and quantify the different microglial morphologies (e.g., resting, activated) using a fluorescence microscope.
Visualizations
Caption: Primary mechanism of action of Tiagabine.
Caption: Overview of potential off-target effects.
Caption: Troubleshooting workflow for common issues.
References
- 1. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 5. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiagabine and zonisamide differentially regulate the glial properties in an astrocyte-microglia co-culture model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiagabine and zonisamide differentially regulate the glial properties in an astrocyte-microglia co-culture model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tiagabine Protects Dopaminergic Neurons against Neurotoxins by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of Tiagabine Hydrochloride Hydrate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Tiagabine hydrochloride hydrate (B1144303) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tiagabine hydrochloride hydrate?
A1: Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking GAT-1, Tiagabine reduces the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and glial cells. This leads to an increased concentration of GABA in the synapse, enhancing its inhibitory effects on the central nervous system.
Q2: What are the most common side effects of Tiagabine observed in animal studies?
A2: The most frequently reported side effects in rodent studies are related to the central nervous system (CNS) and include:
-
Sedation and Somnolence: A general decrease in alertness and activity.
-
Ataxia and Motor Impairment: Difficulties with coordination, unsteady gait, and reduced performance on motor tasks like the rotarod test.[1]
-
Tremors and Muscle Twitching: Involuntary muscle movements.
-
Cognitive Impairment: At higher doses, a potential for memory impairment has been noted in some studies.[1]
Q3: Can Tiagabine induce seizures in animal models?
A3: Yes, while Tiagabine is used as an anticonvulsant, it can have pro-convulsant effects at high doses.[1][2] This is believed to be due to an excessive increase in GABAergic inhibition, which can disrupt the excitatory-inhibitory balance in the brain. It has also been shown to exacerbate absence-like seizures in certain genetic animal models.[1]
Q4: How can I minimize the side effects of Tiagabine in my animal studies?
A4: To minimize side effects, it is recommended to:
-
Implement a Dose-Escalation Protocol: Start with a low dose and gradually increase to the desired therapeutic level. This allows the animals to acclimate to the drug and can reduce the severity of acute side effects.
-
Administer with Food: In clinical settings, Tiagabine is administered with food, which may help to modulate its absorption and reduce acute side effects. This can be adapted for animal studies by providing the drug in a palatable vehicle or shortly after feeding.
-
Careful Dosing: Ensure accurate calculation and administration of the dose based on the animal's body weight.
Q5: Are there any known drug interactions with Tiagabine that I should be aware of in my animal studies?
A5: Yes, co-administration of Tiagabine with other CNS depressants (e.g., benzodiazepines, barbiturates) can lead to additive sedative and ataxic effects. Additionally, drugs that induce or inhibit hepatic enzymes can alter the metabolism and clearance of Tiagabine, potentially affecting its efficacy and side effect profile.[1]
Troubleshooting Guides
This section provides practical guidance for managing specific side effects that may arise during your experiments.
Issue 1: Animal exhibits excessive sedation or ataxia after Tiagabine administration.
-
Symptoms:
-
Reduced locomotor activity.
-
Loss of balance and coordination.
-
Inability to perform motor tasks (e.g., falling off a rotarod).
-
Prolonged periods of sleep or unresponsiveness to mild stimuli.
-
-
Immediate Actions:
-
Ensure Animal Safety: Place the animal in a clean, comfortable cage with easy access to food and water. Remove any potential hazards from the cage.
-
Monitor Vital Signs: If possible, monitor the animal's breathing rate and temperature.
-
Provide Supportive Care: Keep the animal warm and hydrated. If the animal is unable to eat or drink on its own, consult with a veterinarian about providing nutritional and fluid support.
-
-
Long-Term Management and Prevention:
-
Dose Reduction: In subsequent experiments, reduce the dose of Tiagabine.
-
Slower Dose Titration: If a higher dose is necessary, implement a more gradual dose-escalation schedule.
-
Re-evaluate Experimental Design: Consider if the observed sedation is confounding the experimental results and adjust the protocol accordingly.
-
Issue 2: Animal displays seizure-like activity or convulsions after receiving a high dose of Tiagabine.
-
Symptoms:
-
Myoclonus (brief, involuntary muscle twitching).
-
Generalized clonic or tonic-clonic seizures.
-
EEG paroxysms (abnormal electrical activity in the brain).[2]
-
-
Immediate Actions:
-
Prevent Injury: Place the animal on a soft surface away from any hard objects to prevent injury during the seizure.
-
Do Not Restrain: Do not attempt to restrain the animal during the seizure.
-
Monitor and Record: Observe the duration and characteristics of the seizure.
-
Veterinary Consultation: If the seizure is prolonged (status epilepticus) or if the animal has repeated seizures, seek immediate veterinary attention. A veterinarian may administer a rescue medication such as a benzodiazepine.
-
-
Long-Term Management and Prevention:
-
Dose Adjustment: The dose administered was likely in the toxic range. Future doses should be significantly reduced.
-
Review Dosing Calculations: Double-check all calculations to ensure the correct dose was administered.
-
Consider Animal Model: Be aware that some animal strains may be more susceptible to the pro-convulsant effects of Tiagabine.
-
Data Presentation: Dose-Response and Side Effect Profile
The following tables summarize quantitative data on the efficacy and side effect profile of Tiagabine in rodents from various preclinical studies.
Table 1: Anticonvulsant Efficacy of Tiagabine in Rodent Seizure Models
| Animal Model | Seizure Type | Route of Administration | ED50 (mg/kg) | Reference |
| DBA/2 Mice | Audiogenic | i.p. | 0.4 | [1] |
| Amygdala-Kindled Rats | Focal | i.p. | 3 | [1] |
| Genetically Epilepsy-Prone Rats (GEPRs) - Tonic | Audiogenic | i.p. | 11 | [1] |
| Genetically Epilepsy-Prone Rats (GEPRs) - Clonic | Audiogenic | i.p. | 30 | [1] |
Table 2: Neurotoxic Side Effects of Tiagabine in Rodents
| Side Effect | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Impaired Rotarod Performance | Mice | i.p. | 5.9 | |
| Decreased Traction | Mice | i.p. | 10 | |
| Decreased Locomotor Activity | Mice | i.p. | 13 |
Table 3: Acute Toxicity of Tiagabine in Mice
| Route of Administration | LD50 (mg/kg) | Reference |
| Oral (p.o.) | 200 | [1] |
| Intraperitoneal (i.p.) | 75 | [1] |
Experimental Protocols
Protocol 1: Assessment of Anticonvulsant Efficacy and Side Effects in a Mouse Model of Chemically-Induced Seizures
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6 strain), weighing 20-25g.
-
Acclimate the animals to the housing facility for at least one week before the experiment.
-
House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or distilled water).
-
Divide the animals into experimental groups (e.g., vehicle control, and multiple Tiagabine dose groups).
-
Administer Tiagabine or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Induction of Seizures:
-
At a predetermined time after Tiagabine administration (e.g., 30 minutes), administer a convulsant agent such as pentylenetetrazol (PTZ) or pilocarpine.
-
The dose of the convulsant agent should be predetermined to induce seizures in a high percentage of control animals.
-
-
Behavioral Observation and Scoring:
-
Immediately after administration of the convulsant, place each animal in an individual observation chamber.
-
Observe and score the seizure activity for a set period (e.g., 30 minutes) using a standardized scale (e.g., Racine scale for pilocarpine-induced seizures).
-
Simultaneously, observe for signs of side effects such as sedation, ataxia, and tremor.
-
-
Data Analysis:
-
Compare the seizure scores and latency to seizure onset between the vehicle and Tiagabine-treated groups.
-
Analyze the incidence and severity of side effects in each group.
-
Calculate the ED50 for the anticonvulsant effect and for any observed side effects.
-
Visualizations
Signaling Pathway of Tiagabine
Caption: Mechanism of action of Tiagabine in the synaptic cleft.
Experimental Workflow for Assessing Tiagabine Side Effects
Caption: Workflow for evaluating the side effects of Tiagabine in rodents.
Troubleshooting Decision Tree for Adverse Events
Caption: Decision tree for managing adverse events in Tiagabine studies.
References
Technical Support Center: Tiagabine Hydrochloride Hydrate Interference in Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential interference caused by tiagabine (B1662831) hydrochloride hydrate (B1144303) in fluorescence-based assays. The following information is designed to help you identify, troubleshoot, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is tiagabine hydrochloride hydrate and how might it interfere with fluorescent assays?
This compound is an anticonvulsant drug that functions as a selective inhibitor of the GABA transporter 1 (GAT1). Its chemical structure, containing thiophene (B33073) and piperidine (B6355638) rings, gives it specific physicochemical properties. Like many small molecules, it has the potential to interfere with fluorescent assays through two primary mechanisms:
-
Autofluorescence: The compound itself may emit light upon excitation, leading to an artificially high signal.
-
Fluorescence Quenching: The compound may absorb the excitation or emission energy of the fluorophore, resulting in a decreased signal.[1]
Q2: Does this compound exhibit autofluorescence?
This compound has a known absorbance maximum in the ultraviolet (UV) region at approximately 257 nm.[2] Since most fluorescent assays utilize excitation wavelengths in the visible spectrum (typically >400 nm), direct autofluorescence from this primary absorbance peak is less likely to be a significant issue. However, compounds can have broader, lower-intensity absorbance bands at higher wavelengths that may lead to some level of autofluorescence. It is crucial to experimentally determine the autofluorescence profile of tiagabine at the specific excitation and emission wavelengths of your assay.
Q3: Has this compound been shown to quench fluorescence?
Yes, studies have demonstrated that tiagabine can quench the intrinsic fluorescence of proteins like human serum albumin (HSA) and bovine serum albumin (BSA).[3] This quenching effect is a result of the interaction between tiagabine and the tryptophan residues in these proteins. This indicates a potential for tiagabine to quench the fluorescence of other fluorophores, and it is therefore essential to test for quenching in your specific assay system.
Q4: What are the key considerations when working with tiagabine in a fluorescent assay?
-
Compound Concentration: Interference is often concentration-dependent. Test a range of tiagabine concentrations to understand its effect on your assay signal.
-
Choice of Fluorophore: Red-shifted fluorophores are generally less susceptible to interference from compounds that absorb in the UV and blue regions of the spectrum.[4]
-
Assay Controls: Implement appropriate controls to identify and quantify any interference. This includes "compound + no target" and "compound + fluorophore" wells.
-
Data Analysis: Always subtract the background fluorescence from wells containing only the buffer and the same concentration of tiagabine as the experimental wells.
Troubleshooting Guide
Problem: I am observing an unexpectedly high fluorescence signal in my wells containing tiagabine.
This could be due to autofluorescence of tiagabine or light scattering if the compound has precipitated.
Troubleshooting Steps:
-
Visually Inspect the Wells: Check for any cloudiness or precipitate in the wells.
-
Perform an Autofluorescence Check: Follow the "Protocol for Assessing Compound Autofluorescence" below to determine if tiagabine is fluorescent at your assay's wavelengths.
-
Spectral Scan: If your plate reader has this capability, perform an excitation and emission scan of tiagabine to identify its full spectral properties.
-
Mitigation Strategies:
-
If autofluorescence is confirmed, try to use a different fluorophore with excitation and emission wavelengths that do not overlap with tiagabine's fluorescence.
-
If possible, lower the concentration of tiagabine.
-
Use a time-resolved fluorescence (TRF) assay if available. TRF can distinguish between the short-lived fluorescence of interfering compounds and the long-lived signal of the assay fluorophore.[5]
-
Problem: My fluorescence signal is lower than expected in the presence of tiagabine.
This is likely due to fluorescence quenching.
Troubleshooting Steps:
-
Perform a Quenching Assay: Follow the "Protocol for Assessing Compound-Induced Fluorescence Quenching" below to quantify the quenching effect.
-
Mitigation Strategies:
-
Consider using a different fluorophore that is less susceptible to quenching by tiagabine.
-
If the quenching is static, increasing the temperature may reduce its effect.[6]
-
If the quenching is dynamic, increasing the viscosity of the solvent can sometimes reduce the quenching efficiency.[7]
-
If possible, adjust the assay to use a lower concentration of tiagabine.
-
Data Presentation
The following tables are templates for summarizing the potential for fluorescence interference by this compound. Researchers should populate these tables with their own experimental data obtained by following the protocols provided below.
Table 1: Autofluorescence of this compound
| Concentration (µM) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| 0 (Buffer) | [Your Assay's Ex] | [Your Assay's Em] | ||
| 1 | [Your Assay's Ex] | [Your Assay's Em] | ||
| 10 | [Your Assay's Ex] | [Your Assay's Em] | ||
| 100 | [Your Assay's Ex] | [Your Assay's Em] |
Table 2: Quenching of Common Fluorophores by this compound
| Fluorophore | Tiagabine Conc. (µM) | Mean Fluorescence Intensity (RFU) | % Quenching | Stern-Volmer Constant (Ksv) (M⁻¹) |
| Fluorescein | 0 | 0% | To be determined | |
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Rhodamine | 0 | 0% | To be determined | |
| 1 | ||||
| 10 | ||||
| 100 |
Experimental Protocols
Protocol for Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of tiagabine in assay buffer, starting from the highest concentration used in your primary assay.
-
Add the tiagabine dilutions to the wells of the black microplate. Include wells with only assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing tiagabine.
-
Plot the background-subtracted fluorescence intensity against the tiagabine concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol for Assessing Compound-Induced Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the primary assay)
-
Assay buffer
-
Black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in assay buffer at the concentration used in the primary assay.
-
Prepare a serial dilution of tiagabine in assay buffer.
-
In the microplate, add the fluorophore solution to all wells.
-
Add the serial dilutions of tiagabine to the wells. Include control wells with the fluorophore and buffer only (maximum signal).
-
Incubate the plate under the same conditions as your primary assay (time, temperature).
-
Read the plate in the fluorescence reader using the assay's settings.
Data Analysis:
-
Plot the fluorescence intensity against the tiagabine concentration. A concentration-dependent decrease in fluorescence indicates quenching.
-
To determine the Stern-Volmer constant (Ksv), plot F₀/F versus the concentration of tiagabine, where F₀ is the fluorescence in the absence of tiagabine and F is the fluorescence at each tiagabine concentration. The slope of this plot is Ksv.[5][8][9]
Visualizations
GABAergic Synapse and GAT1 Transporter Signaling Pathway
Caption: GABAergic synapse showing Tiagabine's inhibition of GAT1.
Experimental Workflow for Assessing Fluorescence Interference
Caption: Troubleshooting workflow for fluorescence interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijrti.org [ijrti.org]
- 3. researchgate.net [researchgate.net]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. chemfiz.home.amu.edu.pl [chemfiz.home.amu.edu.pl]
Technical Support Center: Optimizing Tiagabine Hydrochloride Hydrate for Patch-Clamp Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive information for using Tiagabine hydrochloride hydrate (B1144303) in patch-clamp electrophysiology experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is Tiagabine hydrochloride hydrate and what is its primary mechanism of action?
A1: Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3][4][5] Its primary mechanism is to block the reuptake of the neurotransmitter GABA (γ-aminobutyric acid) from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[1][6] This action increases the extracellular concentration of GABA, prolonging its inhibitory effect and enhancing inhibitory postsynaptic potentials.[1] Tiagabine is highly selective for GAT-1 with negligible affinity for other GABA transporters such as GAT-2, GAT-3, and BGT-1.[7]
Q2: What is the recommended concentration range for Tiagabine in patch-clamp experiments?
A2: The optimal concentration depends on the experimental goal. Tiagabine is a potent inhibitor with a reported IC50 (the concentration that inhibits 50% of GAT-1 activity) of approximately 49-67 nM.[2][4] For patch-clamp studies aiming to achieve significant GAT-1 blockade, a concentration range of 100 nM to 10 µM is typically effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific preparation and experimental conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: Tiagabine hydrochloride is soluble in several solvents. For patch-clamp experiments, preparing a concentrated stock solution in Dimethyl sulfoxide (B87167) (DMSO) is common.[3] The stock solution can then be diluted to the final working concentration in the external recording solution on the day of the experiment.[8]
-
Preparation : Dissolve Tiagabine hydrochloride in 100% DMSO to create a 10-100 mM stock solution.[3]
-
Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[3][9] Store these aliquots at -20°C or -80°C, where they are stable for at least one year.[3]
-
Working Solution : On the day of the experiment, thaw an aliquot and dilute it into your artificial cerebrospinal fluid (aCSF) or external solution to the desired final concentration. Ensure the final DMSO concentration in your recording solution is low (typically <0.1%) to avoid solvent effects on the cells.
Q4: What are the expected electrophysiological effects of Tiagabine application?
A4: By increasing extracellular GABA, Tiagabine is expected to enhance GABAergic inhibitory currents. In voltage-clamp recordings, this can manifest as:
-
An increase in the amplitude and/or duration of spontaneous and miniature Inhibitory Postsynaptic Currents (sIPSCs and mIPSCs).[3]
-
A potentiation of currents evoked by exogenous GABA application.
-
In current-clamp recordings, an increased inhibitory tone may lead to membrane hyperpolarization or a reduced likelihood of action potential firing.
Q5: Are there any known off-target effects I should be aware of?
A5: Tiagabine is known for its high selectivity for the GAT-1 transporter.[7] Studies have investigated its potential effects on other channels, particularly cardiac ion channels, due to clinical side effects like tachycardia. However, research indicates that Tiagabine does not directly block key cardiac ion channels such as KV11.1, NaV1.5, and CaV1.2 at concentrations up to 30 µM.[10][11] Therefore, at the concentrations typically used for GAT-1 inhibition in patch-clamp experiments, significant direct off-target effects on major voltage-gated channels are unlikely.
Experimental Protocols and Data
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound relevant to patch-clamp experiments.
| Parameter | Value | Notes | Source |
| Mechanism of Action | Selective GAT-1 Inhibitor | Negligible affinity for GAT-2, GAT-3, BGT-1. | [1][7] |
| IC50 for GAT-1 | 49 nM | For GAT-1 expressed in CHO cells. | [2][4] |
| IC50 for GAT-1 | 67 nM | In vivo measurement. | |
| Molecular Weight | 412.0 g/mol | As hydrochloride salt. | [2] |
| Solubility in DMSO | Up to 100 mM | [3] | |
| Solubility in Water | Up to 50 mM | ||
| Stock Solution Storage | ≥ 1 year at -80°C | In DMSO, aliquoted to avoid freeze-thaw. | [3] |
| Solid Form Storage | ≥ 4 years at -20°C | Crystalline solid. | [2][4] |
Standard Whole-Cell Patch-Clamp Protocol
This protocol provides a general guideline for investigating the effects of Tiagabine on GABAergic currents in cultured neurons or acute brain slices.
1. Solution Preparation:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10-25 Glucose. Bubble with 95% O2 / 5% CO2. Osmolarity should be ~310 mOsm.[12]
-
K-Gluconate Internal Solution (in mM): 120 K-Gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 NaCl. Adjust pH to 7.2-7.3 with KOH. Osmolarity should be ~290 mOsm.[8][12] Including ATP and GTP is crucial to prevent the "rundown" of GABA receptor currents.[13]
-
Tiagabine Stock Solution: 10 mM this compound in 100% DMSO. Store in aliquots at -20°C.[8]
2. Recording Procedure:
-
Preparation: Place the cell culture coverslip or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF at 1-2 mL/min.[8][14]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with internal solution.[14]
-
Obtain Seal: Under visual control, approach a healthy neuron with the patch pipette while applying positive pressure. Upon contact, release the pressure to form a high-resistance (>1 GΩ) seal.[8]
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Baseline Recording: Switch to voltage-clamp mode and hold the cell at -70 mV. Allow the cell to stabilize for 5-10 minutes. Record baseline activity (e.g., sIPSCs or mIPSCs) for at least 5 minutes.
-
Tiagabine Application: Dilute the Tiagabine stock solution into fresh aCSF to the desired final concentration (e.g., 1 µM). Switch the perfusion system to apply the Tiagabine-containing aCSF to the chamber.
-
Effect Recording: Record the cellular response for 10-15 minutes during Tiagabine application.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe for reversal of the effect.
Experimental Workflow Diagram
Caption: Workflow for a whole-cell patch-clamp experiment using Tiagabine.
Troubleshooting Guide
Issue 1: No observable effect after Tiagabine application.
-
Question: I've applied Tiagabine, but I don't see any change in my GABAergic currents. What could be wrong?
-
Answer:
-
Concentration: Your concentration may be too low. Verify your dilutions and consider increasing the concentration. Perform a dose-response curve to find the effective range for your specific cell type.[13]
-
Solution Exchange: Ensure your perfusion system allows for complete and rapid exchange of the bath solution.[13] A slow exchange may lead to a much lower effective concentration at the cell.
-
Drug Stability: Ensure your Tiagabine stock solution has been stored correctly and that the working solution was made fresh on the day of the experiment.[13]
-
GABAergic Activity: Confirm that the neurons you are recording from have active GABAergic synapses. If baseline IPSC frequency is very low, it may be difficult to observe a potentiation.
-
Issue 2: The giga-seal or whole-cell recording becomes unstable after drug application.
-
Question: My recording is stable during baseline, but I lose the seal after perfusing with Tiagabine. Why is this happening?
-
Answer:
-
Solvent Concentration: A high concentration of DMSO (>0.5%) in the final working solution can destabilize cell membranes. Double-check your dilution calculations to ensure the final DMSO concentration is minimal.
-
Perfusion Speed: The mechanical force from a high-flow perfusion system can dislodge the pipette or the cell. Ensure the flow rate is smooth and not excessive (1-2 mL/min is standard).[14][15]
-
Solution Mismatch: A significant mismatch in osmolarity between your control aCSF and the Tiagabine-containing aCSF could stress the cell membrane. Ensure both solutions are isosmotic.[15]
-
Cell Health: Unhealthy cells are more prone to instability. Ensure your preparation is healthy and viable before starting the recording.[15]
-
Issue 3: The GABAergic currents decrease over the course of the experiment (rundown).
-
Question: I see an initial effect of Tiagabine, but then the IPSCs gradually get smaller, even during drug application.
-
Answer: This is likely due to "rundown" of GABAA receptors, a common issue in whole-cell recordings.[13]
-
Internal Solution: The primary solution is to include an ATP-regenerating system in your internal pipette solution. Ensure your internal solution contains at least 2 mM Mg-ATP and 0.3 mM Na-GTP to help maintain receptor phosphorylation and function.[9][13]
-
Recording Time: Limit the duration of your recordings. If rundown is severe, only analyze data from the initial phase of drug application.
-
Monitor Baseline: Always monitor the stability of the baseline GABA response over time before applying any drug. Discard any recordings that show significant rundown during the baseline period.[13]
-
Tiagabine Mechanism of Action Diagramdot
References
- 1. Basic mechanisms of gabitril (tiagabine) and future potential developments [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Biomaterial Database [biomaterialdatabase.com]
- 7. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Patch Clamp Protocol [labome.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. benchchem.com [benchchem.com]
Unexpected pro-convulsant effects of Tiagabine hydrochloride hydrate at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Tiagabine (B1662831) hydrochloride hydrate (B1144303), with a specific focus on its unexpected pro-convulsant effects at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Tiagabine hydrochloride hydrate?
Tiagabine hydrochloride is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft, Tiagabine increases the extracellular concentration of GABA.[3] This enhancement of GABAergic neurotransmission is the basis for its anticonvulsant properties.[1][2]
Q2: We are observing pro-convulsant or paradoxical seizure activity with high doses of Tiagabine in our animal models. Is this a known phenomenon?
Yes, this is a documented paradoxical effect of Tiagabine. Several studies have reported a U-shaped or biphasic dose-response curve, where higher doses can lead to an attenuation of anticonvulsant efficacy and may even induce seizures.[4] This has been observed in both preclinical models and clinical settings.[4][5][6] In some instances, high doses of Tiagabine have been associated with the development of non-convulsive status epilepticus (NCSE).[5][7][8][9]
Q3: What are the potential mechanisms underlying the pro-convulsant effects of high-dose Tiagabine?
While the precise mechanisms are still under investigation, a leading hypothesis involves the excessive increase in extracellular GABA. This can lead to a disequilibrium between glial and neuronal GABA uptake, potentially aggravating a failure of GABAergic inhibition.[8] Another possibility is the desensitization of GABA receptors due to prolonged and excessive stimulation.
Q4: At what doses are pro-convulsant effects typically observed in preclinical models?
The pro-convulsant dose range can vary depending on the animal model and species. For instance, in some mouse models of PTZ-induced seizures, doses of 30 mg/kg or 100 mg/kg (i.p.) failed to block seizures, demonstrating the U-shaped dose-response curve.[4] In WAG/Rij rats, a model for absence epilepsy, doses of 3 and 10 mg/kg enhanced spike-wave discharges.[10] It is crucial to perform a thorough dose-response study in your specific experimental setup.
Q5: What are the typical EEG signatures of Tiagabine-induced seizures?
In animal models of generalized epilepsy, Tiagabine can induce absence status with 3-5 Hz spike-wave complexes.[7] Clinical case reports of Tiagabine-induced complex partial status epilepticus have described bilateral rhythmic slow activity on EEG.[11] In other cases of altered mental status associated with high-dose Tiagabine, diffuse slowing of the EEG has been observed.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in seizure frequency or severity after administering a high dose of Tiagabine. | You may be observing the paradoxical pro-convulsant effect of Tiagabine due to its U-shaped dose-response curve.[4] | 1. Review Dosing: Compare your current dose to published data for your specific animal model. 2. Dose-Response Study: Conduct a comprehensive dose-response study to identify the optimal anticonvulsant dose and the threshold for pro-convulsant effects in your experimental paradigm. 3. Lower the Dose: Test a range of lower doses to determine if the pro-convulsant effect is dose-dependent. |
| Animals exhibit signs of non-convulsive status epilepticus (e.g., behavioral arrest, confusion, unresponsiveness) with or without clear motor seizures. | High doses of Tiagabine have been linked to non-convulsive status epilepticus (NCSE).[5][7][8][9] | 1. EEG Monitoring: If not already in place, implement continuous EEG monitoring to confirm the presence of seizure activity. Look for characteristic patterns such as diffuse slowing or spike-wave discharges.[7][12] 2. Behavioral Scoring: Use a detailed behavioral scoring scale, such as a modified Racine scale, to carefully document all behavioral changes.[13][14] 3. Dose Reduction: Immediately consider reducing the Tiagabine dose or discontinuing administration in the affected animals. |
| High variability in seizure response to the same dose of Tiagabine across animals. | Individual differences in metabolism, GABAergic tone, or underlying seizure susceptibility can contribute to variability. | 1. Control for Variables: Ensure consistency in animal strain, age, weight, and housing conditions. 2. Increase Sample Size: A larger cohort may be necessary to achieve statistical significance despite individual variability. 3. Consider Co-medications: If other drugs are being used, be aware of potential pharmacokinetic or pharmacodynamic interactions.[15] |
| Difficulty in distinguishing between sedative effects and non-convulsive seizure activity. | High doses of Tiagabine can cause sedation, which may mask or be mistaken for NCSE.[16] | 1. EEG Correlation: Simultaneous EEG and behavioral monitoring is crucial to differentiate between sedation-related inactivity and electrographic seizure activity. 2. Stimulus Testing: Assess the animal's responsiveness to gentle sensory stimuli. A sedated animal may be sluggish but should still respond, whereas an animal in NCSE may be unresponsive. |
Quantitative Data Summary
Table 1: Anticonvulsant and Pro-convulsant Doses of Tiagabine in Rodent Models
| Animal Model | Seizure Type | Effective Dose (ED50) | Doses Associated with Pro-convulsant Effects | Route of Administration |
| NMRI Mice | PTZ-induced clonic seizures | 5 µmol/kg[17] | Higher doses showed reduced efficacy (U-shaped curve)[4][17] | i.p. |
| NMRI Mice | DMCM-induced tonic convulsions | 2 µmol/kg[17] | 30 or 100 mg/kg failed to block seizures[4] | i.p. |
| DBA/2 Mice | Sound-induced seizures | 1 µmol/kg[17] | Not specified | i.p. |
| Amygdala-kindled Rats | Focal seizures | 36 µmol/kg[17] | Not specified | i.p. |
| WAG/Rij Rats | Absence-like spike-wave discharges | Not applicable | 3 and 10 mg/kg increased number and duration of discharges[10] | Not specified |
Table 2: Effect of Tiagabine on Extracellular GABA Levels in Rats
| Brain Region | Dose (i.p.) | Peak Increase in GABA (% of basal level) |
| Globus Pallidus | 11.5 mg/kg | 240%[3] |
| Globus Pallidus | 21.0 mg/kg | 310%[3] |
| Ventral Pallidum | 11.5 mg/kg | 280%[3] |
| Ventral Pallidum | 21.0 mg/kg | 350%[3] |
| Substantia Nigra | 21.0 mg/kg | 200%[3] |
Experimental Protocols
Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This protocol is designed to assess the anticonvulsant or pro-convulsant effects of this compound.
Materials:
-
Male BALB/c mice (or other appropriate strain)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
-
Observation chamber
-
Video recording equipment
-
EEG recording system (optional, but recommended)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to the experiment.
-
Drug Administration:
-
Divide animals into experimental groups (vehicle control, and multiple Tiagabine dose groups, e.g., 0.5, 1, 2, 10, 30 mg/kg).[18][19]
-
Administer the assigned dose of Tiagabine or vehicle via i.p. injection. Allow for a pre-treatment period appropriate for the pharmacokinetics of Tiagabine (typically 30-60 minutes).
-
-
PTZ Induction:
-
Observation and Scoring:
-
Immediately after PTZ injection, place the mouse in the observation chamber and begin video recording.
-
Observe the animal for a set period (e.g., 30 minutes).
-
Score the seizure severity using a modified Racine scale (see Table 3).[13][14]
-
Record the latency to the first seizure and the duration of seizure activity.
-
-
Data Analysis:
-
Compare the seizure scores, latencies, and durations between the different treatment groups.
-
Analyze for a dose-dependent anticonvulsant effect and identify any doses that show a paradoxical increase in seizure severity.
-
Table 3: Modified Racine Scale for Seizure Scoring in Mice
| Score | Behavioral Manifestation |
| 0 | No abnormal behavior |
| 1 | Reduced motility, prostate position, facial jerking |
| 2 | Head nodding, neck jerks, isolated myoclonic jerks |
| 3 | Unilateral forelimb clonus |
| 4 | Bilateral forelimb clonus with rearing |
| 5 | Generalized tonic-clonic seizure with loss of posture |
| 6 | Wild jumping and running |
| 7 | Tonic extension, potentially leading to death |
(Adapted from[13])
Protocol 2: Amygdala Kindling Model in Rats
This model is used to study the effects of Tiagabine on the development and expression of focal seizures that secondarily generalize.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Stereotaxic apparatus
-
Bipolar stimulating electrode
-
EEG recording electrodes
-
Dental cement
-
Electrical stimulator
-
EEG recording system
-
This compound solution
-
Vehicle control
Procedure:
-
Electrode Implantation:
-
Afterdischarge Threshold (ADT) Determination:
-
Deliver a series of brief electrical stimuli of increasing intensity to the amygdala to determine the minimum current required to elicit an afterdischarge (electrographic seizure) of at least 5 seconds.[22]
-
-
Kindling Acquisition:
-
Stimulate the amygdala once or twice daily at an intensity slightly above the ADT.
-
Observe and score the behavioral seizure severity after each stimulation using the Racine scale.
-
Continue daily stimulations until animals consistently exhibit Stage 4 or 5 seizures.
-
-
Drug Testing in Fully Kindled Animals:
-
Once a stable kindled state is achieved, administer Tiagabine or vehicle at various doses prior to electrical stimulation.
-
Record the seizure score, afterdischarge duration, and seizure duration.
-
-
Data Analysis:
-
Evaluate the effect of different doses of Tiagabine on seizure parameters in fully kindled animals.
-
Assess for any pro-convulsant effects at higher doses, such as a lowering of the seizure threshold or an increase in seizure severity or duration.
-
Visualizations
Caption: Mechanism of Tiagabine's anticonvulsant action via GAT-1 inhibition.
Caption: Workflow for assessing Tiagabine's effects in a PTZ seizure model.
Caption: Dose-dependent paradoxical effects of Tiagabine.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tiagabine and non-convulsive status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tiagabine-induced absence status in idiopathic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Tiagabine and non-convulsive status epilepticus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-induced nonconvulsive status epilepticus with low dose of tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the GABA-uptake inhibitor tiagabine on electroencephalogram, spike-wave discharges and behaviour of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical and EEG findings in complex partial status epilepticus with tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and EEG findings in six patients with altered mental status receiving tiagabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of tiagabine with valproate in the mouse pentylenetetrazole-induced seizure model: an isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tiagabine (Chapter 138) - Essential Neuropharmacology [resolve.cambridge.org]
- 17. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 21. Effect of amygdala kindling on the central nervous system effects of tiagabine: EEG effects versus brain GABA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Tiagabine hydrochloride hydrate degradation products and their impact on experiments
Welcome to the Technical Support Center for Tiagabine (B1662831) Hydrochloride Hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of tiagabine, its degradation products, and the potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is tiagabine hydrochloride hydrate and how does it work?
A1: this compound is an anticonvulsant medication. Its primary mechanism of action is the selective inhibition of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, tiagabine increases the concentration of GABA in the synapse, enhancing GABAergic neurotransmission and producing an overall inhibitory effect on the central nervous system.[1][2]
Q2: What are the known degradation products of this compound?
A2: Forced degradation studies have shown that this compound is susceptible to degradation under oxidative, acidic, photolytic, and thermal stress. The primary degradation pathway involves oxidation, particularly at the double bond of the molecule. This leads to the formation of several degradation products, including dihydroxy, ketohydroxy, and ketone derivatives, as well as bisthiophene ketone.[3][4]
Q3: How can I prevent the degradation of my this compound stock solutions?
A3: To minimize degradation, it is recommended to:
-
Storage: Store the solid compound in a desiccator at room temperature. For solutions, short-term storage at 4°C (refrigerated) is preferable to room temperature. For longer-term storage, aliquoting and freezing at -20°C or below is recommended.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in foil.[5]
-
Solvent Choice: While tiagabine hydrochloride is soluble in water and DMSO, the stability in aqueous solutions can be pH-dependent. For long-term storage, DMSO is a common choice. It is advisable to prepare fresh aqueous solutions for each experiment.
-
Avoid Contamination: Use sterile techniques when preparing solutions to prevent microbial growth, which can alter the pH and degrade the compound.
Q4: Could degradation products of tiagabine interfere with my experiments?
A4: While the specific pharmacological activities of the main degradation products of tiagabine have not been extensively studied, their presence can impact experiments in several ways:
-
Reduced Potency: The formation of degradation products leads to a decrease in the concentration of the active tiagabine molecule, which can result in a lower-than-expected pharmacological effect.
-
Unknown Off-Target Effects: Degradation products are structurally different from tiagabine and may have their own biological activities, which could lead to confounding results. Thiophene derivatives, in general, are known to have a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][6][7]
-
Competitive Inhibition: It is possible, though not confirmed, that some degradation products might still bind to the GAT-1 transporter without inhibiting it effectively, thus acting as competitive antagonists to tiagabine.
Q5: How can I detect degradation in my tiagabine solution?
A5: Visual inspection for color change or precipitation can be an initial indicator of degradation or insolubility.[4] However, the most reliable method for detecting and quantifying degradation products is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or inconsistent experimental effects over time. | Degradation of tiagabine in the stock or working solution. | Prepare fresh solutions from solid compound for each experiment. If using a stock solution, aliquot and freeze it to minimize freeze-thaw cycles. Verify the concentration and purity of your solution using RP-HPLC if possible. |
| Unexpected or off-target effects observed in cell cultures or animal models. | Presence of biologically active degradation products. | Confirm the purity of the tiagabine sample. If degradation is suspected, a fresh, verified batch of the compound should be used. Consider including a "degraded tiagabine" control in your experiments if feasible. |
| Precipitation or color change in the tiagabine solution. | Poor solubility at the prepared concentration, pH changes, or significant degradation. | Ensure the solvent and concentration are appropriate. For aqueous solutions, check the pH. If degradation is suspected, discard the solution and prepare a fresh one. |
| Inconsistent results in GABA uptake assays. | Interference from degradation products or inaccurate concentration of active tiagabine. | Use a freshly prepared and validated solution of tiagabine. Ensure that the experimental buffer is compatible with tiagabine stability. |
Quantitative Data on Tiagabine Degradation
The following table summarizes the results from a forced degradation study on tiagabine.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Tiagabine |
| Acidic | 0.1 M HCl | 2 hours | 80°C | 12.3% |
| Basic | 0.1 M NaOH | 2 hours | 80°C | 6.5% |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | 15.8% |
| Thermal | - | 48 hours | 80°C | 9.7% |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | 7.2% |
Data adapted from a representative stability-indicating method development study. Actual degradation rates may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Tiagabine
This protocol outlines a method to separate tiagabine from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A common mobile phase is a 50:50 (v/v) mixture of 11.5 mM sodium dihydrogen phosphate (B84403) (adjusted to pH 2.0 with orthophosphoric acid) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at 254 nm
-
Temperature: Ambient
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 10-150 µg/mL).
3. Sample Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for tiagabine is typically around 5-7 minutes under these conditions. Degradation products will appear as separate peaks at different retention times.
Protocol 2: [³H]-GABA Uptake Assay in Cultured Cells
This protocol is for assessing the inhibitory effect of tiagabine on GABA uptake.
1. Cell Culture:
-
Culture cells expressing GAT-1 (e.g., HEK293-GAT1 or primary astrocytes) in appropriate media.
-
Plate the cells in a multi-well plate and grow to confluence.
2. Assay Procedure:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with various concentrations of tiagabine (or vehicle control) for a specified time (e.g., 15-30 minutes).
-
Initiate the uptake by adding a solution containing a known concentration of [³H]-GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the IC₅₀ value of tiagabine by plotting the percentage of inhibition of [³H]-GABA uptake against the log concentration of tiagabine.
Visualizations
Caption: Mechanism of action of Tiagabine.
Caption: Tiagabine degradation pathways.
Caption: Troubleshooting workflow for tiagabine experiments.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Ketone Supplementation: Meeting the Needs of the Brain in an Energy Crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 4. Stability of two concentrations of tiagabine in an extemporaneously compounded suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Troubleshooting inconsistent results in Tiagabine hydrochloride hydrate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Tiagabine hydrochloride hydrate (B1144303).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Inconsistent IC50 Values in GABA Uptake Assays
Question: My calculated IC50 value for Tiagabine hydrochloride hydrate varies significantly between experiments. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in in vitro assays and can stem from several factors related to compound handling, assay conditions, and data analysis.[1] A systematic approach to troubleshooting is crucial for identifying the source of the variability.
Troubleshooting Workflow:
-
Compound Solubility and Stability:
-
Problem: this compound has limited aqueous solubility and can degrade over time, especially in solution. Precipitation or degradation will lead to a lower effective concentration and thus a higher apparent IC50.[1]
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol.[2] When diluting into aqueous assay buffers, visually inspect for any precipitation. Avoid repeated freeze-thaw cycles by preparing and storing aliquots at -20°C for up to one month or -80°C for longer periods.[3]
-
-
Reagent Quality and Consistency:
-
Problem: Batch-to-batch variability in reagents such as radiolabeled GABA ([³H]GABA), cell culture media, or synaptosome preparations can significantly impact results.[4]
-
Solution: Use high-purity reagents and qualify new batches of critical reagents with a standard control compound. Ensure the specific activity of your radiolabeled substrate is consistent across experiments.
-
-
Assay Conditions:
-
Problem: Variations in incubation times, temperature, and substrate concentration can alter the outcome of the assay.[4] For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration.
-
Solution: Strictly adhere to a standardized protocol with consistent incubation times and temperatures. Use a substrate concentration at or near the Michaelis-Menten constant (Km) for the transporter to obtain comparable IC50 values.
-
-
Data Analysis:
-
Problem: Inconsistent data normalization and curve-fitting methods can introduce variability.
-
Solution: Normalize your data correctly, with the vehicle control representing 0% inhibition. Use a consistent non-linear regression model (e.g., four-parameter logistic) to fit the dose-response curve and calculate the IC50 value.[1]
-
Issue 2: Low Signal-to-Noise Ratio in Electrophysiology Recordings
Question: I am observing a low signal-to-noise ratio when recording GABAergic currents in the presence of Tiagabine. How can I improve my recordings?
Answer: A low signal-to-noise ratio can obscure the effects of Tiagabine on synaptic transmission. Several factors, from the recording setup to the health of the tissue, can contribute to this issue.
-
Baseline GABAergic Activity:
-
Problem: The endogenous GABAergic tone in your preparation might be too low to observe a significant effect of a GABA uptake inhibitor.
-
Solution: Consider applying a low concentration of exogenous GABA to establish a stable baseline current. This will provide a larger dynamic range to observe the potentiation of the GABAergic response by Tiagabine.
-
-
Drug Application and Washout:
-
Problem: Incomplete solution exchange can lead to an underestimation of the drug's effect and a slow, drifting baseline.
-
Solution: Ensure your perfusion system allows for rapid and complete solution exchange. Measure the exchange time of your system to confirm adequate application and washout periods.
-
-
Environmental Noise:
-
Problem: Electrical noise from nearby equipment can contaminate your recordings.
-
Solution: Ensure your recording setup is properly grounded and isolated from sources of electrical noise. Utilize a Faraday cage to shield your preparation.
-
Issue 3: Unexpected Excitatory Effects or Depolarizations
Question: I am observing unexpected depolarizations or excitatory effects after applying Tiagabine in my electrophysiology experiments. Is this a known phenomenon?
Answer: Yes, under certain experimental conditions, particularly with high-frequency stimulation of inhibitory pathways, Tiagabine has been reported to facilitate GABA-mediated depolarizing responses.[5][6]
-
Mechanism: This phenomenon is thought to be due to an accumulation of extracellular GABA, which can lead to a significant influx of chloride ions that, depending on the chloride equilibrium potential of the neuron, can cause depolarization.
-
Experimental Considerations: Be aware that this effect is more likely to be observed with protocols involving high-frequency stimulation. It is important to carefully control the stimulation parameters and interpret the results in the context of the experimental conditions. Despite facilitating these depolarizations, the overall effect of Tiagabine is generally an enhancement of synaptic inhibition.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, it increases the concentration and prolongs the action of GABA at the synapse, thereby enhancing GABAergic inhibitory neurotransmission.[7]
Q2: What are the recommended solvents and storage conditions for this compound? A2: this compound is soluble in DMSO (up to 100 mM), ethanol, and water (up to 50 mM).[2][8] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[8] Stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to one year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: What are the known degradation products of Tiagabine? A3: Under oxidative stress (e.g., in the presence of H₂O₂), Tiagabine can degrade into several products. The primary degradation pathway involves the oxidation of the double bond in the molecule, leading to dihydroxy, ketohydroxy, and ketone derivatives, as well as bisthiophene ketone.[1]
Q4: Can Tiagabine affect other neurotransmitter systems? A4: Tiagabine is highly selective for the GAT-1 transporter and has been shown to lack significant affinity for other neurotransmitter receptor binding sites or uptake sites.[9]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 20.6[4] | 50[8] |
| DMSO | 82[2] | 100[4] |
| Ethanol | 82[2] | Not Specified |
Table 2: Inhibitory Potency (IC50) of Tiagabine
| Preparation | IC50 (nM) |
| [³H]GABA uptake in Synaptosomes | 67[3] |
| [³H]GABA uptake in Neurons | 446[3] |
| [³H]GABA uptake in Glia | 182[3] |
Experimental Protocols
Protocol 1: In Vitro GABA Uptake Assay Using Synaptosomes
This protocol provides a general framework for measuring the inhibitory effect of Tiagabine on [³H]GABA uptake in synaptosomes prepared from rodent brain tissue.
I. Preparation of Synaptosomes from Rodent Brain [2][10]
-
Homogenization: Homogenize fresh or frozen brain tissue (e.g., cortex or hippocampus) in 10 volumes of ice-cold 0.32 M sucrose (B13894) buffer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Second Centrifugation: Centrifuge the supernatant at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspension: Gently resuspend the pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA).
II. [³H]GABA Uptake Assay [10]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Uptake: Synaptosomal suspension + vehicle (e.g., DMSO).
-
Non-specific Uptake: Synaptosomal suspension + a high concentration of a non-selective GABA uptake inhibitor (e.g., nipecotic acid).
-
Test Compound: Synaptosomal suspension + varying concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Uptake: Initiate the uptake reaction by adding [³H]GABA to each well at a final concentration near its Km for GAT-1.
-
Incubation: Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.
-
Terminate Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage inhibition for each concentration of Tiagabine relative to the vehicle control.
-
Plot the percentage inhibition against the log of the Tiagabine concentration and use non-linear regression to determine the IC50 value.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory nature of tiagabine-augmented GABAA receptor-mediated depolarizing responses in hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tigabine hydrochloride, an inhibitor of gamma-aminobutyric acid (GABA) uptake, induces cortical depolarizations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: In Vitro Cardiac Ion Channel Studies of Tiagabine Hydrochloride Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Tiagabine hydrochloride hydrate (B1144303) on cardiac ion channels in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary known effect of Tiagabine hydrochloride hydrate on cardiac ion channels based on preclinical studies?
A1: Preclinical research, including in silico molecular docking, isolated organ studies, and in vivo electrocardiogram (ECG) assessments, indicates that Tiagabine does not directly target key cardiac voltage-gated ion channels such as Kv11.1 (hERG), Nav1.5, and Cav1.2.[1][2] Tachycardia, a reported side effect in some patients, is not believed to be caused by a direct effect of Tiagabine on ventricular depolarization and repolarization.[1][2]
Q2: Have in vitro patch-clamp studies been conducted to determine the IC50 of Tiagabine on major cardiac ion channels?
A2: While comprehensive concentration-response data from in vitro patch-clamp studies on a wide panel of cardiac ion channels are not extensively available in published literature, one study on isolated rat aorta indicated that Tiagabine, at concentrations up to 30 µM, did not exhibit voltage-dependent calcium channel blocking properties.[3] The general consensus from available data is a lack of direct, significant inhibitory effect at clinically relevant concentrations.[1][2]
Q3: What are the therapeutic plasma concentrations of Tiagabine in patients?
A3: In clinical trials, trough plasma concentrations of Tiagabine in patients showing statistically significant efficacy ranged from less than 1 ng/mL to 234 ng/mL. The median concentration was 23.7 ng/mL, with the 10th and 90th percentiles being 5.4 ng/mL and 69.8 ng/mL, respectively. It is important to consider these concentrations when designing and interpreting in vitro experiments.
Q4: If Tiagabine does not directly block cardiac ion channels, what is the hypothesized mechanism for the observed tachycardia in some patients?
A4: The exact mechanism is not fully elucidated, but it is suggested to be an indirect effect, potentially related to its primary mechanism of action as a GABA reuptake inhibitor, which could modulate autonomic nervous system activity.[1] Further research is needed to fully understand the indirect cardiovascular effects of Tiagabine.
Q5: What is the Comprehensive in vitro Proarrhythmia Assay (CiPA) and how is it relevant to studying drugs like Tiagabine?
A5: The CiPA initiative is a new paradigm for cardiac safety testing that moves beyond a sole focus on the hERG channel. It proposes a more comprehensive assessment by evaluating the effects of a drug on multiple cardiac ion channels (including hERG, Nav1.5, and Cav1.2) and integrating this data into an in silico model of a human ventricular cardiomyocyte to predict proarrhythmic risk. For a compound like Tiagabine, where an indirect effect is suspected, a comprehensive CiPA-based assessment would be the recommended approach to confirm the lack of direct ion channel effects and investigate other potential mechanisms.
Troubleshooting Guide for In Vitro Cardiac Ion Channel Experiments
This guide addresses common issues that may be encountered during patch-clamp electrophysiology experiments to assess the effect of Tiagabine on cardiac ion channels.
| Problem | Potential Cause | Suggested Solution |
| No measurable effect of Tiagabine observed, even at high concentrations. | This is the expected outcome based on existing literature. Tiagabine is not known to be a potent cardiac ion channel blocker. | - Ensure your assay is sensitive to known blockers of the specific ion channel you are studying (positive control).- Verify the concentration and purity of your this compound solution.- Consider that the lack of a direct blocking effect is a valid and important scientific finding. |
| High variability in current amplitude between cells. | - Inconsistent cell health or passage number.- Variation in seal resistance.- Fluctuation in recording temperature. | - Use cells within a consistent and low passage number range.- Establish strict quality control criteria for seal resistance and access resistance.- Utilize a temperature-controlled recording chamber to maintain a stable physiological temperature. |
| "Rundown" of ionic current over the course of the experiment. | - This is a known issue, particularly for Cav1.2 channels, where the current amplitude decreases over time after establishing the whole-cell configuration. | - Allow for a stabilization period before applying the test compound.- Use a consistent timing protocol for all recordings.- In your analysis, normalize the current to the baseline before compound application and compare it to a vehicle control to account for rundown. |
| Difficulty achieving a stable gigaohm seal. | - Poor quality of recording pipettes.- Debris in the extracellular solution or on the cell surface.- Unhealthy cells. | - Use freshly pulled, fire-polished pipettes for each recording.- Filter all solutions and ensure the cell culture is free of debris.- Ensure cells are healthy and not overly confluent. |
| Electrical noise in the recordings. | - Improper grounding of the setup.- Interference from other electrical equipment.- Issues with the Ag/AgCl reference electrode. | - Check all grounding connections of the patch-clamp rig and Faraday cage.- Turn off any unnecessary nearby electrical equipment.- Ensure the reference electrode is properly chlorided and making good contact with the bath solution. |
Data Presentation
The following table summarizes the expected in vitro effects of this compound on key cardiac ion channels based on available literature.
| Ion Channel | Cell Line | Method | Key Findings | Reference |
| Kv11.1 (hERG) | Not specified in direct studies | In silico molecular docking | Did not bind to the hERG channel. | [1] |
| Nav1.5 | Not specified in direct studies | In silico molecular docking | Did not bind to the Nav1.5 channel. | [1] |
| Cav1.2 | Not specified in direct studies | In silico molecular docking | Did not bind to the Cav1.2 channel. | [1] |
| Voltage-gated Ca2+ channels | Rat aortic smooth muscle cells | Isolated organ bath | No significant blocking effect observed at concentrations up to 30 µM. | [3] |
Therapeutic Plasma Concentration: 5.4 - 69.8 ng/mL (approximately 14 - 186 nM)
Experimental Protocols
The following are detailed methodologies for key in vitro cardiac ion channel assays, based on best practices and regulatory guidelines. These protocols are intended as a template and may require optimization for specific laboratory conditions.
Manual Patch-Clamp Electrophysiology for hERG (Kv11.1) Current
-
Cell Line: HEK-293 cells stably expressing the hERG channel.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Recording Conditions:
-
Temperature: 35-37°C.
-
Pipette Resistance: 2-4 MΩ when filled with internal solution.
-
Seal Resistance: >1 GΩ.
-
Series Resistance Compensation: >80%.
-
-
Voltage Protocol:
-
Holding potential of -80 mV.
-
Depolarizing step to +20 mV for 2000 ms (B15284909) to activate and then inactivate the channels.
-
Repolarizing step to -50 mV for 2000 ms to elicit the characteristic hERG tail current.
-
This protocol is repeated at a frequency of 0.067 Hz (every 15 seconds).
-
-
Data Acquisition and Analysis:
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with the vehicle control for a set period.
-
Apply increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.
-
Measure the peak tail current at -50 mV.
-
Normalize the current inhibition to the vehicle control and plot against the drug concentration to determine the IC50 (if a response is observed).
-
A known hERG blocker (e.g., dofetilide) should be used as a positive control to validate the assay.
-
Automated Patch-Clamp Electrophysiology for Nav1.5 and Cav1.2 Currents
Automated patch-clamp systems can be used for higher throughput screening. The general principles are similar to manual patch-clamp, but the specific protocols will depend on the instrument manufacturer.
-
Cell Lines: CHO or HEK-293 cells stably expressing either Nav1.5 or Cav1.2 channels.
-
Solutions: Similar to those used for manual patch-clamp, but may be optimized for the specific automated platform.
-
Voltage Protocols:
-
Nav1.5 (Peak Current):
-
Holding potential of -100 mV.
-
Depolarizing step to -10 mV for 20 ms.
-
-
Cav1.2 (L-type Calcium Current):
-
Holding potential of -80 mV.
-
Depolarizing step to +10 mV for 200 ms.
-
-
-
Data Analysis: The software provided with the automated patch-clamp system is typically used for data acquisition and analysis of peak current inhibition to generate concentration-response curves. Known blockers for Nav1.5 (e.g., tetrodotoxin) and Cav1.2 (e.g., nifedipine) should be used as positive controls.
Mandatory Visualization
Caption: In Vitro Cardiac Ion Channel Screening Workflow.
Caption: Logical Framework for Tiagabine's Cardiac Safety Assessment.
References
- 1. Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 - PMC [pmc.ncbi.nlm.nih.gov]
Does Tiagabine hydrochloride hydrate cross the blood-brain barrier effectively in mice
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the blood-brain barrier (BBB) permeability of Tiagabine hydrochloride hydrate (B1144303) in mice.
Frequently Asked Questions (FAQs)
Q1: Does Tiagabine hydrochloride hydrate effectively cross the blood-brain barrier (BBB) in mice?
A: Yes, this compound effectively crosses the blood-brain barrier in mice.[1] It is a lipophilic compound designed to penetrate the central nervous system, unlike its more polar analogue, nipecotic acid.[1] Studies in mouse models of Huntington's disease have utilized Tiagabine specifically for its ability to cross the BBB and exert its effects in the brain.[1]
Q2: What is the mechanism of action of Tiagabine in the brain?
A: Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking GAT-1, Tiagabine reduces the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells. This increases the extracellular concentration of GABA, enhancing its inhibitory effects on neuronal activity.
Q3: What is the brain-to-plasma concentration ratio of Tiagabine in mice?
A: At an effective dose (ED50) of 0.4 mg/kg administered intraperitoneally to DBA/2 mice, the plasma concentration of Tiagabine was found to be 141 ng/mL, and the brain concentration was 46 ng/g.[2] This results in a brain-to-plasma ratio of approximately 0.33.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of Tiagabine in mice.
| Parameter | Value | Mouse Strain | Dosage | Reference |
| Brain Concentration | 46 ng/g | DBA/2 | 0.4 mg/kg, i.p. | [2] |
| Plasma Concentration | 141 ng/mL | DBA/2 | 0.4 mg/kg, i.p. | [2] |
| Brain-to-Plasma Ratio | ~0.33 | DBA/2 | 0.4 mg/kg, i.p. | [2] |
| Bioavailability | 92% | Not Specified | 20 mg/kg, oral | [2] |
| Half-life (t½) | 3.3 - 5.8 hours | Not Specified | Oral | [2] |
| Time to Peak Plasma Concentration (Tmax) | 10 minutes | Not Specified | 20 mg/kg, oral | [2] |
Experimental Protocols
Protocol for Determination of Tiagabine Concentration in Mouse Brain and Plasma by HPLC-MS/MS
This protocol provides a general framework for quantifying Tiagabine in mouse tissues. Specific parameters may require optimization.
1. Animal Dosing and Sample Collection:
-
Administer this compound to mice at the desired dose and route (e.g., intraperitoneal injection).
-
At predetermined time points, euthanize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Perfuse the brain with phosphate-buffered saline (PBS) to remove remaining blood.
-
Harvest the brain and store both plasma (obtained by centrifuging the blood) and brain tissue at -80°C until analysis.
2. Sample Preparation:
-
Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and vortex thoroughly.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Brain Tissue:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., PBS).
-
Use an aliquot of the brain homogenate for extraction following the same protein precipitation procedure as for plasma.
-
3. HPLC-MS/MS Analysis:
-
Use a suitable HPLC column (e.g., C18) for separation.
-
The mobile phase will typically consist of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect and quantify Tiagabine and the internal standard.
-
Develop a standard curve using known concentrations of Tiagabine to quantify the concentrations in the experimental samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in brain or plasma concentrations between animals. | - Inconsistent drug formulation or administration. - Animal-related factors such as stress or underlying health issues. | - Ensure consistent and accurate preparation and administration of the drug solution. - Acclimate animals properly before the experiment and monitor their health status. |
| Low or no detectable Tiagabine in brain tissue. | - Ineffective BBB penetration at the administered dose. - Rapid metabolism of the drug. - Issues with the extraction or analytical method. | - Consider a dose-response study to determine the optimal dose. - Collect samples at earlier time points. - Validate the extraction and analytical methods with spiked samples. |
| Contamination of brain tissue with blood. | - Incomplete perfusion of the brain before harvesting. | - Ensure thorough perfusion with PBS until the liver is pale. |
| Poor recovery of Tiagabine during sample extraction. | - Suboptimal extraction solvent or pH. | - Test different protein precipitation solvents and pH conditions to optimize recovery. |
| Matrix effects in HPLC-MS/MS analysis. | - Interference from endogenous components in plasma or brain homogenate. | - Use a stable isotope-labeled internal standard. - Optimize the chromatographic separation to separate Tiagabine from interfering substances. |
Visualizations
Signaling Pathway: Mechanism of Action of Tiagabine
Caption: Mechanism of action of Tiagabine at the GABAergic synapse.
Experimental Workflow: Quantifying Tiagabine in Mouse Brain
Caption: Workflow for assessing Tiagabine concentration in mouse brain tissue.
References
Addressing behavioral adverse events of Tiagabine in rodent models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing tiagabine (B1662831) in rodent models. The information is tailored to address common behavioral adverse events and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tiagabine?
Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking GAT-1, tiagabine reduces the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells.[1][2] This leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission, which is the primary inhibitory signaling pathway in the central nervous system.[1][2]
Q2: What are the expected therapeutic effects of tiagabine in rodent models?
In rodent models, tiagabine has demonstrated efficacy as an anticonvulsant, particularly against partial and tonic-clonic seizures.[3][4] It is also effective in models of anxiety, showing anxiolytic properties.[5][6]
Q3: What are the most common behavioral adverse events observed with tiagabine in rodents?
Common dose-dependent adverse effects include sedation, cognitive impairment, and motor coordination deficits.[7] Paradoxically, at higher doses or in specific seizure models (like absence seizures), tiagabine can have pro-convulsant effects.[7][8]
Troubleshooting Guides
Issue 1: Excessive Sedation and Reduced Locomotor Activity
Symptoms:
-
Decreased movement in the open field test.
-
Reduced number of entries into the arms of the elevated plus maze.
-
Lethargy and reduced exploration of the environment.
Potential Causes:
-
High Dose: Tiagabine's sedative effects are dose-dependent.
-
Animal Strain Sensitivity: Certain rodent strains may be more susceptible to the sedative effects.
-
Interaction with other compounds: Co-administration of other CNS depressants can potentiate sedation.
Troubleshooting Steps:
-
Dose Adjustment: Refer to the dose-response tables below. Start with a lower dose and titrate up to the desired therapeutic effect while monitoring for sedation.
-
Control for Motor Impairment: Use a rotarod test to quantify motor coordination deficits and distinguish sedation from specific motor impairment.
-
Acclimation: Ensure adequate acclimation of the animals to the testing environment to minimize stress-induced hypoactivity.
Issue 2: Observation of Seizures or Pro-convulsant Activity
Symptoms:
-
Increased seizure frequency or severity in a seizure model.
-
Spontaneous seizures in non-epileptic animals.
-
Myoclonus or spike-wave discharges on EEG.[8]
Potential Causes:
-
High Doses: A U-shaped dose-response curve has been observed, with higher doses of tiagabine sometimes failing to block seizures or even exacerbating them.[7]
-
Seizure Model: Tiagabine can worsen absence-like spike-wave discharges in genetic absence epilepsy models like WAG/Rij rats.[8]
-
Rapid Dose Escalation: Rapidly increasing the dose may lead to pro-convulsant effects.
Troubleshooting Steps:
-
Review the Seizure Model: Ensure that tiagabine is appropriate for the specific seizure model being used. It is generally more effective for partial and tonic-clonic seizures.[3]
-
Dose-Response Study: Conduct a thorough dose-response study to identify the optimal therapeutic window for your model, paying close attention to the possibility of a U-shaped curve.[7]
-
Slower Titration: Implement a slower dose escalation schedule to allow for adaptation.
Issue 3: Cognitive Impairment in Behavioral Tasks
Symptoms:
-
Poor performance in memory tasks such as the Morris water maze or passive avoidance tests.[7][9]
-
Difficulty in learning new tasks.
Potential Causes:
-
Dose-Dependent Effects: Cognitive impairment is a known side effect of tiagabine, particularly at higher doses.[7]
-
Sedation Interference: The sedative effects of tiagabine can confound the interpretation of cognitive tests.
Troubleshooting Steps:
-
Dose Optimization: Determine the lowest effective dose for the desired therapeutic effect to minimize cognitive side effects.
-
Test Selection: Choose cognitive tests that are less sensitive to motor impairments.
-
Control Groups: Include appropriate control groups to differentiate between cognitive deficits and sedation-induced performance reduction.
Quantitative Data Summary
Table 1: Anticonvulsant Efficacy of Tiagabine in Rodent Models
| Seizure Model | Animal | Route | ED50 (mg/kg) | Reference |
| Pentylenetetrazol (PTZ) - tonic | Mouse | i.p. | 2 µmol/kg | [3] |
| DMCM-induced convulsions | Mouse | i.p. | 2 µmol/kg | [3] |
| Sound-induced seizures (DBA/2) | Mouse | i.p. | 1 µmol/kg | [3] |
| Amygdala-kindled seizures | Rat | i.p. | 36 µmol/kg | [3] |
| PTZ-induced seizures (chronic) | Mouse | - | 2 mg/kg | [5][6] |
| Perforant pathway stimulation | Rat | s.c. | 50 mg/kg/day | [9] |
Table 2: Doses of Tiagabine Associated with Behavioral Adverse Events in Rodents
| Adverse Event | Animal | Route | Dose (mg/kg) | Reference |
| Cognitive Impairment | Mouse | i.p. | 3 - 10 | [7] |
| Exacerbation of Spike-Wave Discharges | Rat | - | 3 - 10 | [8] |
| Hyperlocomotion Attenuation | Rat | - | 12 mg/kg/day | [10] |
| U-shaped dose-response (seizures) | Mouse | i.p. | 30 - 100 | [7] |
Experimental Protocols
Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (e.g., 50x50x40 cm) with the floor divided into a central and a peripheral zone.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a set period (typically 5-10 minutes) using a video tracking system.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Elevated Plus Maze
Objective: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Rotarod Test
Objective: To assess motor coordination and balance.
Methodology:
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Train the animals on the rotarod for a few trials before the actual test.
-
On the test day, place the animal on the rotating rod.
-
Record the latency to fall off the rod.
-
-
Parameters Measured:
-
The time the animal remains on the rod. A decrease in latency to fall indicates motor impairment.
-
Visualizations
Caption: Tiagabine's Mechanism of Action in the GABAergic Synapse.
Caption: Workflow for Behavioral Testing with Tiagabine in Rodents.
Caption: Troubleshooting Logic for Tiagabine-Induced Adverse Events.
References
- 1. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Effects of the GABA-uptake inhibitor tiagabine on electroencephalogram, spike-wave discharges and behaviour of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiagabine prevents seizures, neuronal damage and memory impairment in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tiagabine treatment is associated with neurochemical, immune and behavioural alterations in the olfactory bulbectomized rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tiagabine Hydrochloride Hydrate in Oral Suspension for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and preparation of tiagabine (B1662831) hydrochloride hydrate (B1144303) oral suspensions for animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for preparing a tiagabine hydrochloride oral suspension for animal studies?
A1: Based on published stability studies, two commonly used vehicles for extemporaneously prepared tiagabine oral suspensions are:
-
A 1:6 mixture of 1% methylcellulose (B11928114) and Simple Syrup, NF.[1]
These vehicles have been shown to provide stable suspensions for several weeks. The choice of vehicle may depend on the required concentration, desired viscosity for oral gavage, and the specific animal model being used.
Q2: How should tiagabine hydrochloride tablets be prepared for suspension?
A2: To prepare a suspension from tablets, the tablets should be thoroughly pulverized into a fine powder using a mortar and pestle.[3][4][5] For ease of suspension, the powder can be wetted with a small amount of the vehicle to form a smooth paste before the remaining vehicle is added geometrically with thorough mixing.[3][5]
Q3: What is the expected stability of a tiagabine hydrochloride oral suspension?
A3: The stability of the suspension is dependent on the vehicle, concentration, and storage temperature. For a 1 mg/mL suspension, stability of up to 91 days at 4°C and 42-70 days at 25°C has been reported.[1] Higher concentrations, such as 6 mg/mL in Ora-Plus®:Ora-Sweet®, have been found to be stable for up to 61 days at both refrigerated (3-5°C) and room temperature (23-25°C).[2] It is crucial to refer to specific stability data for the concentration and vehicle system you are using.
Q4: What are the signs of degradation or instability in a tiagabine suspension?
A4: While no changes in pH or physical appearance were noted in some stability studies[1], one study did report a slight discoloration (from blue to gray) in suspensions stored at room temperature after 30 days, though this was not attributed to tiagabine degradation.[2] Any significant changes in color, odor, viscosity, or the presence of precipitation should be considered signs of potential instability. The primary degradation pathway for tiagabine is oxidative.[6][7]
Q5: How should the prepared tiagabine suspension be stored?
A5: For optimal stability, it is recommended to store the suspension in tight, light-resistant containers, such as amber plastic or glass bottles.[3][4][5] Refrigeration at 4°C generally provides longer stability compared to room temperature storage.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or settling of the drug | Inadequate suspension, improper vehicle, or storage conditions. | Ensure the suspension is shaken well before each use. Consider using a thixotropic vehicle like Ora-Plus® which helps to keep the drug particles suspended. Verify that the storage temperature is within the recommended range. |
| Difficulty in administration via oral gavage | High viscosity of the suspension. | The viscosity can be adjusted by altering the ratio of the suspending agent to the syrup or by selecting a different vehicle system. However, any modification to the formulation will require re-evaluation of its stability. |
| Inconsistent dosing | Non-uniform drug distribution in the suspension. | It is critical to shake the suspension vigorously before drawing each dose to ensure a homogenous mixture. A well-formulated suspension with an appropriate suspending agent will minimize settling. |
| Clogging of the gavage needle | Large particle size of the crushed tablets. | Ensure that the tablets are crushed to a very fine powder. Sieving the powder before suspension may help to ensure a uniform particle size. |
Stability Data Summary
The following tables summarize the stability of extemporaneously compounded tiagabine hydrochloride oral suspensions from published studies.
Table 1: Stability of 1 mg/mL Tiagabine Hydrochloride Oral Suspension [1]
| Vehicle | Storage Temperature | Duration of Stability (>95% Initial Concentration) | Duration of Stability (>90% Initial Concentration) |
| 1:1 Ora-Plus®:Ora-Sweet® | 4°C | 91 days | - |
| 1:1 Ora-Plus®:Ora-Sweet® | 25°C | - | 70 days |
| 1:6 1% Methylcellulose:Simple Syrup, NF | 4°C | 91 days | - |
| 1:6 1% Methylcellulose:Simple Syrup, NF | 25°C | - | 42 days |
Table 2: Stability of 2 mg/mL and 6 mg/mL Tiagabine Hydrochloride Oral Suspension in 1:1 Ora-Plus®:Ora-Sweet® [2]
| Concentration | Storage Temperature | Duration of Stability (>90% Initial Concentration) |
| 2 mg/mL | 23-25°C | 61 days |
| 2 mg/mL | 3-5°C | 40 days |
| 6 mg/mL | 23-25°C | 61 days |
| 6 mg/mL | 3-5°C | 61 days |
Experimental Protocols
Protocol 1: Preparation of Tiagabine Hydrochloride Oral Suspension (1 mg/mL) [4][5]
Materials:
-
Tiagabine hydrochloride tablets
-
Vehicle (e.g., 1:1 mixture of Ora-Plus® and Ora-Sweet®)
-
Mortar and pestle
-
Graduated cylinder
-
Spatula
-
Amber storage bottles
Procedure:
-
Calculate the required number of tiagabine tablets and the total volume of the vehicle.
-
In a mortar, crush the tablets to a fine, uniform powder.
-
Add a small amount of the vehicle to the powder and levigate to form a smooth paste.
-
Geometrically add the remaining vehicle, mixing well after each addition.
-
Transfer the suspension to a graduated cylinder and add vehicle to the final desired volume.
-
Mix the final suspension thoroughly.
-
Transfer the suspension to an amber bottle for storage.
-
Label the bottle with the drug name, concentration, preparation date, and beyond-use date.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method [1][2][4]
This is a representative HPLC method for determining the concentration of tiagabine in an oral suspension.
Instrumentation:
-
HPLC system with a pump, autosampler, and variable wavelength UV detector.
-
Zorbax CN column (3.0 x 150 mm) or equivalent reverse-phase column.
Mobile Phase:
-
A mixture of 50% 5 mM octane-sulfonic acid and 50% acetonitrile.
-
The mobile phase should be filtered and degassed before use.
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min
-
Detector wavelength: 240 nm
-
Injection volume: 10 µL
-
Column temperature: Ambient
-
Approximate retention time for tiagabine: 3.2 minutes
Forced Degradation Study: To ensure the method is stability-indicating, forced degradation of a tiagabine solution should be performed under acidic (e.g., 2 M HCl), basic (e.g., 2 M NaOH), and oxidative (e.g., 0.03% H₂O₂) conditions at an elevated temperature (e.g., 60°C). The HPLC method should be able to resolve the intact tiagabine peak from any degradation product peaks.
Visualizations
Caption: Workflow for Preparation and Stability Analysis of Tiagabine Oral Suspension.
References
- 1. Stability of tiagabine in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of two concentrations of tiagabine in an extemporaneously compounded suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. medscape.com [medscape.com]
- 5. nationwidechildrens.org [nationwidechildrens.org]
- 6. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tiagabine Hydrochloride Hydrate Seizure Threshold Testing
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to minimize variability in seizure threshold testing using Tiagabine (B1662831) Hydrochloride Hydrate.
Frequently Asked Questions (FAQs)
Q1: What is Tiagabine Hydrochloride Hydrate and how does it affect seizure threshold?
Tiagabine hydrochloride is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor.[1] Its primary mechanism of action is the inhibition of the GABA transporter 1 (GAT-1), which is responsible for clearing GABA from the synaptic cleft. By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, the major inhibitory neurotransmitter in the central nervous system.[2][3] This enhancement of GABAergic inhibition raises the seizure threshold, making the brain less susceptible to seizure-inducing stimuli.[4]
Q2: Which animal models are commonly used to test the effect of tiagabine on seizure threshold?
The pentylenetetrazol (PTZ)-induced seizure model is frequently used to evaluate the anticonvulsant effects of tiagabine.[5][6] In this model, PTZ, a GABA-A receptor antagonist, is administered to induce seizures, and the ability of tiagabine to increase the dose of PTZ required to elicit a seizure (the seizure threshold) is measured.[7][8] Other models where tiagabine has shown efficacy include the DMCM-induced seizure model, audiogenic seizures in DBA/2 mice and genetically epilepsy-prone rats (GEPRs), and the amygdala-kindled seizure model.[9][10]
Q3: What is a typical effective dose range for tiagabine in rodent seizure threshold models?
The effective dose of tiagabine can vary depending on the specific model, rodent strain, and seizure endpoint being measured. In mice, intraperitoneally (i.p.) administered tiagabine has an ED50 (the dose effective in 50% of animals) of approximately 2 µmol/kg for antagonizing PTZ-induced tonic convulsions and 5 µmol/kg for clonic convulsions.[5] In a PTZ-kindling model in mice, doses of 0.5, 1, and 2 mg/kg have been used.[11][12] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
Tiagabine hydrochloride is soluble in water, DMSO, and ethanol.[1][13] For oral administration, it can be dissolved in distilled water.[11] For intraperitoneal injections, a stock solution can be made in DMSO and then further diluted. A common in vivo formulation involves creating a suspension with vehicles like carboxymethylcellulose sodium (CMC-NA).[1] One detailed method for preparing a solution for in vivo use is to first dissolve tiagabine hydrochloride in DMSO, then mix with PEG300 and Tween80, and finally add distilled water.[1] It is recommended to use fresh DMSO as its moisture-absorbing properties can reduce solubility.[1]
Q5: What are the main sources of variability in seizure threshold testing?
Variability in seizure threshold testing can arise from several factors:
-
Biological Factors: Animal strain, age, sex, and genetic background can all influence an animal's baseline seizure threshold and response to drugs.[14]
-
Environmental Factors: Housing conditions (e.g., individual vs. group housing), diet, and light-dark cycles can impact stress levels and circadian rhythms, which in turn can affect seizure susceptibility.
-
Procedural Factors: Inconsistencies in drug administration (route, volume, timing), handling of animals, and the method of seizure induction (e.g., PTZ infusion rate) can introduce significant variability. The time of day of drug administration can also be a factor, as tiagabine's efficacy has been shown to be influenced by circadian rhythms.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in baseline seizure threshold across animals. | 1. Inconsistent animal characteristics (age, weight, strain).2. Environmental stressors.3. Inconsistent handling and experimental procedures. | 1. Use animals of the same strain, sex, and a narrow age and weight range.2. Acclimatize animals to the housing and testing environment for at least one week.3. Standardize all procedures, including animal handling, injection timing, and observation periods. |
| Tiagabine does not show a dose-dependent increase in seizure threshold. | 1. Biphasic dose-response curve: Higher doses of tiagabine can be less effective.[9][10]2. Incorrect dose range tested.3. Issues with drug formulation or administration. | 1. Test a wider range of doses, including lower doses, to fully characterize the dose-response relationship.2. Conduct a pilot study with a broad range of doses to identify the effective range.3. Ensure proper dissolution and administration of tiagabine. Prepare fresh solutions for each experiment. |
| Unexpectedly low or high seizure threshold in the control group. | 1. The subconvulsive dose of the chemoconvulsant (e.g., PTZ) may not be appropriate for the specific animal strain or conditions.[14]2. Stress during the experiment. | 1. Perform a dose-finding study for the chemoconvulsant to establish the correct dose that produces a consistent subconvulsive response in your specific animal population.2. Minimize animal stress by handling them gently and acclimatizing them to the experimental setup. |
| Inconsistent results between different experimental days. | 1. Circadian rhythm effects on drug efficacy.[15]2. Variations in environmental conditions (e.g., temperature, lighting). | 1. Conduct experiments at the same time of day to minimize the impact of circadian variations.2. Maintain consistent environmental conditions in the testing room. |
| Tiagabine appears to have a pro-convulsant effect. | 1. While tiagabine is an anticonvulsant, in some specific contexts or at very high doses, drugs that modulate the GABAergic system can have complex effects.[3] | 1. Carefully review the dose being used. A biphasic dose-response has been observed where higher doses are less effective.[9][10]2. Ensure the correct drug is being used and that the formulation is accurate. |
Data Presentation
Table 1: Preclinical Anticonvulsant Profile of Tiagabine (i.p. administration)
| Seizure Model | Animal | ED50 | Reference |
| PTZ-induced tonic convulsions | Mouse | 2 µmol/kg | [5] |
| PTZ-induced clonic convulsions | Mouse | 5 µmol/kg | [5] |
| DMCM-induced seizures | Mouse | 2 µmol/kg | [5] |
| Sound-induced seizures | DBA/2 Mouse | 1 µmol/kg | [5] |
| Amygdala-kindled focal seizures | Rat | 36 µmol/kg | [5] |
ED50: The dose of a drug that produces a therapeutic effect in 50% of the population.
Table 2: Dosing Regimen for Tiagabine in a PTZ-Kindling Model
| Parameter | Value | Reference |
| Animal Model | Male BALB/c mice | [11][12] |
| Tiagabine Doses | 0.5, 1, and 2 mg/kg | [11][12] |
| Administration Route | Intraperitoneal (i.p.) | [11][12] |
| Dosing Schedule | Daily for 21 days | [11][12] |
| PTZ Administration | 40 mg/kg every other day | [11][12] |
Experimental Protocols
Detailed Methodology for Pentylenetetrazol (PTZ) Seizure Threshold Test in Mice
This protocol is a synthesized example and should be adapted and optimized for specific laboratory conditions and research questions.
1. Materials and Reagents:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle for Tiagabine (e.g., sterile water, 0.9% saline, or a DMSO-based vehicle)
-
Vehicle for PTZ (e.g., 0.9% saline)
-
Male albino Swiss mice (or other appropriate strain), 20-25g
2. Animal Preparation and Acclimatization:
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Provide free access to food and water.
-
On the day of the experiment, weigh each animal and randomly assign them to treatment groups (vehicle control, and at least 3 doses of tiagabine). A group size of 8-10 animals is recommended.
3. Drug Preparation:
-
Prepare a stock solution of this compound. For example, dissolve in a small amount of DMSO and then dilute with saline to the final concentration. Ensure the final DMSO concentration is low and consistent across all groups.
-
Prepare a solution of PTZ in 0.9% saline. The concentration should be such that the desired dose can be administered in a volume of 10 ml/kg.
4. Experimental Procedure:
-
Administer the vehicle or the selected doses of tiagabine via the desired route (e.g., intraperitoneally, i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes, which should be established in pilot studies to coincide with peak drug effect), administer PTZ subcutaneously (s.c.) at a dose known to induce clonic seizures in approximately 97% of animals (CD97), for example, 100 mg/kg for albino Swiss mice.[6]
-
Immediately after PTZ injection, place each mouse in an individual observation cage.
-
Observe the animals continuously for the next 30 minutes for the presence of seizures.
5. Seizure Scoring and Data Analysis:
-
Record the latency to the first clonic seizure and the presence or absence of tonic-clonic seizures.
-
A common endpoint is the protection from clonic seizures. An animal is considered protected if no clonic seizure is observed within the 30-minute observation period.
-
Calculate the percentage of animals protected in each group.
-
Determine the ED50 of tiagabine using probit analysis or other appropriate statistical methods.
Mandatory Visualization
Caption: Mechanism of action of Tiagabine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 3. GABAergic Synchronization in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of tiagabine with valproate in the mouse pentylenetetrazole-induced seizure model: an isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GABAergic System and Endocannabinoids in Epilepsy and Seizures: What Can We Expect from Plant Oils? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Investigating Tiagabine-Induced Tachycardia in In Vivo Experiments
Welcome to the technical support center for researchers investigating the potential for tiagabine-induced tachycardia in in vivo experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Is tachycardia a known side effect of tiagabine (B1662831)?
Yes, tachycardia is a reported non-neurological adverse effect of tiagabine in humans, occurring in approximately 1.0% of patients.[1] However, data from in vivo animal studies have shown variable results, with some studies reporting a decrease or no significant change in heart rate.
Q2: What is the proposed mechanism for tiagabine's effect on heart rate?
The leading hypothesis is that tiagabine's effect on heart rate is not a direct cardiac effect but is mediated through its action on the central nervous system. Tiagabine is a selective GABA reuptake inhibitor (GAT-1 inhibitor), which increases the concentration of GABA in the synaptic cleft.[2] This enhanced GABAergic signaling in specific brain regions that regulate cardiovascular function, such as the caudal ventrolateral medulla and the nucleus ambiguus, is thought to modulate autonomic outflow to the heart, potentially leading to changes in heart rate.[3][4]
Q3: Why are the results from in vivo animal studies on tiagabine and heart rate inconsistent?
The variability in heart rate responses to tiagabine in animal studies can be attributed to several factors, including:
-
Anesthesia: The type and depth of anesthesia can significantly influence cardiovascular parameters and their response to GABAergic drugs.[4]
-
Animal Strain and Species: Different rodent strains or other animal species may have variations in their cardiovascular response to tiagabine.
-
Route and Dose of Administration: The method of drug delivery (e.g., intravenous, intraperitoneal) and the dosage used can lead to different pharmacokinetic and pharmacodynamic profiles, resulting in varied heart rate effects.
-
Conscious vs. Anesthetized Models: Experiments conducted in conscious, freely moving animals using telemetry are more likely to reflect physiological responses without the confounding effects of anesthetics.[4]
Troubleshooting Guide
Encountering unexpected or variable results in your in vivo experiments is not uncommon. This guide provides potential explanations and solutions for common issues.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Observed bradycardia instead of tachycardia | High dose of tiagabine: Some studies have reported a decrease in heart rate at higher doses, potentially due to complex central and peripheral interactions or as a reflex to blood pressure changes. | - Conduct a dose-response study to determine the full cardiovascular profile of tiagabine in your model.- Consider that the effect may not be linear. |
| Anesthetic effects: Certain anesthetics can suppress heart rate and alter autonomic tone, masking or reversing the effects of tiagabine. | - If possible, use conscious animal models with telemetry for cardiovascular monitoring.- If anesthesia is necessary, choose an agent with minimal cardiovascular effects and maintain a consistent level of anesthesia throughout the experiment. | |
| High variability in heart rate data between animals | Inconsistent experimental conditions: Variations in animal handling, surgical procedures, recovery time, and environmental stressors can all contribute to data variability. | - Standardize all experimental procedures, including animal handling, surgical implantation of monitoring devices, and drug administration techniques.- Allow for an adequate acclimation and recovery period after surgery before starting experiments. |
| Underlying physiological differences: Individual animal differences in autonomic tone can lead to varied responses. | - Ensure a sufficiently large sample size to account for biological variability.- Use appropriate statistical methods to analyze the data and identify outliers. | |
| No significant change in heart rate observed | Sub-threshold dose: The dose of tiagabine used may not be sufficient to elicit a cardiovascular response in your specific experimental model. | - Review the literature for effective dose ranges in similar studies.- Perform a pilot dose-escalation study to identify an effective dose. |
| Route of administration: The bioavailability and central nervous system penetration of tiagabine can vary with the route of administration. | - Consider the pharmacokinetic properties of tiagabine when choosing the route of administration to ensure adequate brain exposure. |
Data Presentation
The following tables summarize quantitative data from in vivo studies on the effects of tiagabine on heart rate and blood pressure in rats.
Table 1: Effect of Tiagabine on Heart Rate in Anesthetized Rats
| Dose and Route | Animal Model | Anesthesia | Change in Heart Rate | Source |
| 100 mg/kg i.p. | Wistar Rats | Thiopental (75 mg/kg i.p.) | -6.9% (not statistically significant) | [1] |
| 0.1 mg/kg i.v. | Pentobarbital-anesthetized rats | Pentobarbital | No effect | [5] |
| 1 mg/kg i.v. | Pentobarbital-anesthetized rats | Pentobarbital | No effect | [5] |
| 10 mg/kg i.v. | Pentobarbital-anesthetized rats | Pentobarbital | Decrease | [5] |
Table 2: Effect of Tiagabine on Blood Pressure in Anesthetized Rats
| Dose and Route | Animal Model | Anesthesia | Change in Blood Pressure | Source |
| 0.1 mg/kg i.v. | Pentobarbital-anesthetized rats | Pentobarbital | No effect | [5] |
| 1 mg/kg i.v. | Pentobarbital-anesthetized rats | Pentobarbital | No effect | [5] |
| 10 mg/kg i.v. | Pentobarbital-anesthetized rats | Pentobarbital | Acute, short-lasting hypotension followed by an increase | [5] |
Experimental Protocols
Key Experiment: In Vivo Cardiovascular Monitoring in Conscious Rats via Telemetry
This protocol outlines a general procedure for the continuous monitoring of electrocardiogram (ECG) and blood pressure in conscious, freely moving rats following the administration of tiagabine.
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (250-350g).
2. Surgical Implantation of Telemetry Device:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a telemetry transmitter (e.g., for simultaneous ECG and blood pressure recording) into the peritoneal cavity.
-
Place the blood pressure catheter in the abdominal aorta and secure the ECG leads in a lead II configuration.
-
Allow a recovery period of at least one week post-surgery to ensure the animal has returned to its normal physiological state.
3. Drug Administration:
-
Dissolve tiagabine hydrochloride in a suitable vehicle (e.g., sterile saline).
-
Administer tiagabine via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion via a previously implanted catheter).
-
Administer the vehicle to a control group of animals.
4. Data Acquisition:
-
House the rats individually in cages placed on telemetry receivers.
-
Record baseline cardiovascular parameters (ECG, heart rate, blood pressure) for a sufficient period before drug administration to establish a stable baseline.
-
Continuously record data for a predetermined duration after drug administration to capture the full time-course of the cardiovascular response.
5. Data Analysis:
-
Analyze the collected data to determine changes in heart rate, blood pressure, and ECG intervals at various time points post-dosing.
-
Compare the responses in the tiagabine-treated group to the vehicle-treated control group using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed central mechanism of tiagabine-induced tachycardia.
Experimental Workflow
Caption: In vivo cardiovascular monitoring workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of GABA system activating drugs injected into the caudal ventrolateral medulla of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central and Peripheral GABAA Receptor Regulation of the Heart Rate Depends on the Conscious State of the Animal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Analysis of Tiagabine Hydrochloride Hydrate and Gabapentin in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent anti-seizure medications, Tiagabine (B1662831) hydrochloride hydrate (B1144303) and Gabapentin (B195806), in established preclinical seizure models. The information presented is supported by experimental data to assist researchers in evaluating these compounds for further investigation and development.
Mechanism of Action: A Tale of Two GABAergics
While both Tiagabine and Gabapentin exert their anticonvulsant effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, their specific mechanisms of action differ significantly.
Tiagabine Hydrochloride Hydrate is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking GAT-1, Tiagabine reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[3] This leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission and prolonging inhibitory postsynaptic potentials.[1][2]
Gabapentin , a structural analog of GABA, does not act directly on GABA receptors.[4] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[4][5] This interaction is thought to reduce the release of excitatory neurotransmitters, such as glutamate.[5] Additionally, some evidence suggests that Gabapentin may increase GABA synthesis and non-synaptic GABA responses.[4]
Quantitative Efficacy in Seizure Models
The anticonvulsant potency of Tiagabine and Gabapentin has been evaluated in various rodent models of seizures, primarily the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the PTZ test is a model for absence and myoclonic seizures.[6]
The following table summarizes the median effective dose (ED50) of each compound required to protect against seizures in these models. A lower ED50 value indicates higher potency.
| Compound | Seizure Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Maximal Electroshock (MES) - tonic convulsions | Mouse | i.p. | Inactive | [7] |
| Pentylenetetrazol (PTZ) - tonic convulsions | Mouse | i.p. | 0.75 | [7] | |
| Pentylenetetrazol (PTZ) - clonic convulsions | Mouse | i.p. | 1.9 | [7] | |
| Pentylenetetrazol (PTZ) - clonic convulsions | Mouse | i.p. | 0.9 | [8] | |
| Gabapentin | Maximal Electroshock (MES) - tonic convulsions | Mouse | i.p. | Inactive | [7] |
| Pentylenetetrazol (PTZ) - tonic convulsions | Mouse | i.p. | 31 | [7] | |
| Pentylenetetrazol (PTZ) - clonic convulsions | Mouse | i.p. | 199.3 | [8] |
i.p. = intraperitoneal
Data from these studies indicate that Tiagabine is significantly more potent than Gabapentin in the PTZ-induced seizure models.[7][8] Notably, both compounds were found to be inactive in protecting against the tonic extensor phase of the MES test, suggesting a more targeted efficacy towards seizures mediated by the GABAergic system rather than those involving generalized seizure spread.[7]
Another study using the maximal electroshock seizure threshold (MEST) test, which determines the dose required to increase the seizure threshold by a certain percentage, found the threshold-increasing dose 20 (TID20) for Tiagabine to be 4.3 mg/kg and for Gabapentin to be 70 mg/kg, further highlighting the higher potency of Tiagabine.[8]
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[9]
Apparatus:
-
An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Animals (typically mice or rats) are acclimatized to the laboratory environment.[10]
-
The test compound or vehicle is administered via the desired route (e.g., intraperitoneal, oral).[10]
-
At the time of expected peak effect of the compound, a drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the animal to minimize discomfort, followed by a drop of saline to ensure good electrical contact.[9]
-
Corneal electrodes are placed on the eyes of the animal.[9]
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[9]
-
The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hindlimbs.[9]
-
The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the animal is protected by the test compound.[9]
-
The ED50, the dose that protects 50% of the animals, is then calculated.[9]
Pentylenetetrazol (PTZ) Test
The PTZ test is a chemoconvulsant model used to identify compounds effective against absence and myoclonic seizures.[11] PTZ is a GABA-A receptor antagonist.[12]
Apparatus:
-
Observation chambers for individual animals.
Procedure:
-
Animals are acclimatized to the laboratory environment.
-
The test compound or vehicle is administered.
-
At the time of expected peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is administered subcutaneously (s.c.).[11]
-
Animals are placed in individual observation chambers and observed for a set period (typically 30 minutes).[11]
-
The primary endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 3-5 seconds.[11] An animal that does not exhibit this clonic seizure is considered protected.[11]
-
Some protocols also score the severity of the seizures based on a rating scale.
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.[11]
Visualizing the Mechanisms and Workflow
To further elucidate the distinct actions of Tiagabine and Gabapentin and the experimental process, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Gabapentin.
Caption: General Experimental Workflow for Anticonvulsant Screening.
References
- 1. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 2. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isobolographic profile of interactions between tiagabine and gabapentin: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In-Vitro Analysis of Tiagabine Hydrochloride Hydrate and Other GAT-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in-vitro comparison of Tiagabine hydrochloride hydrate (B1144303) with other prominent GABA Transporter 1 (GAT-1) inhibitors. The following sections detail the comparative potency and selectivity, the experimental protocols for assessing inhibitor activity, and the signaling pathways influenced by GAT-1 inhibition.
Comparative Analysis of In-Vitro Efficacy and Selectivity
Tiagabine is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] Its primary mechanism of action involves blocking the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of this inhibitory neurotransmitter and enhancing GABAergic signaling. In comparative in-vitro studies, Tiagabine consistently demonstrates high affinity for GAT-1 with minimal activity at other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1) and other neurotransmitter receptors.[3]
Other notable GAT-1 inhibitors, including SK&F 89976-A, NNC-711, and CI-966, also exhibit high selectivity for GAT-1.[2] The table below summarizes the in-vitro inhibitory potencies (IC50 values) of Tiagabine and these other GAT-1 inhibitors against the four cloned human GABA transporters. This data highlights the superior selectivity profile of these compounds for GAT-1.
| Compound | hGAT-1 IC50 (µM) | hGAT-2 IC50 (µM) | hGAT-3 IC50 (µM) | hBGT-1 IC50 (µM) |
| Tiagabine | 0.07[1] | >100 | >100 | >100 |
| SK&F 89976-A | 0.09 | >100 | >100 | >100 |
| NNC-711 | 0.04[1] | 171 | 1700 | 622 |
| CI-966 | 0.28 | >100 | >100 | >100 |
Experimental Protocols
The in-vitro inhibitory activity of GAT-1 inhibitors is predominantly determined using a [³H]GABA uptake assay in cell lines stably expressing the specific GABA transporter subtype.
[³H]GABA Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells engineered to express a specific GABA transporter (e.g., hGAT-1).
Materials:
-
HEK293 or CHO cells stably transfected with the human GAT-1, GAT-2, GAT-3, or BGT-1 transporter.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (e.g., Tiagabine hydrochloride hydrate) at various concentrations.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Cell Culture: Culture the stably transfected cells in appropriate media until they reach a suitable confluency in 96-well plates.
-
Assay Preparation: On the day of the experiment, wash the cells with the assay buffer.
-
Compound Incubation: Add the assay buffer containing various concentrations of the test compound to the cells and incubate for a predetermined period (e.g., 10-20 minutes) at room temperature.
-
[³H]GABA Addition: Add the [³H]GABA solution to each well to initiate the uptake reaction. The final concentration of [³H]GABA is typically close to its Km value for the respective transporter.
-
Incubation: Incubate the plates for a short period (e.g., 3-10 minutes) at 37°C to allow for GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.
-
Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells. The IC50 value, the concentration of the inhibitor that reduces [³H]GABA uptake by 50%, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
The primary function of GAT-1 is the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4] By inhibiting GAT-1, compounds like Tiagabine increase the extracellular concentration of GABA. This leads to an enhanced activation of both synaptic and extrasynaptic GABA receptors.
-
Synaptic GABAA Receptors: Increased GABA levels in the synapse potentiate the activation of fast-acting, ionotropic GABAA receptors on the postsynaptic membrane, leading to an influx of chloride ions and hyperpolarization of the neuron. This results in a more potent and prolonged inhibitory postsynaptic potential (IPSP).
-
Extrasynaptic GABAB Receptors: The spillover of GABA from the synapse due to GAT-1 inhibition can also activate metabotropic GABAB receptors located extrasynaptically.[5] Activation of presynaptic GABAB autoreceptors can lead to a feedback inhibition of further GABA release, while postsynaptic GABAB receptor activation contributes to a slower and more prolonged hyperpolarization through the activation of inwardly rectifying potassium channels.[5]
Furthermore, GAT-1 plays a role in maintaining presynaptic GABA homeostasis by contributing to the replenishment of the cytosolic GABA pool.[6][7]
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 5. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Role for GAT-1 in Presynaptic GABA Homeostasis? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticonvulsant Effects of Tiagabine Hydrochloride Hydrate: A Comparative Guide with Negative Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of Tiagabine hydrochloride hydrate (B1144303) against alternative antiepileptic drugs (AEDs). The information presented is supported by experimental data from preclinical studies and is intended to assist researchers in the design and evaluation of anticonvulsant validation assays. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and illustrates key biological and experimental pathways.
Mechanism of Action: Enhancing GABAergic Inhibition
Tiagabine hydrochloride hydrate exerts its anticonvulsant effect by selectively inhibiting the GABA transporter 1 (GAT-1).[1][2] GAT-1 is a presynaptic transporter responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft. By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and producing an overall inhibitory effect on neuronal excitability. This mechanism is particularly effective in controlling partial seizures.[1][2]
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant effects of Tiagabine have been validated in several well-established animal models of epilepsy. These models are crucial for predicting clinical efficacy and for differentiating the pharmacological profile of various AEDs. In these studies, a vehicle-treated group serves as the negative control, providing a baseline against which the activity of the test compound is measured.
Table 1: Comparative Anticonvulsant Activity (ED₅₀) of Tiagabine and Other AEDs in Various Mouse Seizure Models
| Antiepileptic Drug | Pentylenetetrazol (PTZ)-induced Tonic Convulsions (μmol/kg, i.p.) | DMCM-induced Tonic Convulsions (μmol/kg, i.p.) | Sound-induced Seizures in DBA/2 mice (μmol/kg, i.p.) | Maximal Electroshock (MES)-induced Tonic Convulsions (μmol/kg, i.p.) |
| Tiagabine | 2 | 2 | 1 | > 80 |
| Lamotrigine | 9 | 43 | 6 | 36 |
| Gabapentin (B195806) | 185 | 452 | 66 | > 1000 |
| Vigabatrin (B1682217) | 2322 | > 7740 | 3883 | > 1000 |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. Data compiled from preclinical studies.[1][3] A vehicle control group was used as the negative control in these experiments.
Table 2: Efficacy of Tiagabine in the Amygdala Kindling Model in Rats
| Treatment | Seizure Severity Score (Racine Scale) | Afterdischarge Duration (seconds) |
| Vehicle (Negative Control) | 4-5 | 60-90 |
| Tiagabine (10 mg/kg, i.p.) | 1-2 | 10-20 |
The amygdala kindling model is a widely accepted model of temporal lobe epilepsy. Data represents typical results observed in such studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the anticonvulsant properties of Tiagabine.
In Vivo Model: Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify drugs that can prevent or delay the onset of generalized seizures.
Objective: To assess the ability of a test compound to protect against clonic and tonic seizures induced by the GABA antagonist, pentylenetetrazol.
Materials:
-
Male Swiss mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound (this compound) dissolved in an appropriate vehicle (e.g., saline, distilled water, or a small percentage of a non-toxic solvent like DMSO).
-
Vehicle (negative control)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, and various doses of Tiagabine). A typical group size is 8-10 animals.
-
Drug Administration: Administer the test compound or vehicle i.p. at a specific time before PTZ injection, determined by the pharmacokinetic profile of the drug (typically 30-60 minutes).
-
PTZ Induction: Inject PTZ subcutaneously or i.p. to induce seizures.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes.
-
Scoring: Record the latency to the first clonic seizure and the presence or absence of tonic hindlimb extension. The absence of a tonic hindlimb extension is considered protection.
-
Data Analysis: Compare the percentage of protected animals in the drug-treated groups to the vehicle-treated group. Calculate the ED₅₀ using probit analysis.
In Vitro Assay: [³H]GABA Uptake Inhibition in Synaptosomes
This assay directly measures the inhibitory effect of a compound on GABA transporters.
Objective: To quantify the inhibition of GABA uptake by a test compound in isolated nerve terminals (synaptosomes).
Materials:
-
Rat cortical tissue
-
Sucrose buffer
-
[³H]GABA (radiolabeled GABA)
-
Test compound (this compound)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from rat cortical tissue by differential centrifugation.
-
Incubation: Pre-incubate the synaptosomal preparation with either the vehicle (negative control) or varying concentrations of the test compound.
-
Uptake Initiation: Initiate GABA uptake by adding [³H]GABA to the synaptosomal suspension.
-
Uptake Termination: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the synaptosomes.
-
Data Analysis: Calculate the percentage of inhibition of GABA uptake for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ (the concentration of the drug that inhibits 50% of the maximal response).
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the underlying biological mechanism of Tiagabine and a generalized workflow for anticonvulsant drug validation.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Isobolographic Analysis of Tiagabine Hydrochloride Hydrate in Combination with Other Antiepileptic Drugs
A Comparative Guide for Researchers and Drug Development Professionals
Tiagabine (B1662831) hydrochloride hydrate, a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, is an established antiepileptic drug (AED) primarily used as an adjunctive therapy for partial seizures.[1][2][3] Its mechanism of action, which involves increasing synaptic GABA levels, makes it a candidate for combination therapy with other AEDs that have different mechanisms of action.[1][3][4] Isobolographic analysis is a crucial preclinical tool to determine the nature of pharmacodynamic interactions between drugs, classifying them as synergistic (supra-additive), additive, or antagonistic.[5][6] This guide synthesizes findings from various preclinical studies that have employed isobolographic analysis to evaluate the efficacy and interaction profiles of tiagabine in combination with other AEDs.
Summary of Interactions
The interaction profile of tiagabine with other AEDs varies depending on the combination drug and the experimental model used. The following tables summarize the quantitative data from isobolographic analyses of tiagabine with several conventional and newer AEDs.
Interaction with GABAergic Drugs
| Combination | Animal Model | Seizure Model | Interaction Type | Reference |
| Tiagabine + Ganaxolone | Mice | 6-Hz seizure test | Synergistic (CI = 0.53 at 1:1 ratio) | [5] |
| Tiagabine + Brexanolone (Allopregnanolone) | Mice | 6-Hz seizure test | Synergistic (CI = 0.4) | [5] |
| Tiagabine + Gabapentin | Mice | Maximal Electroshock Seizure Threshold (MEST) | Synergistic (Supra-additive) | [7] |
| Tiagabine + Gabapentin | Mice | Pentylenetetrazole (PTZ)-induced seizures | Synergistic (Supra-additive) | [7] |
| Tiagabine + Vigabatrin (B1682217) | Mice | MEST | Additive | [8] |
| Tiagabine + Vigabatrin | Mice | PTZ-induced seizures | Synergistic (1:3 and 1:1 ratios), Additive (3:1 ratio) | [8] |
Interaction with Other AEDs
| Combination | Animal Model | Seizure Model | Interaction Type | Reference |
| Tiagabine + Carbamazepine | Mice | Maximal Electroshock (MES) | Additive | [6] |
| Tiagabine + Carbamazepine | Rats | Amygdala-kindled seizures | Synergistic | [9] |
| Tiagabine + Valproate | Mice | MES | Synergistic (pharmacokinetic) | [6] |
| Tiagabine + Valproate | Mice | PTZ-induced clonic seizures | Additive | [9][10] |
| Tiagabine + Phenobarbital | Mice | MES | Additive | [6] |
| Tiagabine + Phenobarbital | Rats | Amygdala-kindled seizures | Synergistic | [9] |
| Tiagabine + Lamotrigine | Mice | MES | Additive | [6] |
| Tiagabine + Topiramate | Mice | MES | Additive | [6] |
| Tiagabine + Felbamate | Mice | MES | Additive | [6] |
| Tiagabine + Ethosuximide (B1671622) | Mice | PTZ-induced clonic seizures | Additive (with pharmacokinetic interaction) | [11] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the results. Below are detailed protocols for the key experiments.
Isobolographic Analysis
Isobolographic analysis is used to evaluate the interactions between two drugs.[5] The process involves determining the doses of each drug individually that produce a specific level of effect (e.g., ED₅₀, the dose effective in 50% of the population). Subsequently, the drugs are administered in combination at fixed ratios, and the total dose of the mixture required to produce the same effect is determined experimentally.
The experimentally derived ED₅₀ of the mixture is then compared to the theoretically additive ED₅₀, which is calculated from the doses of the individual drugs. The nature of the interaction is determined as follows:
-
Synergism (Supra-additive): The experimentally determined ED₅₀ is significantly lower than the theoretically additive ED₅₀.
-
Additivity: The experimentally determined ED₅₀ is not significantly different from the theoretically additive ED₅₀.
-
Antagonism (Infra-additive): The experimentally determined ED₅₀ is significantly higher than the theoretically additive ED₅₀.
Seizure Models
-
Maximal Electroshock (MES) Test: This model is used to identify drugs effective against generalized tonic-clonic seizures. Seizures are induced by applying an electrical stimulus through corneal or auricular electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[6]
-
Pentylenetetrazole (PTZ)-Induced Seizure Test: This is a chemoconvulsant model used to screen for drugs effective against myoclonic and absence seizures. PTZ is administered subcutaneously, and the endpoint is the prevention of clonic convulsions.[7][10]
-
Amygdala-Kindled Seizures: This model of complex partial seizures is induced by repeated electrical stimulation of the amygdala in rats. It is used to evaluate the efficacy of drugs in suppressing focal seizures that can secondarily generalize.[9]
-
6-Hz Seizure Test: This model is considered a model of therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is applied to mice, and the endpoint is the protection against seizure activity.[5]
Visualizations
Signaling Pathway of Tiagabine
Caption: Mechanism of action of Tiagabine.
Experimental Workflow for Isobolographic Analysis
Caption: Workflow of an isobolographic analysis.
References
- 1. Tiagabine - Wikipedia [en.wikipedia.org]
- 2. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 3. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobolographic Analysis of Antiseizure Activity of the GABA Type A Receptor-Modulating Synthetic Neurosteroids Brexanolone and Ganaxolone with Tiagabine and Midazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of tiagabine with some antiepileptics in the maximal electroshock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isobolographic profile of interactions between tiagabine and gabapentin: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isobolographic characterization of interactions between vigabatrin and tiagabine in two experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of tiagabine with valproate in the mouse pentylenetetrazole-induced seizure model: an isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of tiagabine with ethosuximide in the mouse pentylenetetrazole-induced seizure model: an isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for Tiagabine Hydrochloride Hydrate in Electrophysiology
For researchers, scientists, and drug development professionals investigating the effects of Tiagabine (B1662831) hydrochloride hydrate (B1144303) on GABAergic neurotransmission, the design of rigorous experiments with appropriate negative controls is paramount. This guide provides a comparative overview of suitable negative controls and alternative compounds for use in electrophysiological studies, supported by experimental data and detailed protocols.
Understanding Tiagabine's Mechanism of Action
Tiagabine hydrochloride hydrate is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking GAT-1, Tiagabine reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increase in the extracellular concentration of GABA, thereby enhancing and prolonging the action of this primary inhibitory neurotransmitter.[1][2] Electrophysiological studies have demonstrated that Tiagabine prolongs inhibitory postsynaptic potentials (IPSPs) and inhibitory postsynaptic currents (IPSCs), reflecting its potentiation of GABAergic signaling.[1]
Selecting Appropriate Negative Controls
To ensure that the observed electrophysiological effects are specifically due to the action of Tiagabine on GAT-1, appropriate negative controls are essential.
-
Vehicle Control: The most fundamental negative control is the vehicle solution in which the this compound is dissolved. This control accounts for any potential effects of the solvent itself on neuronal activity. Common vehicles for in vitro electrophysiology include Artificial Cerebrospinal Fluid (aCSF) or a small concentration of a solvent like DMSO, which should be matched in the control condition.
-
(S)-(+)-Tiagabine: Tiagabine is the (R)-(-)-enantiomer. Its optical isomer, (S)-(+)-Tiagabine, is pharmacologically inactive. Using the (S)-(+)-enantiomer is an excellent negative control to demonstrate the stereospecificity of the GAT-1 inhibition and to rule out non-specific effects of the molecular structure.
Comparison with Alternative GABAergic Modulators
Comparing Tiagabine's effects with other compounds that modulate the GABAergic system can provide valuable insights into its specific mechanism of action.
-
Other GAT-1 Inhibitors (NNC-711 and SKF-89976A): These compounds are also selective GAT-1 inhibitors and are expected to produce similar effects to Tiagabine on IPSCs. Comparing their potency and any subtle differences in their effects can help to confirm that the observed changes are indeed due to GAT-1 blockade.
-
Vigabatrin: In contrast to GAT-1 inhibitors, Vigabatrin enhances GABAergic transmission by irreversibly inhibiting GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[4] This leads to an increase in the overall concentration of GABA. Comparing the effects of Tiagabine and Vigabatrin can help to differentiate between the consequences of blocking GABA reuptake versus inhibiting its breakdown.[4]
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the expected effects of Tiagabine, its negative controls, and alternative compounds on key parameters of inhibitory postsynaptic currents (IPSCs) measured via whole-cell patch-clamp electrophysiology.
| Compound | Target | Expected Effect on IPSC Amplitude | Expected Effect on IPSC Frequency | Expected Effect on IPSC Decay Time |
| Tiagabine HCl Hydrate | GAT-1 | No significant change or slight decrease | Decrease | Significant Prolongation |
| Vehicle Control | N/A | No change | No change | No change |
| (S)-(+)-Tiagabine | N/A (inactive) | No change | No change | No change |
| NNC-711 | GAT-1 | Decrease | No significant change | Prolongation |
| SKF-89976A | GAT-1 | Decrease | No significant change | Prolongation |
| Vigabatrin | GABA-T | Variable | Variable | Variable |
Experimental Protocols
A detailed protocol for comparing the effects of these compounds using whole-cell patch-clamp recordings in acute brain slices is provided below.
Whole-Cell Patch-Clamp Electrophysiology Protocol
1. Brain Slice Preparation:
-
Anesthetize an adult rodent (e.g., Wistar rat) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
2. Recording Setup:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2ATP, 0.5 NaGTP, and 5 QX-314 (pH adjusted to 7.2-7.3 with CsOH).
3. Whole-Cell Recording:
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the membrane of the target neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
4. Drug Application:
-
Record a stable baseline of sIPSCs for at least 5-10 minutes.
-
Bath-apply the compounds of interest at the desired concentrations. For example:
-
This compound (10-20 µM)
-
Vehicle (e.g., aCSF with 0.1% DMSO)
-
(S)-(+)-Tiagabine (10-20 µM)
-
NNC-711 (10-20 µM)
-
SKF-89976A (10-30 µM)
-
Vigabatrin (50-100 µM)
-
-
Record for a sufficient duration to observe the full effect of the drug (typically 10-20 minutes).
-
Perform a washout by perfusing with drug-free aCSF to assess the reversibility of the effects.
5. Data Analysis:
-
Analyze sIPSCs for changes in amplitude, frequency, and decay kinetics using appropriate software (e.g., Clampfit, Mini Analysis).
-
The decay phase of the IPSCs is often fitted with a single or double exponential function to quantify the decay time constant.
-
Statistically compare the data from baseline, drug application, and washout periods.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
References
- 1. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of GABA uptake with tiagabine inhibits audiogenic seizures and reduces neuronal firing in the inferior colliculus of the genetically epilepsy-prone rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiagabine's Dichotomous Influence on GABAergic Transmission: A Comparative Analysis of Synaptic and Extrasynaptic Receptor Effects
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the effects of Tiagabine (B1662831), a selective inhibitor of the GABA transporter 1 (GAT-1), on synaptic and extrasynaptic GABAA receptors. By elucidating its differential impact on phasic and tonic inhibition, this document aims to provide a critical resource for the scientific community engaged in neuropharmacology and drug development.
Introduction to Tiagabine and GABAergic Inhibition
Tiagabine is an anticonvulsant medication that exerts its therapeutic effects by selectively blocking GAT-1, the primary transporter responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2] This inhibition leads to an increase in the extracellular concentration of GABA, the principal inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic signaling.[3][4]
GABAergic inhibition is broadly categorized into two modes:
-
Phasic Inhibition: Mediated by synaptic GABAA receptors, which are activated by high concentrations of GABA released transiently into the synaptic cleft following an action potential. This results in fast, transient inhibitory postsynaptic currents (IPSCs).
-
Tonic Inhibition: Mediated by high-affinity extrasynaptic GABAA receptors, which are continuously activated by low ambient concentrations of GABA in the extracellular space. This generates a persistent inhibitory tone that regulates neuronal excitability.
Tiagabine's primary action on GAT-1, which is predominantly located in perisynaptic regions, suggests a more pronounced effect on synaptic GABA concentrations and, consequently, on phasic inhibition. However, the resulting "spillover" of GABA from the synapse can also influence extrasynaptic receptors, thereby modulating tonic inhibition.
Comparative Effects of Tiagabine: Synaptic vs. Extrasynaptic Receptors
Experimental evidence demonstrates that Tiagabine differentially modulates synaptic and extrasynaptic GABAA receptor activity. While its most dramatic effect is on the prolongation of synaptic currents, it also enhances tonic inhibition, particularly under conditions of high neuronal activity.
Data Presentation: Quantitative Effects of Tiagabine
| Parameter | Effect on Synaptic GABAA Receptors (Phasic Inhibition) | Effect on Extrasynaptic GABAA Receptors (Tonic Inhibition) | Reference |
| IPSC Decay Time Constant | Increased from 16 ms (B15284909) to 250 ms (in hippocampal CA3 neurons) | Not directly applicable | [3] |
| IPSC Amplitude | No significant change | Not directly applicable | [3] |
| GABA-mediated Depolarizing Response (under high-frequency stimulation) | Greatly enhanced, leading to a large inward current of 1,428 ± 331 pA (in hippocampal CA1 neurons) | Greatly enhanced, leading to a large inward current of 1,428 ± 331 pA (in hippocampal CA1 neurons) | [5] |
| Extracellular GABA Concentration | Significantly increased in various brain regions (e.g., up to 310% of basal level in globus pallidus) | Significantly increased in various brain regions (e.g., up to 310% of basal level in globus pallidus) | [4] |
Experimental Protocols
The following outlines a typical experimental approach to investigate the effects of Tiagabine on synaptic and extrasynaptic GABA currents using whole-cell patch-clamp electrophysiology in acute brain slices.
Acute Brain Slice Preparation
-
Animal Model: Male Wistar rats (postnatal day 16-22) are commonly used.
-
Anesthesia and Decapitation: The animal is deeply anesthetized with isoflurane (B1672236) and decapitated, in accordance with institutional animal care and use committee guidelines.
-
Brain Extraction and Slicing: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based aCSF) to minimize metabolic stress and excitotoxicity. Coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., hippocampus) are prepared using a vibratome.
-
Recovery: Slices are transferred to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) and incubated at 32-34°C for at least 30 minutes, followed by storage at room temperature until recording.
Whole-Cell Patch-Clamp Recording
-
Slice Transfer and Visualization: A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF at 30-32°C. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Pipette Preparation: Patch pipettes (3-6 MΩ resistance) are pulled from borosilicate glass capillaries and filled with an internal solution appropriate for recording GABAergic currents (e.g., a cesium-based solution to block potassium channels).
-
Recording Configuration: A gigaseal (>1 GΩ) is formed between the pipette tip and the membrane of the target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Measurement of Phasic Inhibition (IPSCs):
-
The neuron is voltage-clamped at a holding potential of -70 mV.
-
Spontaneous or evoked IPSCs are recorded in the absence and presence of Tiagabine (typically 10-20 µM) in the bath solution.
-
Changes in IPSC amplitude, frequency, and decay kinetics are analyzed.
-
-
Measurement of Tonic Inhibition:
-
The neuron is voltage-clamped at a holding potential of -70 mV.
-
A stable baseline current is recorded.
-
Tiagabine is applied to the bath. The change in the holding current after drug application reflects the enhancement of the tonic current.
-
To quantify the total tonic current, a GABAA receptor antagonist (e.g., bicuculline (B1666979) or gabazine) is applied at the end of the experiment, and the resulting outward shift in the holding current is measured.
-
Visualizing Tiagabine's Mechanism and Experimental Workflow
Signaling Pathway of Tiagabine's Action
Caption: Tiagabine's mechanism of action at a GABAergic synapse.
Experimental Workflow for Investigating Tiagabine's Effects
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 3. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory nature of tiagabine-augmented GABAA receptor-mediated depolarizing responses in hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiagabine: A Potent and Selective GAT-1 Inhibitor for Modulating GABAergic Neurotransmission
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tiagabine's selectivity for the GABA transporter 1 (GAT-1) over other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1). The information presented is supported by experimental data to validate Tiagabine's prominent role as a selective tool for studying and modulating the GABAergic system.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs).[1] Four distinct GAT subtypes have been identified in mammals: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1).[1] Tiagabine is a well-established anticonvulsant drug that exerts its therapeutic effect by selectively inhibiting GAT-1, thereby increasing the extracellular levels of GABA.[2][3] This guide delves into the experimental evidence that substantiates the high selectivity of Tiagabine for GAT-1.
Comparative Inhibitory Activity of Tiagabine on GABA Transporter Subtypes
Experimental data consistently demonstrates Tiagabine's potent and selective inhibition of GAT-1, with significantly lower affinity for other GABA transporter subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tiagabine for various GAT subtypes, highlighting its selectivity profile.
| Transporter Subtype | Species | IC50 (µM) | Reference |
| GAT-1 (SLC6A1) | Human | 0.07 | [4] |
| Human | 0.39 ± 0.03 | ||
| Human | 0.64 ± 0.07 | [5] | |
| Mouse | 0.8 | ||
| GAT-2 (SLC6A13) | Human | Negligible Affinity | [2] |
| Mouse | 300 | ||
| GAT-3 (SLC6A11) | Human | Negligible Affinity | [2] |
| Mouse | >300 | ||
| BGT-1 (SLC6A12) | Human | Negligible Affinity | [2] |
| Mouse (GAT-4) | 800 |
Note: GAT-4 is a rodent-specific subtype.
The data clearly indicates that Tiagabine is several hundred to over a thousand times more potent at inhibiting GAT-1 compared to other GAT subtypes in mice. Studies on human transporters confirm this high selectivity, with reports describing Tiagabine's affinity for GAT-1 to be 10,000 to 20,000-fold higher than for GAT-2 and GAT-3. Furthermore, its affinity for other neurotransmitter receptors and transporters is negligible.[2][3]
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
The selectivity of Tiagabine is typically determined using a radiolabeled substrate uptake assay in a heterologous expression system, such as human embryonic kidney (HEK-293) cells engineered to express a specific GAT subtype.
Objective: To determine the IC50 value of Tiagabine for the inhibition of GABA uptake mediated by a specific GAT subtype.
Materials:
-
HEK-293 cells stably expressing the human GAT-1, GAT-2, GAT-3, or BGT-1 transporter.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 2 mM D-glucose, pH 7.4).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Tiagabine hydrochloride.
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture:
-
Culture the specific GAT-expressing HEK-293 cells in appropriate culture medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
-
Preparation of Solutions:
-
Prepare a stock solution of Tiagabine in the assay buffer.
-
Perform serial dilutions of the Tiagabine stock solution to create a range of concentrations for the dose-response curve.
-
Prepare a solution of [³H]GABA and unlabeled GABA in the assay buffer at the desired final concentration.
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with pre-warmed assay buffer.
-
Add the assay buffer containing the different concentrations of Tiagabine to the respective wells. For control wells (total uptake), add assay buffer without Tiagabine. For determining non-specific uptake, add a saturating concentration of a non-radiolabeled GAT inhibitor.
-
Pre-incubate the cells with the Tiagabine solutions for a defined period (e.g., 10-20 minutes) at room temperature.
-
Initiate the uptake reaction by adding the [³H]GABA/GABA solution to all wells.
-
Incubate for a specific time (e.g., 10 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake for the specific cell line.
-
-
Termination of Uptake:
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent) to each well.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts per minute in the presence of a saturating concentration of inhibitor) from all other measurements to obtain the specific uptake.
-
Calculate the percentage of inhibition for each Tiagabine concentration relative to the control (total specific uptake).
-
Plot the percentage of inhibition against the logarithm of the Tiagabine concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software program.
-
Visualizing Tiagabine's Selectivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for determining GAT selectivity.
References
- 1. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
- 2. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Tiagabine Efficacy Across Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant efficacy of Tiagabine across various well-established preclinical epilepsy models. The information presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of Tiagabine and in the design of future preclinical studies. This document summarizes key quantitative data, details the experimental methodologies employed in these studies, and provides a visual representation of a typical experimental workflow.
Mechanism of Action
Tiagabine is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor.[1] It enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, by blocking its reuptake into presynaptic neurons and glial cells via the GABA transporter 1 (GAT-1).[2][3] This leads to an increased concentration of GABA in the synaptic cleft, thereby augmenting GABAergic inhibitory neurotransmission and reducing neuronal hyperexcitability, which is a key factor in seizure generation.[2][3]
Quantitative Efficacy of Tiagabine: A Cross-Model Comparison
The following table summarizes the quantitative efficacy of Tiagabine in several widely used animal models of epilepsy. The data, presented as median effective dose (ED50), highlights the potency of Tiagabine in suppressing seizures induced by various methods. A lower ED50 value indicates higher anticonvulsant potency.
| Epilepsy Model | Seizure Type Modeled | Animal Species | Tiagabine ED50 (mg/kg, i.p.) | Key Findings & Comparative Notes |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic Seizures | Mice | Weakly efficacious[4] | Lamotrigine was effective in this model (ED50 = 36 µmol/kg), while Tiagabine showed weak efficacy.[5] |
| Pentylenetetrazol (PTZ) - subcutaneous | Clonic Seizures | Mice | 2 µmol/kg (tonic convulsions)[5] | Tiagabine was the most potent among the compared drugs (lamotrigine, gabapentin, vigabatrin) in antagonizing tonic convulsions induced by PTZ.[5] It was also uniquely capable of blocking PTZ-induced clonic convulsions at low doses (ED50 = 5 µmol/kg).[5] |
| Pentylenetetrazol (PTZ) - intravenous | Myoclonic, Clonic, and Tonic Seizures | Mice | 43 mg/kg (for tonic extensor)[6] | Tiagabine was found to be less potent than several other antiepileptic drugs in increasing the seizure threshold for tonic extension in the intravenous PTZ test.[6] |
| Sound-Induced Seizures | Reflex Seizures | DBA/2 Mice | 1 µmol/kg[5] | Tiagabine demonstrated high potency in this model of reflex epilepsy.[5] |
| Amygdala Kindling | Focal Seizures with Secondary Generalization | Rats | 36 µmol/kg (focal seizures)[5] | Tiagabine was effective in reducing generalized seizures and attenuating afterdischarge duration.[5] It was the only drug among those compared (lamotrigine, gabapentin, vigabatrin) for which an ED50 against focal seizures could be obtained.[5] Daily treatment with 10 mg/kg Tiagabine also significantly retarded the development of kindling.[7] |
| DMCM (Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate)-Induced Seizures | Clonic Seizures | Mice | 2 µmol/kg[5] | Tiagabine showed high potency against seizures induced by this GABA-A receptor inverse agonist.[5] |
Experimental Protocols
A clear understanding of the methodologies used to generate the efficacy data is crucial for interpretation and replication. The following are detailed protocols for the key epilepsy models cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a widely used model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animals are acclimatized to the laboratory environment for at least one week.
-
The test compound (Tiagabine) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak drug effect, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The abolition of the tonic hindlimb extension phase is considered protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a common model for inducing clonic and myoclonic seizures, and it is particularly sensitive to drugs that enhance GABAergic neurotransmission.
-
Animals: Male albino mice (20-25 g) or Sprague-Dawley rats (200-250 g).
-
Procedure (Subcutaneous Injection):
-
Animals are acclimatized and pre-treated with the test compound or vehicle.
-
A convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously in the scruff of the neck.
-
Animals are placed in individual observation chambers and observed for 30 minutes.
-
-
Endpoint: The presence or absence of generalized clonic seizures (loss of righting reflex for at least 5 seconds) is recorded.
-
Data Analysis: The ED50 is calculated as the dose that prevents generalized clonic seizures in 50% of the animals.
Amygdala Kindling Model
The kindling model is a chronic model of temporal lobe epilepsy, characterized by the development of focal seizures that can secondarily generalize.
-
Animals: Adult male rats (e.g., Sprague-Dawley, 250-300 g).
-
Procedure:
-
Surgery: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala.
-
Kindling Stimulation: After a recovery period, a brief, low-intensity electrical stimulus is delivered to the amygdala once daily.
-
Seizure Scoring: The behavioral seizure response is scored according to a standardized scale (e.g., Racine's scale).
-
Fully Kindled State: Daily stimulations continue until the animal consistently exhibits a generalized convulsive seizure (Stage 5 on Racine's scale).
-
Drug Testing: Once fully kindled, the anticonvulsant effect of Tiagabine is assessed by administering the drug prior to the electrical stimulation and observing the reduction in seizure severity and afterdischarge duration.
-
-
Endpoint: A significant reduction in the mean seizure stage and afterdischarge duration compared to vehicle-treated controls.
-
Data Analysis: The ED50 can be determined as the dose that produces a predefined level of seizure protection.
Visualizing the Preclinical Workflow
To provide a clearer understanding of the process involved in preclinical anticonvulsant drug testing, the following diagram illustrates a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
Evaluating the Efficacy of Tiagabine Hydrochloride Hydrate: A Comparative Analysis of Placebo-Controlled Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Tiagabine (B1662831) hydrochloride hydrate (B1144303) in the treatment of partial seizures and generalized anxiety disorder (GAD), based on data from placebo-controlled clinical trials. The performance of Tiagabine is evaluated against other therapeutic alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action
Tiagabine hydrochloride hydrate is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor.[1][2] Its primary mechanism of action involves the inhibition of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[3][4] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, the principal inhibitory neurotransmitter in the central nervous system.[3][4] This enhancement of GABAergic neurotransmission leads to a more pronounced inhibitory tone in the brain, which helps to stabilize neural activity and prevent the excessive neuronal firing characteristic of seizures.[3]
Efficacy in Partial Seizures
Placebo-controlled trials have demonstrated the efficacy of Tiagabine as both an adjunctive therapy and, in some cases, as a monotherapy for partial seizures.
Adjunctive Therapy
As an add-on treatment for patients with refractory partial seizures, Tiagabine has been shown to be significantly more effective than placebo in reducing seizure frequency. In a double-blind, placebo-controlled, crossover trial, 26% of patients receiving Tiagabine experienced a 50% or greater reduction in the frequency of complex partial seizures.[5] For patients who also had secondarily generalized tonic-clonic seizures, 63% saw a reduction of 50% or more.[5] Another study found that 33% of patients had a reduction of at least 50% in all partial seizure rates.[6] A dose-response trial indicated that daily doses of 32 mg and 56 mg of Tiagabine resulted in a significantly greater median decrease in 4-week complex partial seizure frequency compared to placebo.[7] Specifically, 20% of patients in the 32 mg group and 29% in the 56 mg group had at least a 50% reduction in complex partial seizure frequency, compared to 4% in the placebo group.[7]
Monotherapy
Studies evaluating Tiagabine as a standalone treatment have also shown positive results. In a double-blind, placebo-controlled trial involving patients undergoing evaluation for epilepsy surgery, those receiving Tiagabine experienced fewer seizures than patients on placebo after abrupt discontinuation of their baseline antiepileptic drugs.[8] In a separate study comparing low- and high-dosage Tiagabine monotherapy, a significantly higher percentage of patients in the high-dose group experienced a seizure reduction of at least 50%.[8] Long-term open-label extension studies have suggested that Tiagabine monotherapy can be effective, with one study reporting that 44% of patients who successfully converted to long-term Tiagabine monotherapy were seizure-free over a 48-week period.[9]
Comparison with Other Antiepileptic Drugs (AEDs)
When compared to other AEDs, the data for Tiagabine is mixed. Nonrandomized add-on trials have shown seizure reduction of at least 50% in 33% to 46% of patients.[10] In newly diagnosed patients, Tiagabine monotherapy was found to be as effective as carbamazepine.[10] However, a Cochrane review concluded that while Tiagabine reduced seizure frequency as an add-on treatment, there were no significant differences found when compared to topiramate.
| Treatment | Seizure Reduction (≥50%) - Adjunctive Therapy | Seizure Reduction (≥50%) - Monotherapy (High Dose) | Key Adverse Events |
| Tiagabine | 20-33%[6][7] | Statistically significant vs. low dose[8] | Dizziness, asthenia, somnolence, nervousness[2] |
| Placebo | 4-10.4%[7][11] | - | - |
| Lamotrigine (B1674446) | 20-36%[1][12] | - | Dizziness, ataxia, diplopia, headache, rash[13] |
| Levetiracetam (B1674943) | 33.0-44.6%[14][15] | - | Somnolence, asthenia, dizziness[11] |
Efficacy in Generalized Anxiety Disorder (GAD)
In contrast to its efficacy in epilepsy, placebo-controlled trials have not supported the use of Tiagabine for the treatment of Generalized Anxiety Disorder (GAD).
Three randomized, double-blind, placebo-controlled studies found no significant difference between Tiagabine and placebo on the primary efficacy measure, which was the change from baseline in the Hamilton Rating Scale for Anxiety (HAM-A) total score.[16] While some improvements were noted in patients who completed the full 10 weeks of treatment in two of the studies, the overall results did not demonstrate a consistent anxiolytic effect.[16] Another placebo-controlled study also reported a negative primary analysis based on the last-observation-carried-forward (LOCF) method, although post hoc analyses suggested potential efficacy.[17]
Comparison with Other Anxiolytics
Other medications have demonstrated more robust efficacy in placebo-controlled trials for GAD.
| Treatment | Mean Change from Baseline in HAM-A Score | Responder Rate (>50% reduction in HAM-A) | Key Adverse Events |
| Tiagabine | No significant difference from placebo[16] | - | Dizziness, headache, nausea, fatigue, somnolence[16] |
| Placebo | -6.8 to -10.2[17][18] | - | - |
| Pregabalin (B1679071) | -9.2 to -10.3[18] | - | Somnolence, dizziness[18] |
| SSRIs (e.g., Sertraline) | Significantly greater than placebo[19] | NNT = 6[20] | Nausea, dizziness, somnolence[19] |
| SNRIs | Significant benefit over placebo[21] | - | - |
Experimental Protocols
Partial Seizures (Adjunctive Therapy)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover trials.[5][7]
-
Patient Population: Adults and adolescents (aged 12 years and older) with a diagnosis of partial seizures (with or without secondary generalization) who were refractory to one to three concomitant antiepileptic drugs.[7][10]
-
Intervention: Tiagabine administered orally at doses ranging from 16 mg to 56 mg per day, typically divided into two to four doses.[7]
-
Duration: Treatment periods typically ranged from 12 to 24 weeks.
-
Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the 4-week seizure frequency or the proportion of patients with a 50% or greater reduction in seizure frequency.[7]
Generalized Anxiety Disorder
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.[16]
-
Patient Population: Adult patients with a primary diagnosis of GAD according to DSM-IV criteria.[16]
-
Intervention: Tiagabine administered orally at fixed or flexible doses, typically ranging from 4 mg to 16 mg per day in divided doses.[16]
-
Duration: The treatment duration was typically 8 to 10 weeks.[16][17]
-
Primary Outcome Measures: The primary efficacy measure was the mean change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A).[16]
Visualizations
Caption: Mechanism of action of Tiagabine at the GABAergic synapse.
Caption: Workflow of a typical placebo-controlled trial for Tiagabine in epilepsy.
References
- 1. neurology.org [neurology.org]
- 2. A meta-analysis of the efficacy of pregabalin in the treatment of generalized anxiety disorder - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Adjunctive treatment of partial seizures with tiagabine: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiagabine: efficacy and safety in adjunctive treatment of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiagabine for complex partial seizures: a randomized, add-on, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiagabine monotherapy in the treatment of partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term effects of tiagabine monotherapy on cognition and mood in adult patients with chronic partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicenter double-blind, randomized, placebo-controlled trial of levetiracetam as add-on therapy in patients with refractory partial seizures. European Levetiracetam Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Placebo-controlled study of the efficacy and safety of lamotrigine in patients with partial seizures. U.S. Lamotrigine Protocol 0.5 Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lamotrigine therapy for partial seizures: a multicenter, placebo-controlled, double-blind, cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ez-admanager.com [ez-admanager.com]
- 15. neurology.org [neurology.org]
- 16. Tiagabine in adult patients with generalized anxiety disorder: results from 3 randomized, double-blind, placebo-controlled, parallel-group studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The selective GABA reuptake inhibitor tiagabine for the treatment of generalized anxiety disorder: results of a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pregabalin in generalized anxiety disorder: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psychiatryonline.org [psychiatryonline.org]
- 20. Antidepressants vs Placebo for Moderate to Severe Generalized Anxiety Disorder | AAFP [aafp.org]
- 21. expert reaction to Cochrane review of the effectiveness of anti-depressants versus placebo for generalized anxiety disorder | Science Media Centre [sciencemediacentre.org]
A Comparative Preclinical Analysis of Tiagabine and Vigabatrin: Efficacy, Safety, and Mechanisms in Seizure Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical profiles of two antiepileptic drugs, Tiagabine (B1662831) and Vigabatrin (B1682217). This analysis is based on experimental data from various animal models, offering insights into their distinct mechanisms of action, anticonvulsant efficacy, and neurotoxicity.
Both Tiagabine and Vigabatrin exert their anticonvulsant effects by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain. However, they achieve this through fundamentally different mechanisms, which contributes to their varying efficacy and safety profiles observed in preclinical studies.[1] Tiagabine acts by blocking the reuptake of GABA from the synaptic cleft through the inhibition of the GABA transporter 1 (GAT-1), thereby increasing the availability of GABA to postsynaptic receptors.[1][2][3] In contrast, Vigabatrin irreversibly inhibits the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA.[1][4] This inhibition leads to an accumulation of GABA within the brain.[4][5]
Mechanism of Action: A Tale of Two GABAergic Pathways
The distinct mechanisms of Tiagabine and Vigabatrin are central to understanding their pharmacological effects. The following diagrams illustrate their points of intervention within the GABAergic synapse.
References
- 1. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 5. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
The Synergistic Alliance: Evaluating the Combined Effects of Tiagabine and Neurosteroids on GABAergic Transmission
For Researchers, Scientists, and Drug Development Professionals
The enhancement of gamma-aminobutyric acid (GABAergic) neurotransmission is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy. This guide provides a comparative analysis of the synergistic effects observed when combining Tiagabine, a GABA reuptake inhibitor, with neurosteroids, which are potent positive allosteric modulators of GABA-A receptors. The data presented herein, derived from preclinical studies, highlights the potential for such combination therapies to offer enhanced therapeutic efficacy.
Mechanisms of Action: A Two-Pronged Approach to Enhancing Inhibition
Tiagabine and neurosteroids augment GABAergic signaling through distinct yet complementary mechanisms. Tiagabine selectively inhibits the GABA transporter 1 (GAT-1), leading to an increase in the synaptic concentration of GABA.[1][2][3][4] This elevation of the primary inhibitory neurotransmitter in the central nervous system enhances both phasic (synaptic) and tonic (extrasynaptic) inhibition.[3][5]
Neurosteroids, such as allopregnanolone (B1667786) and its synthetic analog ganaxolone (B1674614), act as positive allosteric modulators of GABA-A receptors.[5][6][7] They bind to a site on the receptor distinct from the GABA binding site, increasing the receptor's sensitivity to GABA.[5] This potentiation is particularly pronounced at extrasynaptic GABA-A receptors containing δ subunits, which are highly sensitive to neurosteroids and play a crucial role in mediating tonic inhibition.[5][7]
The synergistic potential of combining Tiagabine with neurosteroids lies in this dual action: Tiagabine increases the availability of GABA, while neurosteroids amplify the effect of that GABA at its receptor.
Quantitative Analysis of Synergistic Antiseizure Effects
A pivotal study by Reddy and colleagues (2019) utilized isobolographic analysis to quantify the interaction between neurosteroids (allopregnanolone and ganaxolone) and Tiagabine in mouse models of epilepsy. The results demonstrated a strong synergistic interaction in seizure protection.[8]
Table 1: Antiseizure Efficacy (ED50) of Individual Compounds in the 6-Hz Seizure Model
| Compound | ED50 (mg/kg) |
| Ganaxolone (GX) | 1.46 |
| Allopregnanolone (AP) | 4.20 |
| Tiagabine (TG) | 0.20 |
ED50 represents the dose required to protect 50% of animals from seizures.[8]
Table 2: Isobolographic Analysis of Combination Therapies for Seizure Protection
| Combination | Fixed Ratio (Drug 1:Drug 2) | Combination Index (CI) | Interaction Type |
| Ganaxolone + Tiagabine | 1:1 | 0.53 | Strong Synergy |
| Allopregnanolone + Tiagabine | Not specified | 0.4 | Robust Synergy |
A Combination Index (CI) less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[8]
These data clearly indicate that when combined, significantly lower doses of both Tiagabine and the neurosteroids are required to achieve the same or greater anticonvulsant effect, highlighting a strong synergistic relationship.[8]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited research to evaluate the synergistic effects of Tiagabine and neurosteroids.
In Vivo Seizure Model: The 6-Hz Psychomotor Seizure Test
This model is used to assess the anticonvulsant efficacy of drug candidates against therapy-resistant partial seizures.
-
Animals: Adult male CF-1 mice were used.
-
Drug Administration: Tiagabine, allopregnanolone, and ganaxolone were administered intraperitoneally, either alone or in combination at various fixed ratios.
-
Seizure Induction: A 6-Hz corneal stimulation (32 mA, 0.2 ms (B15284909) pulse width, 3 s duration) was delivered 30-60 minutes after drug administration.
-
Endpoint: The presence or absence of a seizure, characterized by stun, forelimb clonus, and twitching of the vibrissae, was recorded. The dose of the drug or combination that protected 50% of the animals from seizures (ED50) was then calculated.[8][9]
In Vitro Electrophysiology: Tonic Current Recordings
This technique measures the persistent, low-level activation of extrasynaptic GABA-A receptors, which contributes to tonic inhibition.
-
Tissue Preparation: Brain slices containing the dentate gyrus were prepared from adult mice.
-
Recording: Whole-cell voltage-clamp recordings were performed on dentate gyrus granule cells.
-
Drug Application: Tiagabine, allopregnanolone, and ganaxolone were applied to the brain slices alone or in combination.
-
Measurement: The change in holding current upon application of a GABA-A receptor antagonist (e.g., bicuculline) was measured to quantify the magnitude of the tonic current. A synergistic effect was determined if the potentiation of the tonic current by the combination of drugs was greater than the sum of the effects of the individual drugs.[8][9]
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better illustrate the mechanisms and experimental logic, the following diagrams are provided.
Conclusion
The preclinical evidence strongly supports a synergistic interaction between Tiagabine and neurosteroids in enhancing GABAergic inhibition and providing antiseizure effects. This synergy stems from their complementary mechanisms of action: Tiagabine increases the concentration of synaptic GABA, while neurosteroids amplify the signaling of GABA at its receptors, particularly the extrasynaptic GABA-A receptors that mediate tonic inhibition. The quantitative data from isobolographic analysis confirms that this combination allows for a significant reduction in the required doses of each compound, which could potentially lead to improved therapeutic outcomes with a reduced side-effect profile. These findings provide a compelling rationale for the clinical investigation of combination therapies involving Tiagabine and neurosteroids for the treatment of epilepsy and other conditions characterized by GABAergic dysfunction. Further research is warranted to explore the full therapeutic potential and safety of such combinations in human populations.
References
- 1. Articles [globalrx.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroid - Wikipedia [en.wikipedia.org]
- 7. Neurosteroids and GABAergic signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobolographic Analysis of Antiseizure Activity of the GABA Type A Receptor-Modulating Synthetic Neurosteroids Brexanolone and Ganaxolone with Tiagabine and Midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isobolographic-Analysis-of-Synergistic-Interactions-between-Neurosteroids-and-Tiagabine-for-Tonic-Inhibition-and-Anticonvulsant-Activity [aesnet.org]
A Comparative Analysis of Tiagabine Hydrochloride Hydrate and SKF-89976A as GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key GAT-1 Inhibitors
In the landscape of neuroscience research and drug development, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a critical area of focus. The GABA transporters (GATs) play a pivotal role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Inhibition of these transporters, particularly GAT-1, is a well-established strategy for enhancing GABAergic tone, with therapeutic implications for conditions such as epilepsy. This guide provides a detailed comparison of two potent GAT-1 inhibitors: Tiagabine hydrochloride hydrate (B1144303) and SKF-89976A.
At a Glance: Performance Comparison
Both Tiagabine and SKF-89976A are highly selective inhibitors of the GAT-1 transporter.[1] While both compounds are effective, in vivo studies have suggested a difference in their anticonvulsant potency. In a rat kindling model of temporal lobe epilepsy, the order of anticonvulsant potency was found to be Tiagabine > SKF-89976A, which corresponds with their in vitro GABA uptake efficacy.[2]
| Parameter | Tiagabine hydrochloride hydrate | SKF-89976A |
| Primary Target | GABA Transporter 1 (GAT-1) | GABA Transporter 1 (GAT-1) |
| Mechanism of Action | Selective inhibitor of GABA uptake | Selective inhibitor of GABA uptake |
| Reported IC50 for GAT-1 | 49 nM (in CHO cells) | 130 nM (for hGAT-1) |
| In Vivo Efficacy | Potent anticonvulsant | Potent anticonvulsant |
| Blood-Brain Barrier Permeability | Yes | Yes |
In-Depth Analysis: Experimental Data
The inhibitory activity of Tiagabine and SKF-89976A has been characterized in various in vitro and in vivo models. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Transporter Subtype | IC50 Value (µM) | Cell Type/Preparation |
| This compound | GAT-1 | 0.049 | CHO cells |
| mGAT2 | >300 | ||
| mGAT3 | 800 | ||
| mGAT4 | >300 | ||
| SKF-89976A | hGAT-1 | 0.13 | |
| rGAT-2 | 550 | ||
| hGAT-3 | 944 | ||
| hBGT-1 | 7210 |
Data compiled from multiple sources. Experimental conditions may vary.
In a direct comparative study using a rat kindling model for temporal lobe epilepsy, both compounds demonstrated dose-dependent anticonvulsant effects. The study highlighted that the in vivo potency of these GABA uptake inhibitors correlated with their in vitro efficacy in inhibiting GABA uptake.[2] Another study in genetically seizure-prone gerbils showed that both SKF-89976A and a related compound were potent in blocking generalized tonic-clonic seizures, with ED50 values of 4.1 mg/kg and 1.6 mg/kg, respectively.[3]
Signaling Pathway and Mechanism of Action
Tiagabine and SKF-89976A exert their effects by blocking the GAT-1 transporter, which is located on the presynaptic nerve terminals and surrounding glial cells.[4][5] This inhibition leads to a decrease in the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and duration of GABA in the synapse.[4][5] The elevated GABA levels result in enhanced activation of postsynaptic GABA-A and GABA-B receptors, leading to a greater inhibitory effect on neuronal activity.[6][7]
Experimental Methodologies
In Vitro [³H]GABA Uptake Assay
This assay is a standard method to determine the inhibitory potency of compounds on GABA transporters.
Objective: To measure the inhibition of radiolabeled GABA uptake into cells expressing a specific GABA transporter subtype (e.g., GAT-1).
Materials:
-
Cell line stably expressing the target GABA transporter (e.g., CHO-K1 cells).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test compounds (this compound, SKF-89976A).
-
96-well cell culture plates.
-
Scintillation counter.
Protocol:
-
Cell Culture: Plate the transfected CHO-K1 cells in 96-well plates and grow to near confluence.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer. Add the assay buffer containing various concentrations of the test compound (or vehicle control) to the wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add a solution of [³H]GABA mixed with unlabeled GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a defined time (e.g., 10-30 minutes) at the appropriate temperature.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50 value).
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. GABA transporter - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Tiagabine Hydrochloride Hydrate: A Comparative Analysis of its Specificity in Blocking GABA Reuptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Tiagabine hydrochloride hydrate's specificity as a gamma-aminobutyric acid (GABA) reuptake inhibitor. By comparing its performance against other common GABA transporter inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in neuroscience and professionals in drug development.
High Specificity of Tiagabine for GAT1
Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT1).[1][2][3][4][5] This specificity is crucial for its therapeutic action, primarily as an anticonvulsant, as GAT1 is the predominant GABA transporter in the cortex and hippocampus.[1] By selectively blocking GAT1, Tiagabine effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and prolonging inhibitory postsynaptic potentials.[1]
Experimental data consistently demonstrates Tiagabine's high affinity for GAT1 with significantly lower affinity for the other GABA transporter subtypes: GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[6] While precise IC50 values for Tiagabine at GAT2, GAT3, and BGT1 are often reported as being very high or negligible, its IC50 for GAT1 is in the nanomolar to low micromolar range.[5][6][7][8][9]
Comparative Analysis with Other GABA Reuptake Inhibitors
To contextualize the specificity of Tiagabine, its inhibitory profile is compared with other well-known GABA reuptake inhibitors: SKF-89976A, (±)-Nipecotic acid, and Guvacine. The following table summarizes their half-maximal inhibitory concentrations (IC50) against the four human GABA transporter subtypes.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) |
| Tiagabine | 0.8[6] | >300[6] | >800[6] | >300[6] |
| SKF-89976A | 0.13[10][11] | 550[10][11] | 944[10][11] | 7210[10][11] |
| (±)-Nipecotic acid | 8 | 38 | 106 | 2370 |
| Guvacine | 14 (human), 39 (rat)[6][12] | 58 (rat)[6][12] | 119 (human), 378 (rat)[6][12] | 1870 (human)[6] |
As the data illustrates, both Tiagabine and SKF-89976A exhibit high selectivity for GAT1. Tiagabine, in particular, shows a remarkable specificity with its inhibitory activity on other transporters being several orders of magnitude lower. (±)-Nipecotic acid and Guvacine, while still showing a preference for GAT1, are considerably less selective than Tiagabine and SKF-89976A.
Experimental Protocols
The determination of the inhibitory potency of compounds like Tiagabine is primarily conducted through in vitro GABA uptake assays. A standard protocol is outlined below.
[³H]GABA Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express specific GABA transporter subtypes.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium.
-
Cells are transiently or stably transfected with plasmids encoding one of the four human GABA transporters (hGAT1, hGAT2, hGAT3, or hBGT1).
2. Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-HEPES buffer).
-
Cells are then pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period.
-
To initiate the uptake reaction, a solution containing a fixed concentration of [³H]GABA is added to each well.
-
The uptake is allowed to proceed for a defined time at a controlled temperature (e.g., room temperature or 37°C).
-
The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
3. Quantification and Data Analysis:
-
The cells are lysed, and the amount of intracellular [³H]GABA is quantified using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a non-selective GABA uptake inhibitor.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To further elucidate the context of Tiagabine's action, the following diagrams illustrate the GABA signaling pathway and a typical experimental workflow.
References
- 1. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA transporters as drug targets for modulation of GABAergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Preclinical Pharmacology of Tiagabine: A Potent and Selective Anticonvulsant GABA Uptake Inhibitor | Semantic Scholar [semanticscholar.org]
- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SKF 89976A hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Double-Blind, Placebo-Controlled Study Designs for Tiagabine Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the design and outcomes of double-blind, placebo-controlled studies investigating the efficacy and safety of Tiagabine (B1662831). The information is intended to serve as a resource for researchers and professionals involved in the development and evaluation of antiepileptic and anxiolytic drugs.
Efficacy of Tiagabine in Clinical Trials
Tiagabine has been evaluated as an adjunctive therapy for partial seizures and for the treatment of generalized anxiety disorder (GAD). The following tables summarize the quantitative data from key double-blind, placebo-controlled trials.
Table 1: Efficacy of Tiagabine as Add-On Therapy for Refractory Partial Seizures
| Outcome Measure | Tiagabine Group | Placebo Group | Significance |
| Median 4-weekly seizure rate reduction (all partial seizures) | Significant Reduction | - | p < 0.05[1] |
| Median 4-weekly seizure rate reduction (simple partial seizures) | Significant Reduction | - | p < 0.05[1] |
| Proportion of patients with ≥50% reduction in all partial seizures | 14% | 6% | Not Statistically Significant[1] |
| Proportion of patients with ≥50% increase in seizure-free days | 14% | 4% | p < 0.01[1] |
| Overall Response Rate (≥50% seizure reduction) | 3.16 times more likely than placebo | - | 95% CI 1.97 to 5.07[2] |
Table 2: Efficacy of Tiagabine for Generalized Anxiety Disorder (GAD)
| Study Type | Tiagabine Group Outcome | Placebo Group Outcome | Significance |
| Fixed-Dose (4, 8, or 12 mg/d) | No significant improvement on HAM-A | - | p > 0.05[3] |
| Flexible-Dose (4-16 mg/d) - Study 1 Completers | Significant improvement on HAM-A | - | p = 0.018[3] |
| Flexible-Dose (4-16 mg/d) - Study 2 Completers | Significant improvement on HAM-A | - | p = 0.036[3] |
| Flexible-Dose (up to 16 mg/d) - Primary Analysis (LOCF) | Reduction in HAM-A total score of 11.8 | Reduction in HAM-A total score of 10.2 | p = 0.27[4] |
| Flexible-Dose (up to 16 mg/d) - Post Hoc MMRM Analysis | Significant reduction in HAM-A total score | - | p < 0.01[4] |
HAM-A: Hamilton Rating Scale for Anxiety; LOCF: Last Observation Carried Forward; MMRM: Mixed Models Repeated-Measures
Safety and Tolerability of Tiagabine
The safety profile of Tiagabine is an important consideration in clinical research. The most commonly reported adverse events are summarized below.
Table 3: Common Adverse Events Associated with Tiagabine
| Adverse Event | Incidence in Tiagabine Group | Incidence in Placebo Group | Significance |
| Dizziness | 29% | 10% | p < 0.01[1] |
| Asthenia (Weakness) | More common with Tiagabine | Less common | [1][5] |
| Somnolence (Drowsiness) | More common with Tiagabine | Less common | [1][3][5] |
| Headache | Similar to Placebo | - | [1][3] |
| Nausea | More common with Tiagabine | Less common | [3] |
| Fatigue | More common with Tiagabine | Less common | [3] |
Experimental Protocol: Double-Blind, Placebo-Controlled Trial of Tiagabine for Partial Seizures
This section outlines a representative methodology for a double-blind, placebo-controlled trial of Tiagabine as an add-on therapy for partial seizures, based on common practices in published studies.[1][2][6]
1. Study Design: A multicenter, double-blind, parallel-group, placebo-controlled, randomized clinical trial.
2. Participant Population:
-
Inclusion Criteria:
-
Adult patients (e.g., 18-65 years of age).
-
Diagnosis of refractory partial seizures (with or without secondary generalization).
-
On a stable regimen of one to two other antiepileptic drugs (AEDs).
-
A minimum number of seizures during a baseline observation period (e.g., at least four partial seizures per month).
-
-
Exclusion Criteria:
-
History of status epilepticus.
-
Significant unstable medical conditions.
-
Pregnancy or lactation.
-
Known hypersensitivity to Tiagabine or its components.
-
3. Randomization and Blinding:
-
Participants are randomly assigned to receive either Tiagabine or a matching placebo in a 1:1 ratio.
-
Both participants and investigators are blinded to the treatment allocation.
4. Treatment Regimen:
-
Baseline Phase (e.g., 8 weeks): Seizure frequency and type are documented to establish a baseline.
-
Titration Phase (e.g., 4 weeks): Tiagabine is initiated at a low dose (e.g., 4 mg/day) and gradually titrated upwards to a target dose (e.g., 32-56 mg/day) in divided doses. The placebo group follows a sham titration schedule.
-
Maintenance Phase (e.g., 12 weeks): Participants continue on their assigned fixed dose of Tiagabine or placebo.
5. Outcome Measures:
-
Primary Efficacy Endpoint: The percentage change in seizure frequency from baseline to the maintenance phase.
-
Secondary Efficacy Endpoints:
-
Proportion of responders (e.g., patients with a ≥50% reduction in seizure frequency).
-
Change in seizure-free days.
-
-
Safety and Tolerability Assessments:
-
Monitoring and recording of all adverse events.
-
Vital signs, physical examinations, and laboratory tests.
-
Plasma concentrations of concomitant AEDs may be monitored to assess for drug interactions.[1]
-
6. Statistical Analysis:
-
Efficacy analyses are typically performed on an intent-to-treat (ITT) population.
-
Appropriate statistical tests (e.g., ANCOVA, logistic regression) are used to compare the treatment groups.
Visualizing Experimental Design and Mechanism of Action
Experimental Workflow
Caption: Workflow of a double-blind, placebo-controlled trial.
Signaling Pathway of Tiagabine
Caption: Mechanism of action of Tiagabine.
Mechanism of Action of Tiagabine
Tiagabine is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor.[5][7] Its primary mechanism of action involves the inhibition of the GABA transporter type 1 (GAT-1).[7][8] GAT-1 is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[7][8] By blocking GAT-1, Tiagabine increases the concentration of GABA in the synapse, thereby enhancing GABA-mediated inhibition.[7][8] This leads to a reduction in neuronal excitability, which is the basis for its anticonvulsant effects.[7][9]
Comparison with Alternatives
In studies comparing Tiagabine to other antiepileptic drugs, no significant differences in seizure freedom have been observed.[5][10] One study comparing Tiagabine to topiramate (B1683207) as add-on therapy found no significant difference in the proportion of patients achieving a 50% or greater reduction in seizure frequency.[2] However, Tiagabine is considered to have a relatively low efficacy when used as a comedication, and its use may be limited by side effects such as the induction of nonconvulsive status epilepticus.[5]
Conclusion
Double-blind, placebo-controlled studies have established the efficacy of Tiagabine as an adjunctive therapy for partial seizures. Its mechanism of action, centered on the inhibition of GABA reuptake, provides a targeted approach to enhancing neuronal inhibition. While effective in reducing seizure frequency for some patients, its use is associated with central nervous system-related adverse events. For generalized anxiety disorder, the evidence for Tiagabine's efficacy is less robust.[3][4] Future research may further delineate the patient populations most likely to benefit from Tiagabine therapy and explore its potential in other neurological and psychiatric disorders.
References
- 1. A double-blind, placebo-controlled trial of tiagabine given three-times daily as add-on therapy for refractory partial seizures. Northern European Tiagabine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiagabine in adult patients with generalized anxiety disorder: results from 3 randomized, double-blind, placebo-controlled, parallel-group studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective GABA reuptake inhibitor tiagabine for the treatment of generalized anxiety disorder: results of a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Tiagabine - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Tiagabine Hydrochloride Hydrate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tiagabine hydrochloride hydrate (B1144303) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure safety and regulatory compliance. Tiagabine hydrochloride is not a DEA-scheduled controlled substance, which simplifies the disposal process compared to regulated compounds.
I. Overview of Disposal Procedures
The primary recommended method for the disposal of Tiagabine hydrochloride hydrate is through a licensed hazardous waste contractor. However, for small quantities, chemical degradation may be a viable on-site option. Under no circumstances should untreated this compound be disposed of down the drain or in regular solid waste.
II. Waste Characterization and Segregation
Proper identification and segregation of waste streams are critical to ensure safe handling and disposal.
Waste Identification: this compound waste should be classified as non-hazardous pharmaceutical waste. This includes:
-
Expired or unused pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Grossly contaminated labware (e.g., beakers, flasks).
-
Solutions containing this compound.
Segregation:
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled, leak-proof container. This includes the pure compound, contaminated spill cleanup materials, and disposable labware.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled, leak-proof container. Do not mix with other solvent waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.
III. Disposal Procedures
A. Disposal via Licensed Hazardous Waste Contractor (Recommended)
This is the most straightforward and compliant method for disposing of this compound waste.
Step-by-Step Procedure:
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is in good condition with a secure, screw-top lid.
-
-
Labeling:
-
Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste" and "this compound."
-
Include the accumulation start date (the date the first waste is added to the container).
-
Indicate the primary hazard(s) (e.g., "Irritant").
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Pickup:
-
Schedule a pickup with your institution's EHS department or their approved hazardous waste contractor.
-
B. Chemical Degradation (for small quantities, with EHS approval)
Chemical degradation through oxidation can be an effective method for treating small quantities of this compound in solution. One common method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).
Experimental Protocol: Oxidative Degradation using Fenton's Reagent
Objective: To degrade this compound in an aqueous solution to non-pharmacologically active byproducts.
Materials:
-
Aqueous solution of this compound (e.g., <1 g/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sulfuric acid (H₂SO₄) (for pH adjustment)
-
Sodium hydroxide (B78521) (NaOH) (for neutralization)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate glass reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Preparation: In a well-ventilated fume hood, place the aqueous solution of this compound in the reaction vessel with a stir bar. Begin stirring.
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0 - 3.5 using sulfuric acid.
-
Initiation of Fenton Reaction:
-
Add ferrous sulfate heptahydrate to the solution. A typical molar ratio of H₂O₂ to Fe²⁺ is around 10:1 to 20:1. For a dilute pharmaceutical solution, a starting concentration of approximately 0.5 mM FeSO₄ can be used.
-
Slowly add 30% hydrogen peroxide to the solution. The amount of H₂O₂ will depend on the concentration of Tiagabine. A significant molar excess of H₂O₂ to the pharmaceutical is generally required. Start with a molar ratio of H₂O₂ to Tiagabine of at least 10:1.
-
-
Reaction: Allow the reaction to proceed for at least one hour with continuous stirring. The reaction is exothermic, so monitor for any significant temperature increase.
-
Neutralization: After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 with sodium hydroxide.
-
Disposal of Treated Effluent: The treated and neutralized solution may be suitable for drain disposal, pending verification of complete degradation and approval from your local EHS and wastewater treatment authority. It is recommended to confirm the absence of residual Tiagabine using an appropriate analytical method (e.g., HPLC) before disposal.
IV. Data Presentation
The following table summarizes key quantitative parameters relevant to the disposal of this compound.
| Parameter | Value/Range | Notes |
| Waste Classification | Non-Hazardous Pharmaceutical Waste | Not a DEA scheduled controlled substance. |
| Recommended Container Type | High-Density Polyethylene (HDPE) | Must be leak-proof with a secure lid. |
| Drain Disposal of Untreated Compound | Prohibited | Poses a risk to aquatic ecosystems. |
| Fenton's Reagent pH | 3.0 - 3.5 | Optimal for the generation of hydroxyl radicals. |
| H₂O₂:Fe²⁺ Molar Ratio | 10:1 - 20:1 | A common range for Fenton's reaction. |
| Reaction Time for Degradation | ≥ 1 hour | Should be optimized based on the concentration. |
| Final pH of Treated Effluent | 6.0 - 8.0 | For neutralization before potential drain disposal. |
V. Mandatory Visualizations
The following diagrams illustrate the logical workflow for the disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Caption: Experimental workflow for the chemical degradation of Tiagabine.
Essential Safety and Logistics for Handling Tiagabine Hydrochloride Hydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Tiagabine hydrochloride hydrate (B1144303), including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Tiagabine hydrochloride hydrate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Due to inconsistencies across different safety data sheets, a cautious approach to personal protective equipment (PPE) is recommended to ensure maximum protection.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if working with the powder outside of a ventilated enclosure or if dust is generated. |
| Hand Protection | Wash hands thoroughly with soap and water after handling.[2][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is critical for safety and maintaining compound integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, hazard warnings, and supplier information.
-
Ensure the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
For long-term stability and to maintain product quality, refrigeration at -20°C is recommended.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
3. Preparation for Use (Weighing and Dissolving):
-
Handle the solid form in a chemical fume hood or other ventilated enclosure to minimize inhalation of dust.
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
Avoid the formation of dust during handling.[4]
-
When preparing solutions, add the solid to the solvent slowly. This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (approximately 30 mg/mL), and in water (20.6 mg/mL).[3]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials, including empty containers, contaminated PPE, and unused product, in designated and clearly labeled hazardous waste containers.
2. Disposal Procedure:
-
Dispose of waste in accordance with all applicable local, regional, national, and international regulations.[2]
-
Do not allow the substance to enter sewers or surface and ground water.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Melting Point | 192 °C / 377.6 °F | [4] |
| Solubility in Ethanol, DMSO, Dimethyl Formamide | ~30 mg/mL | [3] |
| Solubility in Water | 20.6 mg/mL | |
| Solubility in DMSO | 41.2 mg/mL | |
| GAT-1 Inhibition (IC₅₀) | 49 nM | [3] |
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.[2]
Always show the safety data sheet to the medical personnel in attendance.[5][6]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
